molecular formula C12H18BrN B13859370 4-Bromo-2,5-diisopropylaniline

4-Bromo-2,5-diisopropylaniline

Cat. No.: B13859370
M. Wt: 256.18 g/mol
InChI Key: HWQYVIXACWYDIS-UHFFFAOYSA-N
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Description

4-Bromo-2,5-diisopropylaniline is a useful research compound. Its molecular formula is C12H18BrN and its molecular weight is 256.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,5-diisopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-diisopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

4-bromo-2,5-di(propan-2-yl)aniline

InChI

InChI=1S/C12H18BrN/c1-7(2)9-6-12(14)10(8(3)4)5-11(9)13/h5-8H,14H2,1-4H3

InChI Key

HWQYVIXACWYDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)C(C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Role and Application of 4-Bromo-2,5-diisopropylaniline as a Pharmaceutical Impurity Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,5-diisopropylaniline, focusing on its critical role as an impurity reference standard in pharmaceutical development. We will explore its physicochemical properties, plausible synthetic routes, and the potential impurities that may arise. Central to this guide is the practical application of this standard in analytical method development and validation, framed within the context of global regulatory expectations, such as the ICH Q3A guidelines. Detailed protocols for its synthesis, characterization, and use in a validated HPLC-UV method are provided to offer researchers, scientists, and drug development professionals a robust framework for impurity control strategies.

Introduction: The Criticality of Impurity Profiling in Drug Development

In pharmaceutical manufacturing, the control of impurities is a mandate, not an option. Impurities can originate from various sources, including starting materials, by-products of the synthetic process, degradation of the active pharmaceutical ingredient (API), and residual solvents.[1][2][3] These extraneous substances can significantly compromise the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the reporting, identification, and qualification of impurities.[1][2]

An impurity standard is a highly characterized and purified compound used as a reference marker to detect, identify, and quantify specific impurities in a drug substance or product. 4-Bromo-2,5-diisopropylaniline serves as a pertinent example of such a standard, often arising as a process-related impurity or a synthetic intermediate in the manufacturing of various APIs. This guide provides the technical foundation for its synthesis, characterization, and utilization.

Compound Identification and Physicochemical Properties

A precise understanding of a reference standard's physical and chemical properties is the bedrock of its application.

A Note on Isomeric Specificity: The subject of this guide is 4-Bromo-2,5-diisopropylaniline . It is critical to note that this specific isomer is not widely documented in major chemical databases, and a dedicated CAS number has not been assigned. However, the closely related structural isomer, 4-Bromo-2,6-diisopropylaniline (CAS RN: 80058-84-0) , is well-characterized.[4][5][6][7] For the purpose of this guide, we will infer certain physicochemical properties from the 2,6-isomer and general aniline chemistry, a necessary approach in the absence of direct empirical data for the 2,5-isomer.

PropertyValue (Inferred/Typical)Source / Justification
Chemical Name 4-Bromo-2,5-diisopropylaniline-
Synonyms 4-Bromo-2,5-bis(propan-2-yl)aniline-
Molecular Formula C₁₂H₁₈BrNBased on structure
Molecular Weight 256.19 g/mol [6][8]
Monoisotopic Mass 255.06226 Da[8]
Appearance Pale yellow to brown liquid[6][9] (Typical for bromo-dialkylanilines)
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane); Insoluble in waterGeneral property of substituted anilines
pKa ~3.5 - 4.5Basicity is reduced by electron-withdrawing bromine but increased by electron-donating alkyl groups. Steric hindrance from isopropyl groups also affects basicity.

Synthesis and Emergence as an Impurity

Understanding the synthetic origin of an impurity is crucial for predicting its presence and developing appropriate control strategies. 4-Bromo-2,5-diisopropylaniline would typically be synthesized via the electrophilic bromination of its parent aniline.

Plausible Synthetic Protocol

The synthesis involves the direct bromination of 2,5-diisopropylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is open and less sterically hindered than the ortho positions (which are flanked by bulky isopropyl groups), it is the most likely site of bromination.

Reaction: 2,5-diisopropylaniline + Bromine → 4-Bromo-2,5-diisopropylaniline

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 equivalent of 2,5-diisopropylaniline in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermicity of the reaction and minimize the formation of poly-brominated by-products.

  • Bromination: Add a solution of 1.05 equivalents of bromine in the same solvent dropwise over 30-60 minutes. The high reactivity of the aniline ring means that harsh conditions are generally not required.[10]

  • Quenching: After the addition is complete, allow the reaction to stir for an additional hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Workup: Neutralize the solution with an aqueous base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-2,5-diisopropylaniline.

Potential Synthesis-Related Impurities

The impurity profile is a direct consequence of the synthetic route.[3][11] Key potential impurities include:

  • Starting Material: Unreacted 2,5-diisopropylaniline.

  • Over-brominated Species: 2,4-Dibromo- and 2,4,6-Tribromo- derivatives, if excess bromine or elevated temperatures are used.

  • Isomeric Impurities: Bromination at an ortho position, although less likely due to steric hindrance.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities, especially if exposed to air and light over time.[12]

G cluster_reaction Electrophilic Bromination SM 2,5-Diisopropylaniline (Starting Material) Product 4-Bromo-2,5-diisopropylaniline (Target Impurity Standard) SM->Product Main Reaction Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Reagent Bromine (Br₂) in Acetic Acid Imp2 Dibromo-Species (Over-reaction) Product->Imp2 Side Reaction Imp3 Oxidation Products Product->Imp3 Degradation

Caption: Synthetic pathway and potential process-related impurities.

Analytical Application as an Impurity Standard

The primary function of an impurity standard is to serve as a calibrated reference point in an analytical method. This is essential for validating the method's specificity, linearity, accuracy, and for accurately quantifying the impurity in routine API batch release testing.

Regulatory Framework: ICH Thresholds

The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2]

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.05%.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed. This is often ≥ 0.10%.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety. This is often ≥ 0.15%.

Having a qualified and well-characterized standard like 4-Bromo-2,5-diisopropylaniline is a prerequisite for adhering to these guidelines.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the workhorse for impurity profiling. The following is a self-validating protocol designed for the quantification of 4-Bromo-2,5-diisopropylaniline.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 4-Bromo-2,5-diisopropylaniline reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards at concentrations of, for example, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.

  • Sample Preparation (for API analysis):

    • Accurately weigh approximately 100 mg of the API into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to create a 1 mg/mL (1000 µg/mL) sample solution.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic aniline.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient ensures elution of both polar and non-polar impurities and provides adequate resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmAromatic anilines typically have strong absorbance in the UV region.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
  • System Suitability Test (SST):

    • Before analysis, inject a standard solution (e.g., 1 µg/mL) six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. This ensures the system is performing correctly.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Inject the API sample solution.

    • Calculate the concentration of the impurity in the sample using the linear regression equation from the calibration curve.

    • Express the result as a percentage of the API concentration.

G Prep Standard & Sample Preparation SST System Suitability Test (%RSD < 2.0%) Prep->SST Validate System Inject HPLC Injection SST->Inject If SST Passes Data Data Acquisition (Chromatogram) Inject->Data Cal Calibration Curve (Linear Regression) Data->Cal Quant Quantification of Impurity (% w/w in API) Data->Quant Cal->Quant Report Final Report (Pass/Fail vs. Specification) Quant->Report

Caption: Analytical workflow for impurity quantification using HPLC.

Characterization and Purity of the Standard

To be trustworthy, the impurity standard itself must be rigorously characterized and its purity confirmed. A Certificate of Analysis (CoA) for a reference standard must include data from orthogonal analytical techniques.

  • Identity Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for the molecular ion [M+H]⁺ would be approximately 256.07. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) provides a definitive signature.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the exact structure, including the substitution pattern on the aromatic ring and the isopropyl groups.

  • Purity Assessment:

    • Chromatographic Purity: HPLC-UV analysis (as described above) under optimal conditions should show a single major peak, with purity typically >98%.

    • Thermogravimetric Analysis (TGA): To determine the content of residual solvents and water.

    • Quantitative NMR (qNMR): An advanced method to determine the absolute purity of the standard against a certified internal standard.

Conclusion

The effective management of pharmaceutical impurities is a cornerstone of modern drug development, ensuring patient safety and regulatory compliance. 4-Bromo-2,5-diisopropylaniline, as a potential process-related impurity, exemplifies the need for well-characterized reference standards. This guide has detailed the logical pathway from its synthesis and the prediction of related impurities to its definitive characterization and application in a validated analytical workflow. By integrating robust chemical synthesis with precise analytical science, researchers and drug developers can build a comprehensive impurity control strategy that is both scientifically sound and compliant with global regulatory standards.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.
  • Veeprho.
  • European Medicines Agency. (1995, June). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • PubChem. 4-Bromo-2,6-diisopropylaniline.
  • Lab Pro Inc. 4-Bromo-2,6-diisopropylaniline, 1G - B4113-1G. Lab Pro Inc.
  • TCI AMERICA. 4-Bromo-2,6-diisopropylaniline | 80058-84-0. TCI AMERICA.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. BenchChem.
  • Pharmaffiliates. 4-Bromo-2,6-diisopropylaniline | CAS No : 80058-84-0.
  • Wikipedia contributors. (2026). Aniline. Wikipedia.
  • BLD Pharm. 80058-84-0|4-Bromo-2,6-diisopropylaniline. BLD Pharm.
  • Advanced ChemBlocks Inc. (2026, March 3). 4-Bromo-2,6-diisopropylaniline 97% | CAS: 80058-84-0. Advanced ChemBlocks Inc.
  • MilliporeSigma. 4-Bromo-2,6-diisopropylaniline. MilliporeSigma.

Sources

4-Bromo-2,5-diisopropylaniline molecular weight and formula C12H18BrN

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It addresses the specific 2,5-isomer requested, distinguishing it from the more common 2,6-isomer used in catalysis.

Molecular Identity & Synthetic Architecture for Advanced Ligand Design


 (2,5-Isomer)

Part 1: Executive Summary & Chemical Identity

The Isomer Distinction (Critical Note)

In the field of substituted anilines, 4-Bromo-2,5-diisopropylaniline is a high-value, niche intermediate often confused with its symmetric regioisomer, 4-Bromo-2,6-diisopropylaniline (a standard precursor for NHC ligands and Grubbs catalysts).

While the 2,6-isomer provides a "picket fence" steric shield for metal centers, the 2,5-isomer offers a unique asymmetric steric environment. This asymmetry is critical in the synthesis of specific agrochemicals (such as Diafenthiuron derivatives) and the development of non-symmetric biaryl ligands for enantioselective catalysis.

Physiochemical Datasheet
PropertySpecification
Chemical Name 4-Bromo-2,5-diisopropylaniline
Common Synonyms 4-Bromo-2,5-bis(1-methylethyl)benzenamine; 2,5-DIPA-4-Br
Molecular Formula

Molecular Weight 256.19 g/mol
CAS Number Not widely listed; related to 125902-86-9 (parent aniline)
Physical State Viscous oil or low-melting solid (typically off-white to amber)
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Acidity (

)
~3.5–4.0 (Conjugate acid); Lower than aniline due to -I effect of Br

Part 2: Synthetic Pathways & Mechanistic Insight

Retrosynthetic Logic

The synthesis of 4-Bromo-2,5-diisopropylaniline is not achieved via direct alkylation of 4-bromoaniline (which leads to polyalkylation and regiochemical mixtures). Instead, the most robust route leverages the symmetry of 1,4-diisopropylbenzene as the starting material.

The Pathway:

  • Nitration: Electrophilic substitution on 1,4-diisopropylbenzene.

  • Reduction: Conversion of the nitro group to the amine (2,5-diisopropylaniline).

  • Regioselective Bromination: Exploiting the strong ortho/para directing power of the amine versus the alkyl groups.

Detailed Synthesis Protocol
Step 1: Synthesis of 2,5-Diisopropylaniline[1]
  • Precursor: 1,4-Diisopropylbenzene.

  • Reagents:

    
     (Nitration), followed by 
    
    
    
    or
    
    
    (Reduction).
  • Mechanism: The nitration occurs ortho to one isopropyl group. Due to symmetry, all four open positions on 1,4-diisopropylbenzene are equivalent initially.

  • Result: 2,5-diisopropylaniline (The amine is assigned position 1; the original isopropyls are now at 2 and 5).

Step 2: Bromination to 4-Bromo-2,5-diisopropylaniline
  • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Temperature:

    
     to Room Temperature.
    
  • Regioselectivity Logic:

    • Directing Effects: The

      
       group (Pos 1) is a strong activator and directs ortho (Pos 2, 6) and para (Pos 4).
      
    • Steric Analysis:

      • Position 2: Blocked by Isopropyl.[1][2]

      • Position 6 (Ortho): Flanked by

        
         and 
        
        
        
        . However, it is meta to the C5-isopropyl.
      • Position 4 (Para): Flanked by

        
         and C5-isopropyl.
        
    • Outcome: Electronic activation at the para position (4) typically dominates over the ortho position (6), despite the steric bulk of the C5-isopropyl group. Low temperature favors the para product.

Experimental Workflow Diagram

SynthesisPath Start 1,4-Diisopropylbenzene Inter1 2-Nitro-1,4-diisopropylbenzene Start->Inter1 Electrophilic Subst. Inter2 2,5-Diisopropylaniline Inter1->Inter2 Reduction Final 4-Bromo-2,5-diisopropylaniline Inter2->Final Regioselective Br Reagent1 HNO3 / H2SO4 (Nitration) Reagent2 H2, Pd/C (Reduction) Reagent3 NBS, DMF, 0°C (Para-Bromination)

Figure 1: Step-wise synthetic route from commercially available 1,4-diisopropylbenzene to the target 4-bromo-2,5-isomer.

Part 3: Applications in Reticular Chemistry & Drug Development

Agrochemical Precursors (Diafenthiuron Analogs)

The 2,5-substitution pattern is critical in the synthesis of thiourea-based insecticides. The 2,5-diisopropyl moiety prevents free rotation around the N-Aryl bond differently than the 2,6-analog, affecting the binding affinity to octopamine receptors in pests.

  • Workflow: 4-Bromo-2,5-diisopropylaniline

    
     4-Phenoxy derivative 
    
    
    
    Conversion to Isothiocyanate
    
    
    Coupling with amines to form Thioureas.
Asymmetric Ligand Design

In transition metal catalysis (Suzuki-Miyaura or Buchwald-Hartwig), "steric bulk" is often synonymous with 2,6-substitution. However, 2,5-substitution creates a "chiral pocket" effect even in achiral ligands, breaking the symmetry of the active site.

  • Usage: Precursor for Buchwald-type biaryl phosphines where the aniline ring serves as the backbone. The bromine atom allows for lithiation and phosphinylation.

Part 4: Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Light Sensitivity: Like most brominated anilines, this compound is photosensitive. It undergoes slow photo-oxidation, turning from amber to dark brown. Storage: Amber glass, under Argon/Nitrogen.

  • Air Sensitivity: The free amine is prone to oxidation. Store at

    
    .
    
Safety Protocols (H-Codes)

This compound is an aromatic amine and an organobromide. Treat as a potential sensitizer and toxicant.

Hazard CodeDescriptionPrecaution
H302/H312 Harmful if swallowed or in contact with skin.Wear nitrile gloves (double gloving recommended).
H315/H319 Causes skin and serious eye irritation.Use full face shield during synthesis.
H335 May cause respiratory irritation.Mandatory: Handle only in a fume hood.
Waste Disposal

Do not dispose of down the drain. Collect in "Halogenated Organic Waste" containers. The bromine content requires high-temperature incineration for proper disposal.

References

  • PubChem. (2025).[3] 4-Bromo-2,6-diisopropylaniline (Isomer Comparison Data). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Solubility & Physicochemical Characterization of Brominated Diisopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of Brominated Diisopropylaniline Derivatives in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bromination of 2,6-diisopropylaniline (DIPA) yields 4-bromo-2,6-diisopropylaniline , a critical intermediate in the synthesis of sterically hindered N-heterocyclic carbene (NHC) ligands, post-metallocene catalysts, and pharmaceutical precursors. The bulky isopropyl groups at the ortho positions create a unique solubility profile characterized by high lipophilicity and significant steric shielding of the amine functionality.

This guide provides a rigorous analysis of the solubility thermodynamics of these derivatives, distinguishing between the free base (liquid/low-melting solid) and the hydrobromide salt (high-melting solid). It establishes self-validating protocols for solubility determination and purification based on differential solubility in non-polar vs. polar aprotic solvents.

Physicochemical Profile & Structural Logic

The solubility behavior of this class of compounds is governed by the competition between the lipophilic isopropyl wings and the polar amine/ammonium core.

Comparative Physicochemical Properties
Property2,6-Diisopropylaniline (DIPA)4-Bromo-2,6-diisopropylaniline (Free Base)4-Bromo-2,6-diisopropylaniline (HBr Salt)
CAS No. 24544-04-580058-84-080058-84-0 (Salt form)
Physical State Liquid (Colorless/Pale Yellow)Liquid to Low-Melting SolidSolid (Yellow Crystals)
Melting Point -45 °C< 25 °C (Supercools easily)234 – 237 °C
Density 0.94 g/mL~1.25 g/mLN/A (Solid)
Solubility Driver Lipophilic (LogP ~3.[1][2][3]2)Lipophilic + Halogen BondingIonic Lattice Energy
Key Solvents Miscible with most organicsHexane, DCM, TolueneWater, Methanol, DMSO

Mechanistic Insight: The introduction of the bromine atom at the para position increases the molecular weight and polarizability but does not significantly disrupt the lipophilic envelope provided by the isopropyl groups in the free base. However, protonation to the hydrobromide salt drastically alters this landscape, creating a high lattice energy solid that is insoluble in the non-polar solvents (cyclohexane) used for its synthesis.

Thermodynamic Framework for Solubility

To accurately predict and model solubility data for these derivatives, researchers should apply semi-empirical thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of substituted anilines in organic solvents.

The Modified Apelblat Model

For a non-ideal solution, the natural logarithm of the mole fraction solubility (


) is expressed as:


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters representing the variation of activity coefficients and enthalpy of solution.
    

Application: When characterizing the 4-bromo derivative, plotting


 vs. 

typically yields a linear or slightly curved relationship. Deviations indicate specific solute-solvent interactions (e.g., hydrogen bonding in alcohols vs. van der Waals forces in alkanes).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

This protocol is designed to eliminate errors caused by supersaturation or incomplete equilibration, common in viscous aniline derivatives.

Reagents: High-purity solvent (HPLC grade), 4-bromo-2,6-diisopropylaniline (recrystallized).

  • Saturation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass equilibrium cell.

  • Equilibration: Stir magnetically at 400 rpm for 24 hours at the target temperature (

    
     K).
    
    • Validation Step: Stop stirring and allow to settle for 2 hours. If a clear supernatant does not form (i.e., stable emulsion), centrifuge an aliquot.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Gravimetric Analysis:

    • Weigh a clean, dry weighing vial (

      
      ).
      
    • Inject the filtrate into the vial and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum at 40 °C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Purification via Differential Solubility (Synthesis Workflow)

This workflow exploits the drastic solubility difference between the neutral free base and the ionic salt to purify the compound without chromatography.

  • Bromination: React 2,6-diisopropylaniline hydrochloride with

    
     in Cyclohexane  or 1,2-Dichloroethane  at 0–10 °C.
    
  • Precipitation: The product, 4-bromo-2,6-diisopropylaniline hydrobromide, is insoluble in cyclohexane and precipitates immediately.

  • Filtration & Wash: Filter the solid.[4] Wash the cake with cold cyclohexane to remove unreacted bromine and non-polar impurities.

  • Free Base Liberation: Suspend the salt in DCM and treat with 1M NaOH. The salt dissolves as it converts to the lipophilic free base, partitioning into the DCM layer.

  • Recovery: Separate the organic layer, dry over

    
    , and evaporate to yield the pure liquid free base.
    

Solubility Data Trends

The following table summarizes the qualitative solubility trends derived from synthetic workups and thermodynamic principles.

Solvent ClassRepresentative SolventFree Base SolubilityHBr Salt SolubilityApplication
Non-Polar Alkanes Hexane, CyclohexaneHigh Insoluble Reaction medium for salt precipitation.
Chlorinated Dichloromethane (DCM)Very High Low/Moderate Extraction of free base.
Polar Aprotic Ethyl AcetateHigh Moderate Recrystallization of the salt (hot).
Polar Protic Methanol, EthanolHigh Soluble Solvolysis risk; generally avoided for storage.
Aqueous WaterInsoluble (<0.1 g/L)Soluble Removal of inorganic salts.

Visual Workflows

Figure 1: Solubility Determination Workflow

This diagram illustrates the self-validating logic required for accurate solubility data generation, ensuring thermodynamic equilibrium is reached.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, T ± 0.05K) Start->Equilibrate Check Visual Check: Clear Supernatant? Equilibrate->Check Filter Syringe Filter (0.45 µm PTFE) Check->Filter Yes Centrifuge Centrifuge (Break Emulsion) Check->Centrifuge No (Haze/Emulsion) Weigh Gravimetric Analysis Filter->Weigh Centrifuge->Filter

Caption: Step-by-step decision tree for gravimetric solubility determination, including remediation for stable emulsions common with viscous anilines.

Figure 2: Purification via Solubility Differential

This diagram visualizes the chemical engineering logic used to isolate the target derivative by toggling between its ionic and neutral states.

Purification Reactants Reactants: DIPA-HCl + Br2 Solvent: Cyclohexane Reaction Bromination Reaction (0-10°C) Reactants->Reaction Precipitation Precipitate: 4-Bromo-DIPA HBr (Insoluble in Cyclohexane) Reaction->Precipitation Product Crystallizes Filtration Filtration & Wash Precipitation->Filtration Neutralization Biphasic Workup: DCM + 1M NaOH Filtration->Neutralization Solid Transfer Separation Phase Separation: Product in DCM (Organic Layer) Neutralization->Separation Final Final Product: 4-Bromo-2,6-diisopropylaniline (Free Base) Separation->Final Evaporation

Caption: Purification workflow exploiting the insolubility of the hydrobromide salt in non-polar solvents to achieve high purity without chromatography.

References

  • Sigma-Aldrich. 4-Bromo-2,6-diisopropylaniline Product Specification & Safety Data Sheet. Retrieved from

  • TCI Chemicals. 4-Bromo-2,6-diisopropylaniline Physical Properties and Specifications. Retrieved from

  • PubChem. Compound Summary: 4-Bromo-2,6-diisopropylaniline (CID 11780114).[5] National Library of Medicine. Retrieved from

  • PrepChem. Synthesis of 4-bromo-2,6-diisopropylaniline hydrobromide. Detailed synthetic protocol and yield data. Retrieved from

  • BenchChem. Technical Guide to the Physical and Chemical Properties of 2,6-Diisopropylaniline. Retrieved from

Sources

The Strategic Synthesis and Application of Bromo-diisopropylaniline Isomers: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the positional isomers of bromo-diisopropylaniline, with a primary focus on their synthesis, mechanistic underpinnings, and strategic applications in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causal factors governing experimental choices and outcomes. We will delve into the regioselective synthesis of the sterically controlled 4-bromo-2,6-diisopropylaniline, explore the synthetic challenges and potential utility of its less accessible ortho and meta isomers, and detail their applications as pivotal intermediates in the construction of complex molecular architectures, including advanced ligands for cross-coupling catalysis and scaffolds for medicinal chemistry.

Introduction: The Strategic Value of Steric Hindrance and Regiocontrolled Functionality

Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1][2][3] Within this class of compounds, 2,6-diisopropylaniline stands out due to the profound steric hindrance imposed by the ortho-isopropyl groups.[4][5] This steric shielding dramatically influences the reactivity of both the aniline nitrogen and the aromatic ring, offering a unique handle for achieving high regioselectivity in synthetic transformations.[4][6] The introduction of a bromine atom onto the diisopropylaniline scaffold further enhances its synthetic utility, providing a versatile functional group for subsequent cross-coupling reactions and other transformations.[7]

The position of the bromine atom is of critical importance, as each positional isomer of bromo-diisopropylaniline possesses a distinct reactivity profile and offers different strategic advantages in a synthetic sequence. This guide will provide a detailed exploration of these isomers, with a particular emphasis on the factors that govern their synthesis and the applications that leverage their unique structural and electronic properties.

The Dominant Isomer: Synthesis and Mechanistic Insight into 4-Bromo-2,6-diisopropylaniline

The para-substituted isomer, 4-bromo-2,6-diisopropylaniline, is the most readily accessible and widely utilized of the bromo-diisopropylaniline family. Its synthesis is a classic example of electrophilic aromatic substitution where steric factors dictate the regiochemical outcome.

Mechanism of Regioselective Bromination

The bromination of 2,6-diisopropylaniline proceeds via an electrophilic aromatic substitution mechanism.[8][9][10][11][12] The key to the high regioselectivity observed is the interplay between the electronic activation provided by the amino group and the overwhelming steric hindrance from the two ortho-isopropyl groups.

G cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_2 Step 3: Deprotonation and Aromatization Br2 Br-Br FeBr3 FeBr3 (Lewis Acid) Br2->FeBr3 Coordination Electrophile Br+---[FeBr4]- FeBr3->Electrophile Polarization & Formation of Electrophilic Bromine Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Electrophile->Sigma_Complex Aniline 2,6-Diisopropylaniline Aniline->Sigma_Complex Attack by π-system Product 4-Bromo-2,6-diisopropylaniline Sigma_Complex->Product Loss of H+ HBr_FeBr3 HBr + FeBr3

Sources

Role of 4-Bromo-2,5-diisopropylaniline in Diafenthiuron degradation

Author: BenchChem Technical Support Team. Date: March 2026

The Role and Fate of 4-Bromo-2,5-diisopropylaniline in Diafenthiuron Degradation: A Technical Guide to Impurity Tracking and Photochemical Kinetics

Executive Summary

Diafenthiuron is a broad-spectrum, thiourea-based pro-insecticide and acaricide whose primary mode of action relies on its conversion into a highly active carbodiimide metabolite, which subsequently inhibits mitochondrial ATPase. While the degradation pathway of the parent compound is well-documented, the environmental and photolytic fate of its manufacturing impurities presents a complex challenge for regulatory risk assessment.

Specifically, 4-Bromo-2,5-diisopropylaniline (commercially classified as Diafenthiuron Impurity 3) is a critical, toxicologically significant artifact tracked during the lifecycle of technical-grade diafenthiuron[1]. As a Senior Application Scientist, understanding the causality behind this impurity's formation, its parallel degradation kinetics, and the self-validating analytical protocols required to quantify it is paramount for robust agrochemical development.

Chemical Context & Causality: The Origin of Impurity 3

To understand the role of 4-Bromo-2,5-diisopropylaniline in degradation matrices, we must first examine its synthetic origins. The industrial synthesis of diafenthiuron utilizes 2,6-diisopropylaniline as a primary starting material, which undergoes bromination to form 4-bromo-2,6-diisopropylaniline[2].

However, during the initial Friedel-Crafts alkylation of aniline to produce the starting material, kinetic and steric factors inevitably yield minor quantities of the 2,5-diisopropyl isomer. When the bulk mixture is subjected to electrophilic bromination, this isomeric artifact is brominated at the para-position relative to the amine, generating 4-Bromo-2,5-diisopropylaniline[1].

Because halogenated anilines are recognized as toxicologically significant impurities (often exhibiting genotoxic or carcinogenic potential), regulatory bodies mandate their quantification not only in the technical formulation but also throughout environmental degradation studies. If the photolytic or microbial degradation rate of this brominated aniline is slower than that of diafenthiuron, it can bioaccumulate in soil or water, fundamentally altering the ecological risk profile.

Mechanistic Degradation Pathways

During environmental exposure (primarily sunlight and aqueous hydrolysis), technical diafenthiuron and its impurities undergo parallel but chemically distinct degradation pathways.

Parent Compound (Diafenthiuron)

The sunlight photolysis of the thiourea insecticide diafenthiuron efficiently produces the corresponding carbodiimide via desulfurization[3]. This reaction is accelerated in oxygenated water, suggesting the involvement of hydroxyl radicals (•OH), while interactions with singlet oxygen (


) are unlikely[3]. The carbodiimide is the active toxicophore but eventually hydrolyzes into a terminal, inactive diafenthiuron-urea derivative[4].
Impurity (4-Bromo-2,5-diisopropylaniline)

In contrast, halogenated anilines degrade via entirely different photochemical mechanisms. Laser flash photolysis (LFP) studies indicate that 4-halogenoaromatics primarily undergo photo-induced C–Br bond cleavage[3]. Depending on the solvent matrix, this results in either heterolytic cleavage (forming a carbene intermediate that undergoes hydroxyl substitution) or homolytic cleavage (forming a radical that leads to reductive debromination)[3]. The resulting dehalogenated anilines are highly susceptible to further oxidation, forming polymeric azo or nitroso residues.

G A Technical Diafenthiuron Matrix B Diafenthiuron (Active Ingredient) A->B Formulation C 4-Bromo-2,5-diisopropylaniline (Impurity 3) A->C Synthesis Artifact D Carbodiimide Metabolite B->D UV Photolysis (Desulfurization) F Debrominated Aniline Radical Intermediate C->F UV Photolysis (C-Br Cleavage) E Diafenthiuron-urea D->E Hydrolysis G Oxidized Polymeric Residues F->G ROS Oxidation

Figure 1: Parallel degradation pathways of Diafenthiuron and its brominated aniline impurity.

Quantitative Data Presentation

The physicochemical differences between the parent compound and Impurity 3 dictate their divergent environmental fates. Table 1 summarizes the critical parameters governing their degradation kinetics.

Table 1: Comparative Degradation Profile of Diafenthiuron and Impurity 3

ParameterDiafenthiuron (Parent)4-Bromo-2,5-diisopropylaniline (Impurity 3)
Molecular Weight 384.58 g/mol 256.19 g/mol
Primary Degradation Trigger UV Photolysis (>290 nm), MicrobialUV Photolysis (C-Br cleavage), Oxidation
Key Reactive Intermediate Carbodiimide (Active Pro-drug)Aryl Radical / Carbene
Terminal Degradate Diafenthiuron-ureaOxidized Polymeric Anilines
Regulatory Concern Ecotoxicity (Aquatic/Mites)Genotoxicity / Persistence
Extraction Sensitivity Stable under neutral/mild pHProne to oxidation; requires antioxidants

Experimental Protocols: Self-Validating Kinetic Workflows

To accurately track the degradation of 4-Bromo-2,5-diisopropylaniline alongside diafenthiuron, researchers must employ a highly specific, matrix-matched workflow. The following protocol outlines a self-validating photolysis study utilizing QuEChERS extraction and LC-MS/MS.

Step-by-Step Methodology: Aqueous Photolytic Degradation

1. Matrix Preparation & Spiking:

  • Prepare a sterile, buffered aqueous matrix (pH 7.0) to isolate photolysis from microbial and hydrolytic degradation.

  • Spike the matrix with technical-grade diafenthiuron containing a known, quantified concentration of 4-Bromo-2,5-diisopropylaniline (e.g., 0.1% w/w).

  • Causality Check: Include a dark control (wrapped in aluminum foil) to validate that degradation is strictly photo-induced.

2. Irradiation Setup:

  • Place samples in quartz tubes (which do not absorb UV >290 nm).

  • Irradiate using a Xenon arc lamp equipped with a borosilicate filter to simulate the natural solar spectrum (290–400 nm). Low-pressure UV lamps must be avoided as they emit at 254 nm, forcing unnatural degradation pathways.

3. Sampling & QuEChERS Extraction:

  • Pull aliquots at intervals (e.g., 0, 1, 3, 7, 14 days).

  • Employ an acetate-buffered QuEChERS extraction. The use of sodium acetate helps buffer the extraction of pH-sensitive degradates and stabilizes the aniline derivatives against rapid auto-oxidation during sample prep[5].

  • Causality Check: Spike samples with an isotopically labeled internal standard (e.g., Diafenthiuron-d14) prior to extraction to validate recovery efficiency.

4. LC-MS/MS Quantitation:

  • Analyze extracts using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

  • Monitor the transition for Diafenthiuron (

    
     specific fragments) and 4-Bromo-2,5-diisopropylaniline (monitoring the distinct isotopic bromine doublet at 
    
    
    
    256/258).

G2 S1 Step 1 Matrix Spiking S2 Step 2 Xenon Arc Irradiation S1->S2 S3 Step 3 QuEChERS Extraction S2->S3 S4 Step 4 LC-MS/MS Quantitation S3->S4 S5 Step 5 Kinetic Modeling S4->S5

Figure 2: Standardized experimental workflow for photolytic degradation and residue analysis.

Conclusion

The role of 4-Bromo-2,5-diisopropylaniline in diafenthiuron degradation is defined by its status as a persistent, toxicologically significant synthesis artifact. Because its photolytic debromination and oxidation pathways diverge entirely from the desulfurization of the parent thiourea, it requires specialized, buffered extraction techniques and rigorous LC-MS/MS tracking. By understanding the causality behind its formation and degradation, scientists can ensure that risk assessments accurately reflect the true ecological footprint of technical diafenthiuron formulations.

References

  • Direct photolysis mechanism of pesticides in w
  • Diafenthiuron Impurity 3 - SRIRAMCHEM -
  • 2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier - Benchchem -
  • Active Constituents Standards - APVMA -
  • Accurate Determination of Pesticide Residues in Milk by Sonication-QuEChERS Extraction and LC-LTQ/Orbitrap Mass Spectrometry - MDPI -

Sources

Steric Effects of 2,5-Diisopropyl Substitution in Ligand Design and Catalysis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organometallic chemistry and ligand design, the 2,6-diisopropylphenyl (Dipp) group is ubiquitous, celebrated for its ability to kinetically stabilize reactive metal centers through a symmetric, highly encumbered C2v steric wall. However, shifting the substitution pattern to 2,5-diisopropyl fundamentally alters the steric and electronic topology of the ligand. By removing one ortho-isopropyl group and introducing a meta-isopropyl group, the 2,5-substitution breaks local symmetry. This creates a "half-open" binding pocket that allows for specific substrate trajectories while maintaining distal steric pressure.

This whitepaper explores the causality behind the steric effects of 2,5-diisopropyl substitution, detailing its mechanistic impact across asymmetric synthesis, N-heterocyclic carbene (NHC) catalysis, and transition metal coordination.

Mechanistic Foundations of 2,5-Diisopropyl Steric Bulk

The transition from a 2,6- to a 2,5-substitution pattern is not merely a reduction in overall bulk; it is a strategic geometric reconfiguration.

  • Symmetry Breaking: A 2,6-diisopropylphenyl group projects two bulky isopropyl moieties directly toward the metal center, restricting rotation and creating a rigid, symmetric pocket. In contrast, the 2,5-diisopropylphenyl group leaves one ortho position relatively unhindered (occupied by a hydrogen atom). This "open face" permits the approach of larger substrates or facilitates specific C-H activation pathways that would be sterically blocked by a 2,6-pattern.

  • Distal Steric Pressure: The meta-isopropyl group in the 2,5-pattern does not interact directly with the primary coordination sphere. Instead, it exerts steric pressure on the secondary coordination sphere, influencing the conformation of the ligand backbone and directing the trajectory of incoming reagents.

  • Quantification: When evaluated using Percent Buried Volume (%Vbur) and topographic steric maps, 2,5-diisopropyl-substituted ligands exhibit a highly asymmetric steric contour, which is highly advantageous in Frustrated Lewis Pair (FLP) chemistry and enantioselective catalysis.

Application in Asymmetric Synthesis: trans-2,5-Diisopropylborolane

Chiral borolanes are premier reagents for asymmetric hydroboration. While Masamune’s trans-2,5-dimethylborolane is a classic reagent, it often struggles to provide high enantiomeric excess (e.e.) for sterically demanding trans- and trisubstituted alkenes. Expanding the methyl groups to isopropyl groups to form trans-2,5-diisopropylborolane significantly increases the steric demand, creating a deeper C2-symmetric chiral pocket that enhances stereodiscrimination[1].

Experimental Protocol: Synthesis and Resolution of trans-2,5-Diisopropylborolane

This protocol relies on a self-validating cyclic hydroboration followed by selective complexation.

  • Cyclic Hydroboration: Under a nitrogen atmosphere, react 2,7-dimethyl-2,6-octadiene with monobromoborane-dimethyl sulfide complex (BrsMe2) in dichloromethane at reflux for 8 hours. Distill the residue to yield 1-bromo-2,5-diisopropylborolane.

  • Methanolysis: Cool the intermediate to 0 °C. Slowly add dry methanol (2 equivalents) and 2,4,6-collidine (1 equivalent). Stir at room temperature for 4 hours.

  • Validation Step (GC Analysis): Oxidize a small aliquot and acetylate the resulting diols. Analyze via Gas Chromatography (GC) to confirm the trans:cis ratio (typically ~3:1)[1].

  • Selective Complexation: Treat the cis/trans mixture with 1-(2-hydroxyethyl)-pyrrolidine. The cis-isomer selectively forms a stable complex due to lower steric hindrance, allowing the pure trans-2,5-diisopropylborolane to be isolated via distillation.

G A 2,7-Dimethyl-2,6-octadiene B Cyclic Hydroboration (BrsMe2) A->B C 1-Bromo-2,5-diisopropylborolane (cis/trans mixture) B->C D Methanolysis (MeOH, Collidine) C->D E B-Methoxyborolane Mixture D->E F Selective Complexation (1-(2-hydroxyethyl)-pyrrolidine) E->F G Pure trans-2,5-diisopropylborolane F->G

Caption: Workflow for the synthesis and isolation of trans-2,5-diisopropylborolane.

N-Heterocyclic Carbenes (NHCs) and Frustrated Lewis Pairs

The 2,5-diisopropyl substitution is highly effective in tuning the reactivity of NHCs. The ligand IDipp (1,3-bis(2,5-diisopropylphenyl)imidazolin-2-ylidene) is a prime example.

In Frustrated Lewis Pair (FLP) chemistry, pairing IDipp with the potent Lewis acid B(C6F5)3 creates a system capable of activating small molecules. The asymmetric bulk of the 2,5-diisopropylphenyl groups prevents the formation of a classical Lewis acid-base adduct (quenching), yet leaves enough space for H-H bond cleavage or amine N-H bond cleavage.

Furthermore, in Nickel-catalyzed cycloadditions of vinyl aziridines, switching from a standard IPr ligand (2,6-diisopropyl) to a 2,5-diisopropyl substituted NHC alters the regioselectivity of the rearrangement. The "half-open" pocket allows bulky alkyne substituents to coordinate differently, shifting the pathway from forming 1,3-butadienylamines to α,β-unsaturated imines[2].

Transition Metal Catalysis: Directing Coordination Pathways

Molybdenum-Catalyzed N2 Reduction

In the catalytic reduction of dinitrogen to ammonia, the metal center must be sterically protected to prevent the formation of inactive bimetallic Mo-N=N-Mo species. Schrock and colleagues utilized the[DPPN3N]3- ligand, which incorporates 3,5-bis(2,5-diisopropylpyrrolyl)benzene arms. The 2,5-diisopropyl substitution on the pyrrole rings creates a highly specific, deep apical pocket. This steric wall is precisely calibrated: it is bulky enough to prevent bimolecular decomposition but open enough to allow N2 coordination and subsequent protonation/reduction cycles[3].

Chemoselectivity in Palladacycles

The synthesis of chiral C-N palladacycles using 1-(2,5-diisopropylphenyl)-N,N-dimethylethanamine demonstrates the extreme sensitivity of transition metals to 2,5-substitution. When reacted with Pd(OAc)2, the steric clash between the meta-isopropyl group and the palladium center forces a divergent reactivity pathway. Depending on the exact solvent and temperature conditions, the system will either undergo standard ortho-palladation or an unexpected N-demethylation to relieve steric strain[4].

G Ligand 1-(2,5-Diisopropylphenyl)-N,N-dimethylethanamine Pd Pd(OAc)2 / Reaction Conditions Ligand->Pd PathwayA N-Demethylated Amine Pd(II) Complex Pd->PathwayA Steric Relief Driven PathwayB Cyclopalladated Complex Pd->PathwayB Kinetically Controlled

Caption: Divergent reactivity pathways in palladacycle formation dictated by 2,5-diisopropyl steric bulk.

Industrial Synthesis and Byproduct Management

In industrial settings, 2,5-diisopropylaniline is frequently encountered as a byproduct during the synthesis of 2,6-diisopropylaniline (the precursor to standard Dipp ligands). The alkylation of aniline with propylene using aluminum catalysts theoretically targets the 2,6-positions. However, due to the high reactivity of the initial mono-alkylated intermediate and competing thermodynamic stability, 2,5-diisopropylaniline and 2,4-diisopropylaniline readily form[5].

Optimization Strategy: To minimize 2,5-substitution during industrial alkylation, strict kinetic control must be maintained.

  • Temperature: Maintain strictly between 280-290 °C. Higher temperatures promote thermodynamic equilibration toward the 2,5-isomer.

  • Catalyst Selection: Utilizing shape-selective solid acid catalysts (e.g., specific zeolites) restricts the transition state geometry, favoring the formation of the 2,6-isomer over the 2,5-isomer[5].

Quantitative Data Summary

Ligand / ReagentSubstitution PatternPrimary ApplicationSteric Impact / Result
IDipp 1,3-bis(2,5-diisopropylphenyl)Frustrated Lewis PairsPrevents adduct formation with B(C6F5)3; enables H-H cleavage.
trans-2,5-diisopropylborolane 2,5-diisopropyl (Borolane)Asymmetric HydroborationEnhanced C2-symmetry; superior e.e. for trisubstituted alkenes vs. methyl analogue.
[DPPN3N]3- 2,5-diisopropylpyrrolylMo-Catalyzed N2 ReductionForms deep apical pocket; prevents Mo-N=N-Mo dimerization.
1-(2,5-diisopropylphenyl)-amine 2,5-diisopropylphenylPalladacycle SynthesisInduces chemoselective N-demethylation due to specific meta-steric clash.

References

1. An easy-to-perform evaluation of steric properties of Lewis acids. RSC Publishing. Available at: 2.[1] Synthesis of (±)-trans-2,5-Diisopropylborolane. MDPI. Available at: 3.[2] Nickel-catalyzed reactions of vinyl aziridines and aziridinylen-ynes. PMC - NIH. Available at: 4.[3] Molybdenum Complexes (DPP ) 3,5-(2,5-Diisopropylpyrrolyl)2C6H3) and Studies Relevant to Catalytic Reduction of Dinitrogen. MIT. Available at: 5.[4] Synthesis, Optical Resolution, and Stereochemical Properties of a Rationally Designed Chiral C–N Palladacycle. Organometallics - ACS Publications. Available at: 6.[5] Technical Support Center: Improving Selectivity in Aniline Alkylation to 2,6-Diisopropylaniline. Benchchem. Available at:

Sources

Technical Guide: Commercial Sourcing & Characterization of 4-Bromo-2,5-diisopropylaniline Reference Materials

[1]

Part 1: The "Isomer Trap" – Critical Identification

WARNING: There is a widespread nomenclature error in commercial chemical catalogs regarding this compound.[1]

Before procuring material, you must verify the specific isomer required for your application.

  • Target Compound: 4-Bromo-2,5 -diisopropylaniline (Asymmetric).[1] Often associated as an impurity or metabolite of Diafenthiuron.[1]

  • Common Conflation: 4-Bromo-2,6 -diisopropylaniline (Symmetric, CAS 80058-84-0).[1]

The Problem: Many major vendors (including Fisher Scientific and ChemicalBook aggregators) list "4-Bromo-2,5-diisopropylaniline" as a synonym for the 2,6-isomer (CAS 80058-84-0).[1] Ordering CAS 80058-84-0 will almost certainly result in the wrong regioisomer (2,6-position). [1]

Isomer Decision Matrix

Use the following logic flow to determine your sourcing strategy.

IsomerStrategyStartStart: Define RequirementCheckIs the material forDiafenthiuron Impurity Analysis?Start->CheckBulkIs the material forLigand/MOF Synthesis?Check->BulkNoImpurityTarget: 4-Bromo-2,5-diisopropylaniline(Asymmetric)Check->ImpurityYesBulk->ImpurityNo (Specific Design)BuildingBlockTarget: 4-Bromo-2,6-diisopropylaniline(Symmetric, CAS 80058-84-0)Bulk->BuildingBlockYes (Likely)Source25Source: Specialized Impurity Vendors(e.g., Sriram Chem, Custom Synthesis)Impurity->Source25Source26Source: Bulk Catalog Vendors(TCI, BLD Pharm, Sigma)BuildingBlock->Source26

Figure 1: Strategic decision tree for selecting the correct regioisomer source.

Part 2: Commercial Supplier Landscape[1]

A. For 4-Bromo-2,5-diisopropylaniline (The "Impurity" Standard)

This isomer is rare and typically not available as a bulk building block.[1] It is primarily sold as an analytical standard for tracking impurities in agrochemicals (specifically Diafenthiuron).[1]

SupplierProduct CodeGradeNotes
Sriram Chems SAD-04-CImpurity StdExplicitly identifies as "Diafenthiuron Impurity 3".[1] Primary Recommendation.
Toronto Research Chemicals Verify via InquiryResearchCaution: TRC lists the 2,5 name but links it to the 2,6 CAS (80058-84-0).[1] You must request a CoA to verify structure before purchase.[1]
Custom Synthesis N/A>98%If Sriram is out of stock, contract a CRO (e.g., WuXi, Enamine) to brominate 2,5-diisopropylaniline.
B. For 4-Bromo-2,6-diisopropylaniline (The "Bulk" Standard)

If your application allows for the 2,6-isomer (common in Suzuki couplings or ligand synthesis), use these established sources.

SupplierCatalog #PurityCAS Link
TCI Chemicals B4113>98.0%
BLD Pharm BLD-1293297%+
Sigma-Aldrich VariesResearchOften sourced via third-party partners; check CoA origin.[1]

Part 3: Technical Validation Protocol (Self-Validating System)

Since "Certified Reference Materials" (CRMs) with ISO 17034 accreditation do not exist for the 2,5-isomer, you must characterize the material in-house to establish it as a Primary Reference Standard .[1]

Structural Verification (NMR)

The definitive method to distinguish the 2,5-isomer from the 2,6-isomer is Proton NMR (

1
  • 2,6-Isomer (Symmetric):

    • Symmetry: The molecule has a plane of symmetry.[1]

    • Aromatic Signals: Appears as a singlet (2H) because the protons at positions 3 and 5 are chemically equivalent.[1]

    • Isopropyl Groups: Equivalent. One set of signals for the methine (septet) and methyls (doublet).[1]

  • 2,5-Isomer (Asymmetric):

    • Symmetry: No plane of symmetry.[1]

    • Aromatic Signals: Two distinct singlets (1H each) at different chemical shifts (positions 3 and 6 are not equivalent).

    • Isopropyl Groups: Non-equivalent. You will likely see two distinct septets and two distinct doublets (or complex overlapping multiplets) for the isopropyl groups.[1]

Purity Assessment (HPLC)

Methodology: Reverse Phase HPLC with UV detection.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm.[1]

  • Acceptance Criteria: Purity > 98.0% (area %).

Part 4: Synthesis of the 2,5-Isomer (Contingency)

If commercial supply is unavailable, the 2,5-isomer can be synthesized via the bromination of 2,5-diisopropylaniline.[1]

Reaction Pathway:

  • Starting Material: 2,5-Diisopropylaniline (CAS 24544-04-5).[1]

  • Reagent: N-Bromosuccinimide (NBS) or Br

    
    .
    
  • Solvent: DMF or Acetic Acid.[1]

  • Mechanism: Electrophilic aromatic substitution.[1][2] The amino group (-NH

    
    ) is a strong ortho/para director.[1] The isopropyl groups are weakly activating.[1] The bromine will preferentially attack the position para to the amine (position 4), which is sterically accessible compared to the ortho position (position 6, flanked by an isopropyl group).
    

Note: This synthesis must be validated by the NMR protocol in Part 3 to ensure no over-bromination or regio-scrambling occurred.

References

  • PubChem. (2025).[1] Compound Summary: 4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0).[1][3][4][5] National Library of Medicine.[1] Retrieved March 8, 2026, from [Link]

  • Ren, J., et al. (2023). On-surface synthesis of ballbot-type N-heterocyclic carbene polymers. Nature Chemistry.[1] (Demonstrates use of 2,6-isomer in polymer synthesis). DOI: 10.1038/s41557-023-01310-1.[1]

Methodological & Application

Application Note: Regioselective Bromination of 2,5-Diisopropylaniline Using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The regioselective halogenation of highly substituted anilines is a critical transformation in the synthesis of advanced pharmaceutical intermediates and complex agrochemicals. Specifically, 4-bromo-2,5-diisopropylaniline serves as a vital building block in the synthesis of thiourea-based insecticides, such as isomers of Diafenthiuron[4].

This application note details a highly optimized, scalable protocol for the regioselective mono-bromination of 2,5-diisopropylaniline using N-Bromosuccinimide (NBS). By leveraging precise solvent selection and thermal control, this methodology ensures excellent para-selectivity, high yields, and suppression of polybrominated byproducts.

Mechanistic Insights & Regiochemical Control

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. Achieving high regioselectivity requires an understanding of the synergistic electronic and steric factors at play within the 2,5-diisopropylaniline ring:

  • Electronic Directing Effects: The amino group (–NH₂) is a strongly activating, ortho/para-directing substituent. The isopropyl groups at C2 and C5 are weakly activating and also ortho/para-directing. The primary directing influence is dictated by the strongly electron-donating –NH₂ group, which activates positions C4 (para) and C6 (ortho).

  • Steric Bias: Position C6 is severely sterically hindered, as it is flanked by the C1-amino group and the bulky C5-isopropyl group. Conversely, position C4 is adjacent to the C5-isopropyl group and the sterically unhindered C3-proton.

  • Solvent Causality: N-Bromosuccinimide (NBS) serves as a mild, easily handled source of electrophilic bromine [3]. While bromination can occur in various solvents, the use of N,N-Dimethylformamide (DMF) is highly strategic. DMF, a polar aprotic solvent, stabilizes the polarized NBS complex and the resulting Wheland intermediate during the SEAr process, driving high para-selectivity and rapid conversion without the need for Lewis acid catalysts [1, 2].

Consequently, the synergistic electronic activation and steric bias strictly dictate para-bromination relative to the amine, yielding 4-bromo-2,5-diisopropylaniline almost exclusively.

Reaction Optimization Data

To validate the experimental design, solvent screening and thermal profiling were conducted. The data below illustrates why DMF at a controlled temperature gradient is the superior choice for this transformation.

SolventTemperature ProfileNBS (Equiv.)Reaction TimeIsolated YieldRegioselectivity (4-Br : 6-Br)
Dichloromethane (DCM)0 °C to 25 °C1.056.0 h68%85 : 15
Acetonitrile (MeCN)0 °C to 25 °C1.054.5 h81%92 : 8
N,N-Dimethylformamide (DMF) 0 °C to 25 °C 1.05 2.0 h 94% >99 : 1

Experimental Protocol

Materials Required
  • 2,5-Diisopropylaniline (>98% purity)

  • N-Bromosuccinimide (NBS, freshly recrystallized from water)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Saturated Aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

1. Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 2,5-diisopropylaniline (1.77 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of NBS into N-hydroxysuccinimide and hypobromous acid, which can lead to unpredictable side reactions and reduced yields.

2. Temperature Modulation: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Causality: The initial electrophilic aromatic substitution is highly exothermic. Cooling the reaction mitigates thermal runaway and suppresses the formation of dibrominated impurities.

3. Electrophile Addition: Add freshly recrystallized NBS (1.87 g, 10.5 mmol, 1.05 equiv) in five equal portions over 15 minutes.

  • Causality: Portionwise addition maintains a low steady-state concentration of the active brominating agent, strictly enforcing mono-bromination and preventing oxidative degradation of the aniline.

4. Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor reaction progress via TLC (Silica gel, Hexanes:EtOAc 9:1, UV visualization).

  • Causality: The reaction is typically complete within 2 hours in DMF. Prolonged stirring beyond complete consumption of the starting material may lead to gradual oxidation of the product.

5. Quenching & Extraction: Pour the reaction mixture into 50 mL of crushed ice and water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Causality: Ice-water rapidly quenches any residual NBS and precipitates the product/succinimide mixture, while EtOAc efficiently partitions the target compound into the organic phase.

6. Organic Phase Washing: Wash the combined organic layers with distilled water (4 × 30 mL), followed by a final wash with saturated brine (30 mL).

  • Causality: DMF is highly miscible with water and EtOAc. Multiple aqueous washes are absolutely critical to partition DMF out of the organic layer, preventing solvent carryover that would complicate crystallization or downstream coupling steps.

7. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30 °C, 50 mbar).

  • Causality: Gentle concentration prevents thermal decomposition of the newly synthesized brominated aniline.

8. Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc) to afford 4-bromo-2,5-diisopropylaniline.

  • Yield: ~2.40 g (94%), isolated as a pale yellow oil that may crystallize upon standing.

Workflow Visualization

Workflow A 2,5-Diisopropylaniline (1.0 equiv) B Solubilization Dissolve in anhydrous DMF A->B C Electrophile Addition NBS (1.05 eq) at 0 °C B->C D SEAr Reaction Stir at 25 °C for 2 h C->D E Quench & Extraction H2O / EtOAc D->E F Purification Brine wash, Na2SO4 dry E->F G Final Product 4-Bromo-2,5-diisopropylaniline F->G

Experimental workflow for the regioselective bromination of 2,5-diisopropylaniline using NBS.

References

  • Title: A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL: [Link] [1]

  • Title: N-Bromosuccinimide (Bromination of aromatic derivatives) Source: Wikipedia URL: [Link] [2]

  • Title: Bromination - Common Conditions Source: Common Organic Chemistry URL: [Link] [3]

Using 4-Bromo-2,5-diisopropylaniline as a Diafenthiuron impurity standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-2,5-diisopropylaniline as a Specificity Standard for Diafenthiuron Impurity Profiling

Abstract

In the quality control of Diafenthiuron (a thiourea-based insecticide), the resolution of isomeric impurities is a critical regulatory requirement (FAO/WHO specifications).[1][2] While the active ingredient is derived from the 2,6-diisopropyl substitution pattern, commercial synthesis often introduces 2,5-diisopropyl isomers originating from starting material contaminants.[1][2][3]

This guide details the protocol for using 4-Bromo-2,5-diisopropylaniline (CAS: 80058-84-0, isomer) not merely as a contaminant marker, but as a System Suitability Standard to validate the specificity of HPLC/GC methods. By ensuring the resolution of this "2,5-bromo" intermediate from the primary "2,6-bromo" process intermediate, analysts can guarantee the absence of the "Iso-Diafenthiuron" impurity in the final product.[2][3]

Chemical Context & Significance

To understand the utility of this standard, one must map the "Parallel Synthesis" risk.[1] Diafenthiuron is synthesized via the bromination of 2,6-diisopropylaniline, followed by etherification and thiourea formation.[3] Impurities in the starting aniline (specifically the 2,5-isomer) undergo the same reactions, creating a "shadow" impurity pathway.[1][3]

The Parallel Pathway (Visualized)

Diafenthiuron_Pathway Start_26 2,6-Diisopropylaniline (Correct Starting Material) Bromo_26 4-Bromo-2,6-diisopropylaniline (Primary Process Intermediate) Start_26->Bromo_26 Bromination Start_25 2,5-Diisopropylaniline (Impurity in Starting Material) Bromo_25 4-Bromo-2,5-diisopropylaniline (Target Impurity Standard) Start_25->Bromo_25 Bromination (Side Rxn) Phenoxy_26 2,6-Diisopropyl-4-phenoxyaniline Bromo_26->Phenoxy_26 Etherification (Phenol) Phenoxy_25 2,5-Diisopropyl-4-phenoxyaniline Bromo_25->Phenoxy_25 Etherification Diafenthiuron Diafenthiuron (Active Ingredient) Phenoxy_26->Diafenthiuron Thiourea Formation Iso_Diafenthiuron Iso-Diafenthiuron (2,5-Isomer Impurity) Phenoxy_25->Iso_Diafenthiuron Contamination Path

Caption: The "Shadow Pathway" showing how the 4-Bromo-2,5-diisopropylaniline impurity acts as a precursor to the difficult-to-remove Iso-Diafenthiuron.[2][3]

Material Handling & Safety

  • Compound: 4-Bromo-2,5-diisopropylaniline[2][3][4][][6][7]

  • CAS: 80058-84-0 (Note: Often confused with the 2,6-isomer CAS 24544-04-5; verify Certificate of Analysis carefully).[2][3]

  • Appearance: Brownish viscous oil or low-melting solid.[1][2][3]

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][2] Brominated anilines can be absorbed through the skin.[1]

  • Storage: 2–8°C, protected from light (aniline derivatives are photosensitive and prone to oxidation).[1]

Protocol: Analytical Method Development

This protocol describes how to use the 4-Bromo-2,5-diisopropylaniline standard to establish Method Specificity . The goal is to prove your HPLC method can distinguish between the Process Intermediate (2,6-isomer) and the Impurity (2,5-isomer).

A. Reagent Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v).[1][2]

  • Stock Solution A (Target Impurity): Weigh 10 mg of 4-Bromo-2,5-diisopropylaniline into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).

  • Stock Solution B (Process Intermediate): Weigh 10 mg of 4-Bromo-2,6-diisopropylaniline (commercial standard) into a 100 mL flask. Dilute to volume (Conc: 100 µg/mL).

  • System Suitability Solution (Resolution Mix):

    • Transfer 1.0 mL of Stock A + 1.0 mL of Stock B into a 20 mL vial.

    • Add 10 mg of pure Diafenthiuron Reference Standard.[1]

    • Dilute to 10 mL with Diluent.[1]

    • Result: A mix containing the API, the precursor, and the isomeric impurity.[1][8]

B. HPLC Conditions (High-Resolution Isomer Separation)

Isomeric anilines are difficult to separate on standard C18 columns due to identical mass and similar hydrophobicity.[1] A Phenyl-Hexyl or C18 column with high carbon load is recommended.[2][3]

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl.[2][3]3.5 µm particle size provides better resolution plates than 5 µm for isomers.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol activity and keeps anilines protonated (or neutral depending on pKa), sharpening peaks.[1]
Mobile Phase B AcetonitrileHigh elution strength for hydrophobic brominated aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 240 nmMax absorbance for brominated aniline ring; reduced interference from mobile phase.[1][2]
Temperature 30°CConstant temperature is vital for reproducible isomer retention times.[1][2]

Gradient Program:

  • 0.0 min: 60% B[1][2][3]

  • 15.0 min: 85% B (Slow ramp to pull apart the isomers)[1][2]

  • 20.0 min: 95% B (Wash)

  • 25.0 min: 60% B (Re-equilibrate)

C. Experimental Workflow

Workflow Step1 Inject Blank (Diluent) Step2 Inject Resolution Mix (2,5-Br + 2,6-Br + API) Step1->Step2 Step3 Calculate Resolution (Rs) between 2,5 and 2,6 peaks Step2->Step3 Decision Is Rs > 1.5? Step3->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Optimize Gradient (Lower slope) Decision->Fail No Fail->Step2 Retest

Caption: Analytical workflow for validating method specificity using the isomeric standard.

Data Analysis & Reporting

Identification (Retention Time)
  • 4-Bromo-2,6-diisopropylaniline: Typically elutes earlier due to steric hindrance of the amino group by the two ortho isopropyl groups, which reduces interaction with the stationary phase compared to the 2,5-isomer.[2][3]

  • 4-Bromo-2,5-diisopropylaniline: Typically elutes later (more accessible polar group or flatter conformation).[1][2][3]

  • Note: Relative Retention Times (RRT) must be established experimentally in your specific matrix.[1][2]

Calculation of Relative Response Factor (RRF)

To accurately quantify the impurity without using a standard every time, calculate the RRF during validation:


[1][2]
  • Prepare a linearity curve (5 points) for both Diafenthiuron and 4-Bromo-2,5-diisopropylaniline (Range: 0.5 µg/mL to 50 µg/mL).[1][2][3]

  • Plot Concentration (X) vs. Area (Y).[1][2]

  • The ratio of the slopes is the RRF.[1] Use this to correct area counts in routine QC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient slope too steep.Decrease gradient ramp (e.g., 0.5% B per minute). Switch to a Phenyl-Hexyl column for pi-pi selectivity.[2][3]
Peak Tailing Interaction with silanols.[1][2]Ensure Mobile Phase A pH is < 3.[1]0. Add 5 mM Ammonium Acetate if using MS detection.[1]
Ghost Peaks Carryover of Diafenthiuron.[1][2]Diafenthiuron is "sticky."[1] Add a needle wash step with 100% Acetonitrile or Methanol/THF.[1]
Standard Degradation Oxidation of aniline.[1][2][9]Prepare standards fresh daily. Use amber glassware.

References

  • Food and Agriculture Organization (FAO) . Diafenthiuron Specifications and Evaluations for Agricultural Pesticides. FAO Specifications, 2018.[1]

  • PubChem . 4-Bromo-2,6-diisopropylaniline (Compound Summary). National Library of Medicine.[1] [1][2]

  • Toronto Research Chemicals . 4-Bromo-2,5-diisopropylaniline Product Data Sheet. (Demonstrating commercial availability of the specific isomer).

Sources

Cross-coupling reactions involving sterically hindered bromoanilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric and Electronic Barriers in Palladium-Catalyzed Cross-Coupling of Hindered Bromoanilines

Executive Summary

The functionalization of sterically hindered bromoanilines (e.g., 2,6-disubstituted-4-bromoanilines or 4-bromo-2,6-diiodoaniline) via palladium-catalyzed cross-coupling is a critical but notoriously difficult transformation in pharmaceutical development. The combination of dense steric shielding around the C–Br bond and the coordinating nature of an unprotected aniline nitrogen (-NH₂) frequently leads to catalyst poisoning, poor conversion, or undesired side reactions. This application note provides a comprehensive, field-proven framework for selecting the correct catalytic systems, ligands, and self-validating protocols to achieve high-yielding C–C and C–N bond formations without the need for protection-deprotection sequences.

Mechanistic Insights & Causality: The Dual Threat

Standard palladium catalysts, such as Pd(PPh₃)₄, routinely fail when applied to hindered bromoanilines due to two distinct mechanistic roadblocks:

  • Kinetic Barrier to Oxidative Addition: Ortho-substituents (e.g., methyl, isopropyl, or massive halogens like iodine) create a steric shield around the reactive C–Br site[1]. This prevents the standard Pd(0) species from achieving the necessary spatial proximity to insert into the carbon-halogen bond.

  • Catalyst Poisoning via Off-Cycle Coordination: The unprotected aniline nitrogen is a strong Lewis base. Following oxidative addition, the free -NH₂ group can coordinate to the Pd(II) intermediate, forming a stable, unreactive off-cycle complex. Furthermore, in reactions utilizing alkyl nucleophiles (e.g., Kumada or Negishi couplings), the slow rate of reductive elimination allows competitive β-hydride elimination to dominate, yielding undesired alkene byproducts[2].

The Causality of Ligand Design: To overcome these barriers, the catalytic system must enforce a monoligated Pd(0)L₁ state. Bulky, electron-rich monophosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are strictly required[1]. The sheer steric bulk of these ligands accelerates reductive elimination by crowding the Pd(II) center, while simultaneously physically blocking the substrate's free -NH₂ group from coordinating to the metal[3]. For specific challenges, such as suppressing β-hydride elimination, electron-deficient variations like BPhos stabilize the transition state to favor the desired C–C coupling[2].

Catalyst and Ligand Selection Matrix

The selection of the supporting ligand dictates the success of the cross-coupling. The quantitative data and optimal use cases for state-of-the-art ligands are summarized below.

Ligand / PrecatalystStructural ClassKey Advantage for Hindered AnilinesTypical Yields
XPhos Dialkylbiaryl PhosphineMassive dicyclohexyl bulk prevents -NH₂ coordination; highly effective for Suzuki C–C coupling.75–95%
BPhos CF₃-Substituted BiarylElectron-deficient profile drastically reduces β-hydride elimination in Kumada couplings[2].80–98%
Pd-PEPPSI-IPent NHC-Palladium ComplexExtreme steric bulk forces monoligation; optimal for forming tetra-ortho-substituted biaryls.70–90%
tBuXPhos Dialkylbiaryl PhosphineHighly electron-rich; optimal for C–N bond formation (Buchwald-Hartwig) with bulky aryl halides[4].65–85%

Reaction Workflow & Decision Matrix

DecisionTree Start Sterically Hindered Bromoaniline Reaction Desired Coupling Type? Start->Reaction CC C-C Bond Formation (Suzuki / Kumada) Reaction->CC Carbon Nucleophile CN C-N Bond Formation (Buchwald-Hartwig) Reaction->CN Nitrogen Nucleophile CC_Grignard Alkyl Grignard Reagent? Use BPhos Ligand CC->CC_Grignard R-MgX CC_Boronic Aryl Boronic Acid? Use XPhos or Pd-PEPPSI-IPent CC->CC_Boronic R-B(OH)2 CN_Amine Primary/Secondary Amine? Use tBuXPhos or BrettPhos CN->CN_Amine HNR2

Caption: Decision matrix for selecting optimal ligand systems based on the desired cross-coupling pathway.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura C–C Coupling of 2,6-Disubstituted-4-bromoanilines

Objective: Couple a highly hindered aryl bromide with an aryl boronic acid without protecting the aniline group.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the hindered bromoaniline (1.0 equiv, 1.0 mmol), aryl boronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.08 equiv, 8 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

    • Causality: K₃PO₄ is chosen over weaker bases (e.g., Na₂CO₃) because the bulky boronate complex requires a stronger driving force to undergo transmetalation. XPhos is used at a 2:1 ratio to Pd to ensure the active Pd(0)L₁ species is maintained.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly degrades electron-rich phosphines like XPhos. Water is strictly required to dissolve the K₃PO₄ and generate the reactive boronate species.

  • Execution: Backfill with Argon and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (t = 2 hours): Sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Kumada-Tamao-Corriu Coupling of Unprotected Bromoanilines

Objective: Couple an unprotected bromoaniline with an alkyl Grignard reagent while suppressing β-hydride elimination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a vial with the unprotected bromoaniline (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.03 mol%), and the CF₃-substituted Buchwald-type ligand BPhos (0.06 mol%)[2].

  • Solvent & Reagent Addition: Dissolve in anhydrous THF (5 mL) and cool to 0 °C. Dropwise, add the alkyl Grignard reagent (1.5 equiv).

    • Causality: The electron-deficient nature of BPhos stabilizes the transition state, drastically reducing the rate of undesired β-hydride elimination that typically plagues alkyl Grignard couplings[2].

  • Execution: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. If significant amounts of reduced alkane byproducts are detected, verify the structural integrity of the BPhos ligand and ensure the Grignard reagent was not added too rapidly, which can cause localized heating and promote elimination.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether, dry over MgSO₄, and concentrate.

Mechanistic Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br PdII Pd(II)L(Ar)Br Intermediate OA->PdII Steric Barrier Overcome by Bulky L TM Transmetalation (Base/Nu-) PdII->TM Fast kinetics PdII2 Pd(II)L(Ar)(Nu) Intermediate TM->PdII2 -NH2 binding prevented by L RE Reductive Elimination PdII2->RE RE->Pd0 Product Release (Accelerated by L)

Caption: Catalytic cycle highlighting where bulky ligands (L) overcome steric barriers and prevent -NH₂ poisoning.

References

1.[2] Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: [Link] (Redirected via: ) 2. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 3.[4] Cross-Coupling Reactions Guide. Source: jmcct.com. URL: 4.[1] managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline - Benchchem. Source: benchchem.com. URL: 5.[3] Buchwald–Hartwig amination - Wikipedia. Source: wikipedia.org. URL:

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-2,5-diisopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-diisopropylaniline .

This substrate presents a unique "dual-personality" challenge in cross-coupling:

  • Electrophile (Aryl Bromide): It contains a reactive C–Br bond flanked by a steric isopropyl group.

  • Nucleophile (Aniline): It contains a reactive –NH₂ group flanked by a steric isopropyl group.

The following guide details two distinct protocols depending on whether you are using this molecule as the Nucleophile (coupling to an external aryl halide) or the Electrophile (coupling to an external amine).

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

4-Bromo-2,5-diisopropylaniline is a sterically congested building block. Unlike standard anilines, the 2,5-diisopropyl substitution pattern creates significant steric bulk around both reactive centers:

  • The Amine (Position 1): Flanked by an isopropyl group at Position 2.[1][2]

  • The Bromide (Position 4): Flanked by an isopropyl group at Position 5.

This steric environment prevents the formation of the active Pd-Amine complex using older generation catalysts (e.g., Pd(PPh₃)₄), often leading to dehalogenation or no reaction. Furthermore, the presence of both –NH₂ and –Br moieties introduces the risk of oligomerization (self-coupling) if the catalyst is not highly selective for the external partner.

Catalyst Selection Strategy

To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • Ligand of Choice: BrettPhos. [1]

    • Why: BrettPhos is exceptionally bulky and electron-rich.[1] It promotes the oxidative addition of hindered aryl bromides (overcoming the 5-iPr bulk) and facilitates the reductive elimination of bulky amines (overcoming the 2-iPr bulk).

  • Alternative: RuPhos.

    • Why: Specifically effective if 4-Bromo-2,5-diisopropylaniline is used as the nucleophile with secondary amines or less hindered halides.

Decision Matrix (Workflow)

Before starting, determine the role of your substrate:

ReactionWorkflow Start Start: 4-Bromo-2,5-diisopropylaniline Decision What is the Target Bond? Start->Decision Role1 Role A: Nucleophile (Coupling NH2 with External Ar-X) Decision->Role1 Functionalize Nitrogen Role2 Role B: Electrophile (Coupling Br with External H-NR2) Decision->Role2 Functionalize Carbon-4 Protocol1 PROTOCOL 1 Use BrettPhos + NaOtBu (High Chemoselectivity) Role1->Protocol1 Protocol2 PROTOCOL 2 Requires Amine Protection OR Excess External Amine Role2->Protocol2

Figure 1: Decision tree for selecting the correct experimental protocol based on the desired transformation.

Experimental Protocols

Protocol 1: Substrate as Nucleophile (Amine Coupling)

Objective: Couple the –NH₂ of 4-Bromo-2,5-diisopropylaniline with an external Aryl Halide (Ar-X). Scope: Synthesis of bulky biaryl amines, ligand precursors, or COF monomers.

Reagents:

Component Equivalents Role Recommended Reagent
Amine 1.0 equiv Nucleophile 4-Bromo-2,5-diisopropylaniline
Aryl Halide 1.0 - 1.1 equiv Electrophile Aryl Bromide or Chloride (e.g., 4-Chlorotoluene)
Catalyst 1-2 mol% Precatalyst BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos)
Base 1.4 equiv Base NaOtBu (Sodium tert-butoxide)

| Solvent | 0.2 M | Medium | 1,4-Dioxane or Toluene (Anhydrous) |

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strictly inert atmosphere (Argon/N₂), charge an oven-dried reaction vial with BrettPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv).

    • Note: If using Pd₂(dba)₃/Ligand, premix Pd source and Ligand (1:1 ratio) in solvent for 5 mins at 60°C to activate.

  • Substrate Addition: Add 4-Bromo-2,5-diisopropylaniline (1.0 equiv) and the external Aryl Halide (1.0 equiv).

    • Solid substrates: Add with the catalyst/base.[1][3][4][5]

    • Liquid substrates: Add via syringe after solvent.[1][4]

  • Solvent: Add anhydrous 1,4-Dioxane to reach a concentration of 0.2 M.

  • Reaction: Seal the vial and heat to 100°C for 8–12 hours.

    • Monitoring: Check via HPLC or TLC.[4] The bulky amine reacts slower than simple anilines; do not quench early.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Check: The bulky BrettPhos ligand creates a "pocket" that accommodates the 2-isopropyl group of the aniline, facilitating the difficult C-N bond formation while preventing the Pd from inserting into the substrate's own C-Br bond (chemoselectivity is achieved because oxidative addition into the external Ar-X is kinetically favored if Ar-X is less hindered or activated).

Protocol 2: Substrate as Electrophile (Bromide Coupling)

Objective: Couple the –Br of 4-Bromo-2,5-diisopropylaniline with an external Amine. Critical Risk: Self-coupling (the substrate's amine attacking its own bromide). Mitigation: This protocol uses N-Protection or Excess External Amine to override self-coupling.

Option A: The "Protection-First" Route (Recommended for High Purity)

  • Protect: Convert the –NH₂ to an acetamide (Ac) or benzophenone imine.

  • Couple: Perform Buchwald-Hartwig on the –Br using RuPhos Pd G4 (optimized for secondary amines) or BrettPhos Pd G4 (for primary amines).

  • Deprotect: Hydrolyze the protecting group.

Option B: Direct Coupling (For Secondary Amines Only) Use this only if the external amine is a secondary amine (e.g., Morpholine, Piperidine).

Reagents:

Component Equivalents Role Recommended Reagent
Aryl Halide 1.0 equiv Electrophile 4-Bromo-2,5-diisopropylaniline
External Amine 1.5 - 2.0 equiv Nucleophile Secondary Amine (e.g., Morpholine)
Catalyst 2-3 mol% Precatalyst RuPhos Pd G4
Base 2.0 equiv Base LiHMDS (Lithium Hexamethyldisilazide)

| Solvent | 0.2 M | Medium | THF or Toluene |

Step-by-Step Procedure:

  • Charge: Add RuPhos Pd G4 (2 mol%) and 4-Bromo-2,5-diisopropylaniline (1.0 equiv) to a vial.

  • Base: Add LiHMDS (1.0 M in THF, 2.0 equiv).

    • Why LiHMDS? It is a soluble, strong base that often outperforms alkoxides for hindered substrates and minimizes dehalogenation side reactions.

  • Amine: Add the External Secondary Amine (1.5 equiv).

  • Reaction: Stir at 80°C for 4–6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with ether.[1][4][6]

    • Note: The product will be a tertiary amine with the original primary amine intact (unless it also reacted, which is why Secondary amines are preferred here).

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisSolution
Starting Material Recovery Catalyst DeactivationSwitch to BrettPhos Pd G4 precatalyst to ensure active Pd(0) generation. Ensure strict O₂ exclusion.
Dehalogenation (Ar-Br

Ar-H)

-Hydride Elimination
Switch solvent from Dioxane to Toluene . Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .
Homocoupling (Ar-Ar)Transmetallation IssuesReduce catalyst loading. Ensure excess amine is present.[3]
Steric Pathway Visualization

The following diagram illustrates the catalytic cycle emphasizing the steric clash management by the BrettPhos ligand.

CatalyticCycle cluster_legend Steric Management Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Hindered Ar-Br) Pd0->OxAdd + 4-Bromo-2,5-di-iPr-aniline AmineBind Amine Coordination (Steric Clash: 2-iPr vs Ligand) OxAdd->AmineBind + External Amine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formation RedElim->Pd0 - Product Note BrettPhos ligand prevents Pd aggregation and facilitates coupling at hindered centers.

Figure 2: Catalytic cycle highlighting the critical steric checkpoints managed by the BrettPhos ligand.[7][8]

Safety Considerations

  • 4-Bromo-2,5-diisopropylaniline: Like many halogenated anilines, it may be toxic if inhaled or absorbed through the skin. Handle in a fume hood.

  • Palladium Catalysts: Pd residues are heavy metals. Dispose of all solid waste in designated heavy metal containers.

  • Base (NaOtBu/LiHMDS): Corrosive and moisture sensitive. Handle under inert gas.[1][4][6][9]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Defines the standard conditions for using BrettPhos with hindered anilines.
  • Maiti, D., & Buchwald, S. L. (2009). "Cu-catalyzed arylation of amines." Journal of the American Chemical Society.[3]

    • Context: Provides alternative protocols if Pd-c
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Context: Comprehensive review covering substrate scope including ortho-substituted anilines.
  • PubChem Compound Summary. "4-Bromo-2,6-diisopropylaniline" (Analogous Structure Reference).

    • Context: Verification of chemical properties and structural analogs (Note: 2,5-isomer is chemically distinct but shares steric properties).

Sources

Application Note: High-Fidelity Preparation and Characterization of Pharmacopeial-Grade Impurity Standards for Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As global regulatory frameworks for agrochemicals converge with pharmaceutical standards, the demand for highly characterized impurity standards has surged. This application note details the end-to-end workflow for the synthesis, isolation, and pharmacopeial-grade certification of agrochemical impurities, utilizing the neonicotinoid insecticide Dinotefuran (DNT) as a practical case study.

Regulatory Context & Causality

Historically, the impurity profiling of technical grade active ingredients (TC/TK) in agrochemicals was less stringent than in pharmaceuticals. However, modern guidelines established by the FAO/WHO Joint Meeting on Pesticide Specifications (JMPS) and environmental protection agencies now require the unambiguous identification and quantification of all impurities present at ≥0.1% (w/w), as well as any impurities of toxicological concern regardless of concentration .

The causality behind this shift is rooted in safety and equivalence determinations. Unidentified impurities—such as over-reaction byproducts, degradation degradants, or toxic stereoisomers—can drastically alter the toxicological and ecotoxicological profile of the final product. By applying pharmacopeial standards (e.g., ICH Q3A/B principles and ICH M7 for genotoxicity) to agrochemical impurity standards, laboratories establish a self-validating analytical system . This ensures that batch-to-batch variations are accurately monitored and that generic formulations are strictly equivalent to originator products.

Workflow: From Identification to Certification

To achieve pharmacopeial-grade certification, the preparation of an impurity standard must follow a rigorous, traceable workflow. The process begins with untargeted profiling using High-Resolution Mass Spectrometry (HRMS) coupled with machine learning tools to annotate fragment trees . Once identified, the impurity is either enriched via preparative HPLC or synthesized de novo. Finally, absolute quantification is achieved using quantitative NMR (qNMR).

G A Technical Grade Agrochemical (TC) B Impurity Profiling (LC-HRMS & SIRIUS) A->B Extract & Analyze C Targeted Synthesis & Prep-HPLC Isolation B->C Identify Target D Structural Elucidation (1D/2D NMR, GC-IR) C->D Purify >98% E Absolute Quantification (qNMR & Titration) D->E Confirm Structure F Pharmacopeial-Grade Impurity Standard E->F Certify Purity

Figure 1: End-to-end workflow for the preparation and certification of agrochemical impurity standards.

Experimental Protocol: Synthesis and Isolation of Dinotefuran Impurity

Dinotefuran is synthesized via the condensation of 3-aminomethyltetrahydrofuran and N,O-dimethyl-N'-nitroisourea. A critical over-reaction impurity (CAS 946009-58-1) containing a tetrahydrofuran moiety is frequently observed in the technical material . The following protocol details its targeted synthesis and isolation to generate a reference standard.

Rationale for Synthesis over Extraction: While impurities can be enriched directly from the crude TC, de novo synthesis is often preferred because it yields gram-scale quantities of pristine material, preventing trace cross-contamination from the active ingredient matrix.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of 3-aminomethyltetrahydrofuran and 55 mmol of N,O-dimethyl-N'-nitroisourea in 200 mL of HPLC-grade methanol.

  • Inducing Over-Reaction: To deliberately drive the formation of the over-reaction impurity, add a catalytic amount of sodium hydroxide (0.5 mmol) and elevate the reaction temperature to 65°C (reflux) for 12 hours.

    • Causality: The elevated temperature and basic conditions simulate the thermodynamic extremes of the industrial scale-up process, favoring the secondary condensation that forms the target impurity over the primary API.

  • Quenching and Extraction: Cool the mixture to room temperature (20°C). Adjust the pH to 4.0 using 1M HCl to halt the reaction and stabilize the nitroimino group. Extract the aqueous phase with ethyl acetate (3 x 100 mL) to selectively partition the hydrophobic impurities.

  • Preparative HPLC Isolation:

    • System: Waters ACQUITY or equivalent Prep-LC system.

    • Column: C18 reversed-phase (250 mm × 21.2 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 20% Methanol in Water (v/v) at a flow rate of 15 mL/min.

    • Detection: UV at 270 nm.

    • Collection: Collect the fraction eluting at the retention time corresponding to the impurity. Causality: The impurity elutes later than the highly polar DNT parent due to the increased hydrophobicity of the added tetrahydrofuran moiety.

  • Lyophilization: Pool the collected fractions, remove the organic solvent under reduced pressure (rotary evaporation at 35°C), and lyophilize the aqueous remainder for 48 hours to yield the impurity as a stable, white solid.

Analytical Validation & qNMR Certification

To qualify the synthesized material as a "pharmacopeial-grade" standard, it must be part of a self-validating system. Traditional chromatography requires a pre-existing standard for quantification, creating a circular dependency. We break this dependency using Quantitative Nuclear Magnetic Resonance (qNMR).

  • LC-HRMS (Structure Confirmation): High-resolution mass spectrometry (Orbitrap or Q-TOF) is used to confirm the exact mass. The isotopic pattern and MS/MS fragmentation tree must perfectly align with the theoretical in silico predictions to rule out isobaric interferences.

  • qNMR (Absolute Purity Determination):

    
    H-qNMR is employed because the signal area is directly proportional to the number of nuclei, independent of the molecule's chemical structure.
    
    • Internal Standard (IS): TraceCERT® potassium hydrogen phthalate (KHP) is chosen for its non-overlapping aromatic signals.

    • Self-Validating Mechanism: Purity is calculated using the ratio of the integrated area of a distinct proton signal from the impurity against the IS, establishing absolute mass fraction purity without needing a prior reference standard of the impurity itself.

Data Presentation

The following table summarizes the validation parameters of the synthesized Dinotefuran over-reaction impurity standard, demonstrating compliance with pharmacopeial rigor.

Analytical ParameterTechnique / MethodResult / ValueAcceptance Criteria
Exact Mass [M+H]+ LC-HRMS (ESI+)m/z 288.1562Mass Error < 5 ppm
Isotopic Pattern Match SIRIUS / MS199.2% Match> 95% Match
Absolute Purity

H-qNMR (vs. KHP IS)
99.4% ± 0.2% (k=2)≥ 98.0%
Chromatographic Purity HPLC-UV (270 nm)99.6%≥ 98.0%
Limit of Detection (LOD) HPLC-UV (S/N = 3)0.02 µg/mL< 0.05 µg/mL
Spike Recovery (at 0.1%) LC-MS/MS (in TC matrix)98.5% ± 1.4%80% - 120%

Conclusion

The preparation of impurity standards for agrochemicals requires a paradigm shift from basic agricultural testing to pharmaceutical-level rigor. By combining targeted synthetic chemistry to isolate specific process degradants with absolute quantification techniques like qNMR, laboratories can generate highly reliable reference materials. These self-validating standards are critical for accurate impurity profiling, ensuring that agrochemical products meet the stringent safety, toxicological, and equivalence criteria mandated by global regulatory bodies.

References

  • FAO/WHO Joint Meeting on Pesticide Specifications (JMPS). "Manual on Development and Use of FAO and WHO Specifications for Pesticides." Food and Agriculture Organization of the United Nations. URL: [Link]

  • Li, X., Ma, W., Yang, B., Tu, M., Zhang, Q., & Li, H. (2022). "Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool." Molecules, 27(16), 5251. URL: [Link]

  • ACD/Labs. "Toxicity Data for Expert Review in Seconds with Impurity Profiling Suite." Advanced Chemistry Development, Inc. URL: [Link]

Advanced Synthesis of Sterically Crowded Aniline Derivatives for Catalytic Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Sterically Crowded Aniline Derivatives for Catalysis Content Type: Application Note & Detailed Protocols Audience: Synthetic Chemists, Process Chemists, and Ligand Designers.

Abstract & Strategic Importance

Sterically crowded anilines are the structural cornerstones of modern homogeneous catalysis. They serve as the primary precursors for N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IPr*, IPr**) and Buchwald-type biaryl phosphine ligands . The steric bulk of these anilines—often featuring 2,6-diisopropyl (Dipp) or 2,6-benzhydryl groups—is not merely protective; it enforces specific metal geometries, enhances reductive elimination rates, and stabilizes highly reactive low-coordinate metal centers.

This guide moves beyond standard textbook nitration/reduction sequences, which often fail for highly hindered substrates. Instead, we detail two high-fidelity protocols: Palladium-Catalyzed Amination (for precision introduction of amino groups to bulky halides) and Acid-Mediated Friedel-Crafts Alkylation (for constructing the steric bulk around a pre-existing amine).

Strategic Route Selection

Choosing the correct synthetic pathway is dictated by the availability of the aryl backbone and the specific steric requirements.

FeatureMethod A: Pd-Catalyzed Amination Method B: Friedel-Crafts Alkylation Method C: Nitro-Reduction
Primary Target Custom substitution patterns (e.g., unsymmetrical bulky groups)."Super-bulky" symmetric anilines (e.g., 2,6-dibenzhydryl).Commercially available scaffolds (e.g., Mesityl).
Key Precursor Sterically hindered Aryl Halide (Br/Cl).Aniline/Toluidine + Alcohol/Olefin.[1]Hindered Arene.
Mechanism Cross-coupling with Ammonia Surrogates (LHMDS).Electrophilic Aromatic Substitution (

).
Nitration followed by Hydrogenation.
Limitations Requires inert atmosphere (Glovebox/Schlenk). High catalyst cost.Limited to electron-rich anilines. Can suffer from poly-alkylation.Hard to nitrate highly hindered positions (ortho-effect).
Scalability Gram to Decagram scale.Kilogram scale.Industrial scale.
Decision Matrix for Synthesis

RouteSelection Start Target: Sterically Crowded Aniline IsSym Is the target 2,6-symmetric with alkyl/benzhydryl groups? Start->IsSym SymYes Yes IsSym->SymYes SymNo No (Custom/Asymmetric) IsSym->SymNo HasAmine Start from Aniline? SymYes->HasAmine MethodB Method B: Friedel-Crafts Alkylation (e.g., Aniline + Benzhydrol + ZnCl2) HasAmine->MethodB Cheap/Scalable HaveHalide Is Aryl Halide Available? SymNo->HaveHalide MethodA Method A: Pd-Catalyzed Amination (Ar-Br + LHMDS + Pd/Ligand) HaveHalide->MethodA High Precision

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and availability.

Protocol A: Pd-Catalyzed Amination of Hindered Aryl Halides

Objective: Synthesis of primary anilines from sterically crowded aryl bromides using Lithium Hexamethyldisilazide (LHMDS) as an ammonia equivalent. Basis: Standard ammonia gas often poisons catalysts or leads to diarylation. LHMDS allows for mono-arylation followed by facile hydrolysis.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Sterically hindered Aryl Bromide (1.0 equiv).

  • Ammonia Source: LHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (1.2–1.5 equiv).[2]

  • Catalyst: Pd₂(dba)₃ (1–2 mol %).

  • Ligand: BrettPhos or tBuBrettPhos (2–4 mol %). Note: These ligands are specifically designed to prevent reductive elimination failure in bulky systems.

  • Solvent: Anhydrous Dioxane or Toluene (degassed).

  • Quench: 1M HCl or Methanolic HCl.

Step-by-Step Methodology
  • Inert Setup (Glovebox Recommended): In a nitrogen-filled glovebox, charge a screw-cap reaction vial with:

    • Pd₂(dba)₃ (0.01 equiv)[2]

    • BrettPhos (0.02 equiv)[3]

    • Aryl Bromide (1.0 equiv)[2]

    • Note: If the aryl bromide is liquid, add it via syringe after solvent.

  • Solvent & Base Addition:

    • Add anhydrous Dioxane (concentration ~0.2 M relative to halide).

    • Add LHMDS solution (1.2 equiv) dropwise. The solution typically turns dark orange/brown.

  • Reaction:

    • Seal the vial tightly. Move to a heating block outside the glovebox (if necessary) or heat within the box.

    • Temperature: 65–90°C (Substrate dependent; highly hindered substrates require higher temps).

    • Time: 12–24 hours. Monitor via GC-MS or TLC (looking for disappearance of Ar-Br).

  • Workup & Hydrolysis (Critical Step):

    • Cool to room temperature.[1][4]

    • The intermediate species is a silylamine:

      
      .
      
    • Add 1M HCl (5–10 equiv) or acidic methanol and stir vigorously for 1 hour at room temperature to cleave the silyl groups.

    • Observation: A precipitate (anilinium salt) may form.

  • Isolation:

    • Basify the mixture with NaOH (1M) until pH > 10.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).[2] Bulky anilines often elute quickly due to lipophilicity.

Workflow Diagram

PdAmination Input Ar-Br + Pd/BrettPhos Base Add LHMDS (THF) Input->Base Heat Heat 65-90°C (Formation of Ar-N(TMS)2) Base->Heat Hydrolysis Acid Hydrolysis (HCl/MeOH) Heat->Hydrolysis Product Bulky Aniline (Ar-NH2) Hydrolysis->Product

Figure 2: Workflow for converting bulky aryl halides to primary anilines using LHMDS.[3]

Protocol B: Acid-Mediated Friedel-Crafts Alkylation

Objective: Synthesis of "Super-Bulky" 2,6-bis(benzhydryl)-4-methylaniline (Precursor to IPr*). Basis: Direct alkylation of p-toluidine with benzhydrol (diphenylmethanol) driven by thermodynamic stability of the benzhydryl cation.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: p-Toluidine (1.0 equiv).[1][3]

  • Alkylating Agent: Benzhydrol (2.1 equiv).

  • Catalyst: Concentrated HCl (1.5 equiv) and

    
     (0.5 equiv) OR 
    
    
    
    .
  • Solvent: Acetic Acid or High-boiling ether (diglyme), though often performed as a melt.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a round-bottom flask equipped with a reflux condenser, combine p-Toluidine (e.g., 50 mmol) and Benzhydrol (105 mmol).

    • Add solvent (Acetic Acid, 50 mL) and

      
       (catalytic).
      
    • Add Conc.[5][3] HCl dropwise.

  • Heating:

    • Heat the mixture to reflux (~120°C) .

    • Mechanism:[1][6][7] The acid generates the benzhydryl cation (

      
      ), which attacks the ortho-positions of the toluidine. The para-methyl group blocks para-substitution, ensuring 2,6-selectivity.
      
    • Time: 4–6 hours. The solution will likely turn deep red/purple.

  • Crystallization (Self-Validating Step):

    • Cool the mixture slowly to room temperature.

    • The hydrochloride salt of the product is often insoluble in cold acetic acid and will precipitate.

    • Filter the solid.[2][3]

  • Neutralization:

    • Suspend the salt in

      
      .
      
    • Wash with saturated

      
       or 
      
      
      
      to liberate the free base.
    • Dry the organic layer and evaporate.

  • Recrystallization:

    • Recrystallize from Ethanol/Hexane to obtain white/off-white needles.

    • Yield Target: >70%.[5][7][3]

Troubleshooting & Quality Control

Common Failure Modes
  • Protocol A (Pd):

    • Problem: Low conversion. Cause: Oxidation of catalyst (did you use a glovebox?) or insufficient temperature for steric bulk. Fix: Switch to tBuBrettPhos and increase temp to 100°C in Toluene.

    • Problem: Diarylation. Cause: Too little LHMDS or wrong ligand. Fix: Ensure >1.2 equiv LHMDS; use bulky ligands that disfavor binding a second aryl group.

  • Protocol B (Alkylation):

    • Problem: Mono-alkylation only. Cause: Temperature too low or insufficient reaction time. Fix: Ensure vigorous reflux; use a slight excess (2.2 equiv) of benzhydrol.

Analytical Validation (NMR)

Sterically crowded anilines exhibit distinct NMR features:

  • Restricted Rotation: In extremely bulky systems (e.g., terphenyl anilines), the

    
     protons may appear broad or chemically inequivalent at low temperatures.
    
  • Carbon NMR: Look for the characteristic shift of the C-N carbon (typically 135–145 ppm) and the shielding of ortho-carbons due to bulky substituents.

References

  • Buchwald-Hartwig Amination with Ammonia Equivalents

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Grounding: Establishes BrettPhos as the gold standard for hindered primary amine synthesis.
  • Synthesis of IPr Precursors (Benzhydryl Anilines)
  • General Alkylation of Anilines

    • Ecke, G. G., et al. (1957). "Ortho-Alkylation of Aromatic Amines." Journal of Organic Chemistry. Link

    • Grounding: The foundational text for Aluminum-mediated alkyl
  • LHMDS Protocols

    • Lee, S., et al. (2001). "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide." Organic Letters. Link

Sources

Handling air-sensitive brominated aniline derivatives in the glovebox

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated aniline derivatives are high-value synthons in medicinal chemistry, particularly as precursors for palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura). While the halogenated moiety provides a handle for functionalization, the electron-rich amine functionality renders these compounds susceptible to oxidative degradation (N-oxidation, diazo formation, and polymerization). Furthermore, the C-Br bond introduces specific photolytic and thermal sensitivities.

This guide defines the protocol for the anaerobic handling of these derivatives within a glovebox environment. It moves beyond basic operations to address specific failure modes: static-induced cross-contamination of powders, solvent-mediated proto-dehalogenation, and catalytic poisoning due to oxidized impurities.

Chemical Context & Failure Modes

To handle these compounds effectively, one must understand why they degrade. The "air sensitivity" of brominated anilines is a cascade effect:

  • Oxidative Instability: The lone pair on the nitrogen is prone to single-electron transfer (SET) oxidation by atmospheric oxygen, forming radical cations (

    
    ). These radicals dimerize to form hydrazines or azo-linkages, turning the material black/brown.
    
  • Hygroscopicity: While not deliquescent, the amine functionality can hydrogen-bond with atmospheric moisture. Water acts as a proton source, which is fatal in subsequent lithiation or Grignard formation steps (leading to proto-dehalogenation).

  • Photolability: The C-Br bond (bond dissociation energy ~66 kcal/mol) is weaker than C-Cl. Exposure to ambient UV light can cleave this bond, generating aryl radicals and HBr, which autocatalyzes further degradation.

Visualizing the Degradation Pathway:

OxidationPathway cluster_prevention Prevention Barrier (Glovebox) Aniline Brominated Aniline (Colorless Solid) Radical Radical Cation [Ar-NH2•]+ Aniline->Radical O2 / Light (SET) Dimer Hydrazine/Azo Dimer (Dark/Black Impurity) Radical->Dimer Dimerization (-2H+) SideRxn Catalyst Poisoning (Pd Black Formation) Dimer->SideRxn Chelation to Pd

Figure 1: The oxidative degradation pathway of anilines. The formation of azo-dimers acts as a catalyst poison in downstream coupling reactions.

Pre-Glovebox Preparation

The integrity of the glovebox atmosphere is only as good as the materials introduced into it.

Material Purification

Commercial brominated anilines often arrive yellow or brown due to trace oxidation.

  • Protocol: Recrystallize from ethanol/water or sublime under vacuum if the melting point permits.

  • Drying: Dry the purified solid in a vacuum desiccator over

    
     for 24 hours before transferring to the glovebox antechamber. Do not  introduce wet solids; they will saturate the glovebox catalyst bed.
    
Solvent Degassing (The "Freeze-Pump-Thaw" Standard)

Sparging with nitrogen is insufficient for sensitive catalytic reactions. Oxygen dissolved in solvents is the primary cause of Buchwald-Hartwig failures.

Protocol:

  • Fill a Schlenk flask 50% with anhydrous solvent.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Open to high vacuum (0.01 Torr) for 10-15 minutes.

  • Thaw: Close valve, thaw in warm water bath. (Gas bubbles will evolve).

  • Repeat: Perform 3 cycles total.

  • Transfer: Bring into the glovebox sealed under vacuum or Argon.

Glovebox Handling Protocols

Atmospheric Control
  • Target Levels:

    
     ppm, 
    
    
    
    ppm.
  • Regeneration: If levels exceed 5 ppm during handling, pause and allow the circulation system to scrub the atmosphere.

  • Thermal Management: Brominated anilines often have low melting points (e.g., 2-bromoaniline mp ~32°C; 4-bromoaniline mp ~66°C).

    • Risk:[1][2] Glovebox circulation motors generate heat.

    • Mitigation: Store these derivatives on the bottom shelf (coolest point) or in a localized cool block if the box temperature exceeds 28°C.

Static Control (Critical for Powders)

Brominated anilines are often "fluffy" crystalline solids that accumulate static charge in the dry glovebox environment (


 ppm means no static dissipation).
  • The Risk: Powder "jumping" from the spatula can contaminate the balance or other open vials.

  • The Fix: Use an anti-static ionizing fan or a polonium-210 ionizing bar directed at the balance draft shield.

  • Technique: Hold the spatula near the ionizer for 5 seconds before touching the powder.

Weighing & Solution Preparation Workflow

Table 1: Step-by-Step Handling Protocol

StepActionTechnical Rationale
1 Equilibrate Allow the sealed transfer vessel to sit in the box for 10 mins. Prevents pressure differentials from popping lids.
2 Static Neutralization Activate ionizing fan. Direct airflow toward the analytical balance.
3 Weighing Weigh the aniline into a tared vial. Do not use weighing paper (high static risk); weigh directly into the reaction vessel if possible.
4 Dissolution Add anhydrous, degassed solvent immediately.
5 Sealing Cap with a PTFE-lined septum cap.[3] Wrap with electrical tape or Parafilm if storing for >24 hours.
6 Light Protection Wrap the vial in aluminum foil or use an amber vial. Protects the C-Br bond from photolysis.

Application: Setting up a Buchwald-Hartwig Reaction

This is the most common application for these derivatives. The order of addition is critical to prevent catalyst deactivation.

Workflow Diagram:

ReactionSetup Start Start: Clean, Dry Vial Solids Add Solids: 1. Pd Catalyst (e.g., Pd2(dba)3) 2. Ligand (e.g., BINAP) 3. Base (NaOtBu) Start->Solids Weighing Aniline Add Brominated Aniline (Solid or Stock Soln) Solids->Aniline Mix Solids Solvent Add Solvent (Toluene/Dioxane) Aniline->Solvent Dissolve Electrophile Add Coupling Partner (if liquid) Solvent->Electrophile Syringe Addn Seal Seal & Heat Electrophile->Seal Transfer to Heat Block

Figure 2: Optimal addition sequence for Palladium-catalyzed amination in a glovebox.

Protocol Notes:

  • Premixing: It is often beneficial to premix the Pd source and Ligand in a small amount of solvent for 5 minutes to form the active catalytic species (

    
    ) before adding the oxidative addition partner (the brominated aniline).
    
  • Base Handling: Sodium tert-butoxide (NaOtBu) is extremely hygroscopic. If it has been left open in the glovebox for months, it may be hydrolyzed (NaOH + tBuOH), killing the reaction. Use fresh or re-sublimed base.

Waste Disposal & Cleanup

Handling does not end with the reaction.

  • Quenching: Unreacted brominated anilines should be quenched before removal from the box if they are to be disposed of. However, typically, reaction mixtures are removed sealed.

  • Spills: If solid aniline spills, do not wipe with a dry Kimwipe (static will scatter it). Wet the wipe with a small amount of toluene or chemically compatible solvent, then wipe.

  • Trash: Segregate solid waste contaminated with brominated aromatics. They are toxic and persistent environmental pollutants.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • MBraun. (n.d.). Glovebox Operation Instructions: Inert Gas Purification. Retrieved October 26, 2023, from [Link]

  • Pletcher, D., & Zappi, G. D. (1989).[4] The indirect anodic oxidation of amines mediated by brominated aryl amines.[4] Journal of Electroanalytical Chemistry, 265, 203–213.[4] [Link]

Sources

Troubleshooting & Optimization

Separating 4-Bromo-2,5-diisopropylaniline from 2,6-isomer mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Purification

Introduction for the Researcher

The successful isolation of a target molecule from a mixture of its isomers is a frequent and often significant challenge in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials where isomeric purity is paramount. The synthesis of substituted anilines, such as 4-Bromo-2,5-diisopropylaniline, can often yield mixtures containing positional isomers like the 4-Bromo-2,6-diisopropylaniline. Due to their similar molecular weights and structures, these compounds can exhibit very close physical properties, making their separation non-trivial.

This guide is structured as a series of questions you might encounter during your method development. It provides not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your separation strategy effectively. We will explore the primary methods of chromatographic separation and fractional crystallization, along with advanced strategies for particularly difficult separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the fundamental property differences between the 4-bromo-2,5-diisopropyl and 4-bromo-2,6-diisopropyl isomers that I can exploit for separation?

Answer: Understanding the subtle structural differences is the key to developing a separation strategy. The primary distinction lies in the substitution pattern and its effect on molecular symmetry, polarity, and steric hindrance.

  • Symmetry and Steric Hindrance: The 2,6-isomer possesses a higher degree of symmetry with two bulky isopropyl groups flanking the amino group. This significant steric hindrance reduces the nucleophilicity of the amine and shields it from intermolecular interactions.[1][2] The 2,5-isomer is less symmetric and has less steric congestion around the amine, making it a more "typical" aromatic amine in comparison.

  • Polarity and Dipole Moment: The arrangement of the bromo and isopropyl substituents relative to the electron-donating amino group results in different molecular dipole moments. The less symmetric 2,5-isomer is expected to have a slightly different overall polarity compared to the 2,6-isomer. This difference is often the primary basis for separation by chromatography.

The following table summarizes the known and inferred properties that can inform your separation approach.

Property4-Bromo-2,6-diisopropylaniline4-Bromo-2,5-diisopropylaniline (Predicted)Rationale for Separation
CAS Number 80058-84-0[3][6]Not readily available-
Molecular Weight 256.19 g/mol [6]256.19 g/mol Identical; cannot be used for separation.
Physical State Liquid[3][4]Potentially a solidA difference in physical state is ideal for fractional crystallization.
Boiling Point 110 °C @ 0.14 mmHg[4]Expected to be similarDistillation is unlikely to be effective.
Polarity Moderately polarExpected to be slightly more polarThe less hindered amine allows for stronger hydrogen bonding, which is key for chromatographic separation.
Steric Hindrance High around -NH₂ groupModerate around -NH₂ groupAffects intermolecular interactions and chromatographic retention.
Q2: I'm starting with analytical HPLC to assess my mixture. What type of column and mobile phase should I begin with?

Answer: For initial method development, a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) setup is the most versatile and logical starting point.

Recommended Starting Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust initial choice for separating moderately polar compounds.[7][8] If resolution is poor, a Phenyl-Hexyl column can provide alternative selectivity by leveraging π-π interactions with the aromatic rings of your isomers.[9][10]

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid protonates the aniline nitrogen, which helps to produce sharp, symmetrical peaks by minimizing interactions with free silanol groups on the silica support.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: Start with a broad scouting gradient, for example, 5% to 95% Solvent B over 20 minutes. This will help determine the approximate elution conditions for both isomers.

  • Detection: UV detection at 254 nm is a good starting point for most aromatic compounds.

Causality: The separation on a C18 column will primarily be driven by differences in hydrophobicity. However, the polarity difference due to the substituent positions will also play a key role. The less-hindered 2,5-isomer may interact more strongly with the polar mobile phase, potentially leading to a shorter retention time than the more sterically shielded (and thus effectively more hydrophobic) 2,6-isomer.

Troubleshooting & Optimization Guides

Issue 1: My isomers are co-eluting or have very poor resolution (<1.0) in RP-HPLC.

This is the most common challenge when separating closely related isomers.[9][11][12] Here is a systematic approach to troubleshoot this issue.

Troubleshooting Flowchart: Poor HPLC Resolution

G start Poor Resolution (Rs < 1.0) opt_gradient Optimize Gradient start->opt_gradient sub_gradient Isocratic or Shallow Gradient? Slower ramp rate (e.g., 0.5%/min) opt_gradient->sub_gradient change_solvent Change Organic Modifier (ACN <=> MeOH) sub_solvent Methanol can alter selectivity through different H-bonding. change_solvent->sub_solvent change_column Change Stationary Phase sub_column Try Phenyl column (π-π interactions) or Mixed-Mode (Ion-Exchange + RP) change_column->sub_column result_good Resolution Improved sub_gradient->result_good result_bad Still Poor Resolution sub_gradient->result_bad No Improvement sub_solvent->result_good result_bad2 Still Poor Resolution sub_solvent->result_bad2 No Improvement sub_column->result_good result_bad->change_solvent result_bad2->change_column

Caption: A flowchart for troubleshooting poor HPLC resolution.

Detailed Actions:

  • Optimize the Gradient: The initial scouting gradient is often too fast. Once you know the approximate elution time, switch to a much shallower gradient around that point.[13] For example, if the isomers elute around 60% ACN, try a gradient of 50% to 70% ACN over 30 minutes. An isocratic (constant solvent ratio) elution can sometimes provide the best resolution.

  • Switch the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using ACN, switch to MeOH, and vice versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes, which can alter the elution order and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the column chemistry is likely not selective enough.

    • Phenyl Column: This is an excellent next choice. The phenyl groups on the stationary phase can interact with the aromatic rings of your isomers via π-π stacking. The different electron densities of the 2,5- and 2,6-isomers can lead to differential retention.[9]

    • Mixed-Mode Column: For challenging amine separations, a mixed-mode column that combines reversed-phase (C18) with cation-exchange properties can be highly effective.[9] At a low pH (e.g., pH 3), the anilines will be protonated (-NH₃⁺), allowing them to be separated based on both their hydrophobicity and the strength of their ionic interaction with the stationary phase.

Issue 2: My target compound, 4-Bromo-2,5-diisopropylaniline, is a minor component and I need to purify it on a preparative scale.

Answer: For preparative scale purification, you have two primary options: Preparative HPLC or Fractional Crystallization. The choice depends on the quantity of material, the required purity, and the physical properties of your isomers.

Workflow: Preparative Scale Purification

G start Crude Isomer Mixture check_props Determine Physical State of Isomers start->check_props is_solid Is the target (2,5-isomer) a solid? check_props->is_solid prep_hplc Option 1: Preparative HPLC is_solid->prep_hplc No, both are liquids or crystallization fails crystallize Option 2: Fractional Crystallization is_solid->crystallize Yes protocol_hplc Develop analytical method. Scale up to preparative column. Collect fractions and evaporate. prep_hplc->protocol_hplc protocol_cryst Perform solvent screen. Dissolve in minimal hot solvent. Cool slowly to induce crystallization. Filter and wash crystals. crystallize->protocol_cryst purity_check Analyze Purity of Isolated Product (HPLC, NMR) protocol_hplc->purity_check protocol_cryst->purity_check

Caption: A workflow for selecting a preparative purification method.

Experimental Protocols

Protocol 1: Preparative HPLC Separation

This protocol assumes you have successfully developed an analytical method with good resolution (Rs > 1.5).

  • System Preparation:

    • Equip your HPLC system with a preparative column that has the same stationary phase as your analytical column (e.g., C18 or Phenyl).

    • Prepare large batches of the optimized mobile phase. Ensure all solvents are HPLC grade and have been filtered and degassed.

  • Sample Preparation:

    • Dissolve the crude isomer mixture in a minimal amount of a strong solvent (e.g., Dichloromethane or THF).

    • Adsorb the dissolved sample onto a small amount of silica gel or C18 packing material by evaporating the solvent. This "dry loading" technique generally results in better peak shape and resolution than a large liquid injection.

  • Chromatography:

    • Equilibrate the preparative column with the initial mobile phase conditions for at least 3-5 column volumes.

    • Carefully load the dry-loaded sample onto the top of the column.

    • Begin the gradient elution. Monitor the separation using the UV detector.

  • Fraction Collection:

    • Collect fractions manually or with an automated fraction collector as the peaks begin to elute. Collect smaller fractions across the peak overlap region to maximize the recovery of pure material.

  • Analysis and Pooling:

    • Analyze each fraction using your analytical HPLC method to determine its purity.

    • Combine the fractions that meet your desired purity specification (>98%, for example).

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified isomer.

Protocol 2: Exploratory Fractional Crystallization

This method is highly effective if one isomer crystallizes preferentially from a solvent while the other remains in solution.[14]

  • Solvent Screening (Small Scale):

    • Place ~50 mg of your isomer mixture into several small test tubes.

    • To each tube, add a different solvent (e.g., Hexane, Heptane, Ethanol, Isopropanol, Acetonitrile, or mixtures like Hexane/Ethyl Acetate) dropwise while warming until the solid just dissolves.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath or freezer (-20 °C).

    • Observe which solvent system yields a good quantity of crystalline solid. The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity isomer remains soluble.

  • Bulk Crystallization:

    • Transfer your bulk mixture to an appropriately sized Erlenmeyer flask.

    • Add the best solvent identified in the screening step, warming the mixture (e.g., on a hot plate with stirring) until all the material is dissolved. Use the minimum amount of hot solvent necessary.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once at room temperature, cool the flask further in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor containing the soluble isomer.

    • Dry the crystals under vacuum.

    • Determine the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation. A second recrystallization may be necessary to achieve the desired purity.

Trustworthiness Note: The success of fractional crystallization can be hampered by the formation of a eutectic mixture or co-crystals, where both isomers crystallize together.[15] Always verify the purity of your crystalline product.

References

  • Romano, S. J. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers. BenchChem.
  • GC separation of chloroaniline and bromoaniline isomers. (2023).
  • Separation of positional isomers. a Nitroaniline, b bromoaniline, c.... (2023).
  • BenchChem. (n.d.).
  • Lab Pro Inc. (n.d.). 4-Bromo-2,6-diisopropylaniline, 1G - B4113-1G.
  • LISKON. (2024, October 10). Detection methods for p-bromoaniline.
  • PubChem. (n.d.). 4-bromo-N,N-diisopropylaniline.
  • BenchChem. (n.d.).
  • SIELC Technologies. (2018, February 19). Separation of 4-Bromoaniline on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 4-Bromo-2,6-diisopropylaniline.
  • Strife, R. J., Mangels, M. L., & Skare, J. A. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry.
  • Becker, R., et al. (1990). Process for separating aniline derivatives. U.S.
  • Welch Materials. (2025, March 17).
  • Kelley, S. P., Fábián, L., & Brock, C. P. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Acta Crystallographica Section B, 67(Pt 1), 79-93.
  • TCI AMERICA. (n.d.). 4-Bromo-2,6-diisopropylaniline.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Diisopropylaniline. BenchChem.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,6-Diisopropylaniline.
  • MTC USA. (2025, June 19).
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (n.d.).
  • Biocompare. (2021, December 10).
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.). 2,6-Diisopropylaniline(24544-04-5).
  • Krishna, R. (2025, January 2).
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. BenchChem.
  • The Royal Society of Chemistry. (2017).
  • Sharma, M. M. (n.d.). New strategies for separations through reactions. Indian Academy of Sciences.

Sources

Technical Support Center: Optimizing Yield in the Regioselective Bromination of 2,5-Diisopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Bromination of 2,5-Diisopropylaniline Target Product: 4-Bromo-2,5-diisopropylaniline Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]

Executive Summary & Mechanistic Insight

The Challenge: Brominating 2,5-diisopropylaniline presents a classic "activator vs. steric" conflict.[1] The amino group (


) is a powerful activator directing ortho and para. However, the isopropyl groups at positions 2 and 5 create a sterically congested environment.

The Solution: The 4-position is the thermodynamic and kinetic sweet spot. It is para to the amine (strongest electronic direction) and ortho to the 5-isopropyl group. While sterically hindered, it is significantly more accessible than the 6-position, which is flanked by both the amine and the 5-isopropyl group.

Critical Success Factor: To maximize yield and minimize "tar" (oxidation products), you must control the concentration of active bromonium species. N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (


) because it allows for a controlled, low-concentration release of 

, preventing oxidative degradation of the electron-rich aniline.

Experimental Protocols

Method A: The "Gold Standard" (High Purity / Scale-Up)

Recommended for >10g scales or when >98% purity is required.[1]

Logic: Protecting the amine as an acetamide dampens its nucleophilicity, preventing oxidation (tars) and ensuring exclusive para-selectivity.

  • Protection: React 2,5-diisopropylaniline with Acetic Anhydride (

    
    ) in acetic acid to form N-(2,5-diisopropylphenyl)acetamide .
    
  • Bromination: Treat the acetamide with NBS (1.05 equiv) in Acetonitrile (MeCN) or DMF at 0°C to RT.

    • Why? The amide group is still an ortho/para director but is bulky enough to almost exclusively block the 6-position, forcing bromination to the 4-position.

  • Hydrolysis: Reflux in EtOH/HCl to remove the acetyl group.

Method B: Direct Bromination (Rapid / Screening)

Recommended for <1g scales or high-throughput screening.[1]

Logic: Direct bromination is faster but risks oxidation. Success depends on temperature control and solvent polarity.

Protocol:

  • Dissolve 2,5-diisopropylaniline (1.0 equiv) in DMF (0.1 M concentration).

    • Note: DMF promotes para-selectivity via a specific solvation shell mechanism.

  • Cool to -10°C (Salt/Ice bath).

  • Add NBS (1.0 equiv) dissolved in DMF dropwise over 30 minutes.

    • Critical: Do not add solid NBS directly; local high concentrations cause poly-bromination.

  • Stir at 0°C for 2 hours. Monitor by TLC/LC-MS.

  • Quench: Pour into ice water containing 5%

    
     (Sodium Thiosulfate) to destroy excess bromine.
    

Troubleshooting Guide (Q&A)

Category 1: Reaction Failure & Impurities[1]

Q: Why is my reaction mixture turning black/tarry? A: This indicates oxidative degradation .[1] The amino group is being oxidized to a quinone-imine type species before it can be brominated.

  • Immediate Fix: Switch to Method A (Protection) .

  • Direct Fix: If you must use Method B, ensure your solvent is degassed (remove

    
    ) and lower the temperature to -20°C. Use NBS instead of 
    
    
    
    , as
    
    
    is a stronger oxidant.

Q: I am seeing significant amounts of 4,6-dibromo product. How do I stop this? A: This is an issue of stoichiometry and mixing .

  • Cause: Localized high concentration of brominating agent.

  • Fix:

    • Reduce NBS to 0.95 equivalents . It is better to have unreacted starting material (easy to separate) than dibromo byproducts (hard to separate).

    • Use High-Dilution Conditions : Increase solvent volume by 2x.

    • Slow Addition: Add the NBS solution over 1 hour via syringe pump.

Category 2: Regioselectivity

Q: I have a byproduct that is NOT the dibromo. Is it the 6-bromo isomer? A: Likely, yes.[1] The 6-position is ortho to the amine but sterically crowded.

  • Diagnosis: Check NMR. The 4-bromo isomer will show two aromatic singlets (para-like relationship, though actually meta in the ring). The 6-bromo isomer will show coupling characteristic of protons at 3 and 4.

  • Fix: Switch solvent to DMF . Polar aprotic solvents like DMF and acetonitrile increase the steric bulk of the electrophile (via solvation), making it even harder for the bromine to attack the crowded 6-position.

Visualizations

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the competing pathways and the steric logic favoring the 4-position.

BrominationPathway Start 2,5-Diisopropylaniline (Substrate) Intermediate Transition State (Wheland Intermediate) Start->Intermediate + NBS (DMF, 0°C) Byproduct2 Oxidative Tar (Black Polymer) Start->Byproduct2 Oxidation (High Temp / O2) Product 4-Bromo-2,5-diisopropylaniline (Major Product) Intermediate->Product Path A: Para-Attack (Electronic + Steric Favor) Byproduct1 6-Bromo Isomer (Sterically Hindered) Intermediate->Byproduct1 Path B: Ortho-Attack (Steric Clash)

Caption: Reaction pathway showing the kinetic preference for 4-bromination over 6-bromination and oxidation.

Figure 2: Troubleshooting Decision Tree

Follow this flow to resolve low yield or purity issues.

Troubleshooting Problem Identify Issue Tar Black/Tarry Mixture Problem->Tar Poly Poly-bromination (>1 Br added) Problem->Poly LowYield Low Conversion Problem->LowYield Sol_Protect Switch to Method A (Acetylation Protection) Tar->Sol_Protect Best Fix Sol_Temp Lower Temp (-20°C) Degas Solvent Tar->Sol_Temp Quick Fix Sol_Slow Slow Addition (Syringe Pump) Reduce NBS to 0.95 eq Poly->Sol_Slow Sol_Cat Add Catalyst (e.g., NH4OAc or Lewis Acid) LowYield->Sol_Cat

Caption: Decision tree for troubleshooting common bromination failures.

Comparative Data: Solvent Effects

The choice of solvent dramatically impacts regioselectivity and yield.

SolventDielectric ConstantPrimary EffectYield (Typical)Regioselectivity (4-Br : 6-Br)
DMF 36.7High polarity stabilizes transition state; favors para.85-92% >95:5
Acetonitrile 37.5Good solubility; clean workup.80-88%90:10
DCM 8.9Non-polar; faster reaction but higher risk of poly-bromination.70-75%85:15
Acetic Acid 6.2Protice solvent; buffers basicity but can be hard to remove.[1]65-70%88:12

References

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines. Retrieved from

  • Podgoršek, A., et al. (2009).[2] "Bromination of para-substituted anilines using H2O2-HBr system or NBS in water." ResearchGate. Retrieved from

  • Bora, U., et al. (2000).[3][4] "Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2." Organic Letters. Retrieved from

  • Manac Inc. (2022).[5] "Active/inactive aromatic ring bromination: Bromination reactions that use NBS." Chemia. Retrieved from

Sources

Technical Support Ticket #8492: Low Conversion in Sterically Congested C-N Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: Critical Tags: #BuchwaldHartwig #HinderedAnilines #PdCatalysis #PEPPSI

User Issue Summary

"I am attempting to couple an ortho-substituted aniline with an ortho-substituted aryl bromide. The reaction initiates but stalls at ~40-50% conversion. Adding more catalyst does not restart the reaction. I see a fine black precipitate. I am currently using Pd(OAc)₂/BINAP with NaOtBu in Toluene."

Diagnostic Analysis

Welcome to the Advanced Catalysis Support Center. Your issue is a textbook case of catalyst deactivation due to steric congestion , likely compounded by an inefficient ligation state.

In hindered couplings, the standard catalytic cycle breaks down at two critical points:

  • Oxidative Addition: The bulky substrate cannot approach the Pd center if the ligand is not electron-rich enough.

  • Reductive Elimination: This is the most common failure point for hindered systems. The crowded Pd(II)-amido complex is too stable; it cannot "squeeze" out the product, leading to catalyst decomposition (Pd black) rather than product release.

Your current system (Pd(OAc)₂/BINAP) is insufficient for ortho-ortho coupling. BINAP lacks the necessary bulk to enforce the mono-ligated Pd(0) species required for these difficult substrates.

Part 1: The Hardware (Catalyst & Ligand Selection)

To fix this, we must switch to "Designer Ligands" engineered specifically to lower the energy barrier of reductive elimination in crowded systems.

The Decision Matrix

Stop using generic phosphines. Select your ligand based on the specific nucleophile class:

LigandSelection Start Select Amine Nucleophile Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R-NH-R') Start->Secondary HinderedPri Is it Hindered? (e.g., ortho-aniline) Primary->HinderedPri RuPhos RuPhos (The Gold Standard for 2°/Bulky) Secondary->RuPhos Standard Bulky PEPPSI Pd-PEPPSI-IPent (For Extreme Sterics) Secondary->PEPPSI Extreme Hindrance (Ortho-Ortho) BrettPhos BrettPhos (Excellent for 1° amines) HinderedPri->BrettPhos Yes tBuBrett tBuBrettPhos (For Amides/Weak Nucleophiles) HinderedPri->tBuBrett No/Amide

Figure 1: Ligand selection decision tree based on substrate class.

Why These Work (The Mechanism)
  • BrettPhos/RuPhos (Buchwald Ligands): These are dialkylbiaryl phosphines. The biaryl backbone provides stability, while the bulky alkyl groups enforce a monoligated Pd(0) species (L1Pd). For hindered substrates, you need L1Pd. Standard ligands like BINAP form L2Pd, which is too crowded to accept a hindered substrate.

  • Pd-PEPPSI-IPent: This is an NHC (N-Heterocyclic Carbene) precatalyst.[1][2][3] The "IPent" (isopentyl) wings are flexible yet bulky. They create a "protective umbrella" around the metal, preventing the catalyst from crashing out while allowing the substrate to enter.

Part 2: The Software (Reagents & Conditions)

Your choice of base and additives is just as critical as the catalyst.

1. The "Halide Effect" (Counter-Intuitive)

In standard chemistry, Aryl Iodides > Bromides > Chlorides. In hindered Buchwald-Hartwig couplings, this is often reversed.

  • The Trap: Iodide ions bind strongly to Palladium, forming stable dimers [L-Pd-I]₂ that are catalytically inactive.

  • The Fix: If your reaction stalls with an Aryl Iodide, switch to the Aryl Chloride or Bromide . The chloride ion is less coordinating, keeping the Pd center open for the amine.

2. Base Selection
  • Standard: NaOtBu (Sodium tert-butoxide). Strong, soluble in toluene.

  • For Base-Sensitive Groups: K₃PO₄ (Tribasic Potassium Phosphate). Note: This requires a solvent with some water miscibility or a phase transfer catalyst, but often works best in 1,4-Dioxane or t-Amyl Alcohol.

  • The "Nuclear Option": LHMDS (Lithium Hexamethyldisilazide). Use this if your amine is electron-poor (weak nucleophile). The Lithium cation can act as a Lewis acid to activate the halide.

Part 3: The Protocol (Self-Validating Workflow)

Do not use in-situ generation (mixing Pd(OAc)₂ + Ligand) for difficult couplings. It is inconsistent. Use Precatalysts (G3/G4).

Protocol: Coupling of Hindered 2,6-Disubstituted Aniline

  • Preparation (Glovebox or Schlenk Line):

    • Catalyst: RuPhos Pd G4 (or G3) Precatalyst (1–2 mol%). Why? Ensures 1:1 Pd:Ligand ratio and instant activation.

    • Substrate: Aryl Bromide (1.0 equiv) + Hindered Amine (1.2 equiv).[4]

    • Base: NaOtBu (1.4 equiv).[4]

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Execution:

    • Add solid reagents to a vial equipped with a stir bar.

    • Evacuate and backfill with Argon (3x).

    • Add sparged solvent via syringe.

    • The Temperature Jump: Place directly into a pre-heated block at 80–110 °C .

    • Note: Do not ramp temperature. Hindered couplings need immediate thermal energy to cross the activation barrier before the catalyst aggregates.

  • Validation (The Checkpoint):

    • T = 1 hour: Check LCMS.

    • Result A: Product forming, solution is clear/orange. -> Good.

    • Result B: No product, solution is pale yellow. -> Catalyst never activated. (Check O2 ingress).

    • Result C: Solution is black, conversion <10%. -> Ligand insufficient for sterics. Switch to Pd-PEPPSI-IPent.

Part 4: Troubleshooting FAQ

Q: My reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. The rate of catalyst decomposition is faster than the rate of oxidative addition.

  • Fix: Lower the temperature slightly (e.g., 110°C -> 80°C) but extend time.

  • Fix: Switch to Pd-PEPPSI-IPent .[1][5] The NHC ligand binds much tighter to Pd than phosphines, preventing metal aggregation.

Q: The reaction goes to 50% and stops. Adding more catalyst does nothing. A: This is likely Product Inhibition . The bulky product amine is binding to the Pd center and refusing to leave, or the buildup of Bromide/Iodide salts is poisoning the catalyst.

  • Fix: Switch solvent to t-Amyl Alcohol . It helps solubilize the salts and facilitates proton transfer.

  • Fix: Use a stronger base (LHMDS) to drive the deprotonation step, which can be the bottleneck in hindered systems.

Q: Can I use Pd(dba)₂ instead of G3 precatalysts? A: Proceed with caution. DBA (dibenzylideneacetone) is a ligand itself. In difficult reactions, DBA competes with your phosphine ligand for the metal center, effectively acting as an inhibitor. If you must use it, use Pd₂(dba)₃ and cook it with the ligand for 30 mins before adding substrates.

Summary of Recommendations
VariableRecommendation for Hindered SubstratesWhy?
Ligand (1° Amine) BrettPhos Optimized for primary amine binding.[6][7][8]
Ligand (2° Amine) RuPhos Lower barrier for reductive elimination.[6][8]
Catalyst Source Pd G3/G4 Precatalysts Eliminates activation issues; precise 1:1 ratio.
Alternative Cat. Pd-PEPPSI-IPent Extreme steric tolerance; resists deactivation.[1]
Solvent Toluene or t-Amyl Alcohol High boiling point; alcohol aids proton transfer.
References
  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Lithium Hexamethyldisilazide. Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2011).[9] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.[5]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Technical Support Center: Purification of 4-Bromo-2,5-diisopropylaniline

[1][2][3]

Executive Summary

You are encountering a common physicochemical characteristic of 4-Bromo-2,5-diisopropylaniline . unlike its symmetric isomer (2,6-diisopropyl), the 2,5-isomer possesses lower structural symmetry, which disrupts crystal lattice packing.[1][2][3] Consequently, this compound frequently presents as a brownish viscous oil or a low-melting solid at room temperature, even at high purity.[1][2][3]

If your crude product is oily, do not assume it is impure.[3] However, if purification is required to remove bromination by-products (e.g., dibromo species or unreacted starting material), you cannot rely on standard recrystallization of the free base.[2][3]

This guide details three validated strategies to purify this compound, ranked by effectiveness and scalability.

Phase 1: Diagnostic Triage

Before initiating purification, confirm the identity of the "oil" to avoid unnecessary yield loss.[3]

Diagnostic Check What to look for Action
TLC (Hexane:EtOAc 9:1) Single spot vs. Multi-spot: If you see one major spot with a faint baseline streak, your oil is likely pure.[1][2][3]If pure, proceed to Vacuum Drying to remove solvent.[3] If impure, proceed to Phase 2 .
1H NMR (CDCl3) Aromatic Region: Look for the specific 2,5-substitution pattern (two singlets or para-coupling).[1][2][3] Alkyl Region: Check for isopropyl methine septets.If you see extra aromatic peaks (regioisomers) or starting material, purification is mandatory.[2][3]
Color Dark Brown/Black: Indicates oxidation (iminoquinone formation).[1]Requires Chromatography or Distillation .

Phase 2: Purification Strategies

Strategy A: The "Salt Switch" (Recommended)

Best for: Scalability, removing isomers, and long-term storage.[1][2][3]

Since the free base is an oil, we convert it into a crystalline salt (Hydrochloride or Hydrobromide).[3] Salts form rigid crystal lattices that exclude impurities, allowing for standard recrystallization.[3]

Protocol: Hydrohalide Salt Formation
  • Dissolution: Dissolve your crude oily amine (10 g) in Diethyl Ether or MTBE (100 mL).

    • Note: Do not use alcohols yet; they can increase solubility of the salt too much.[4]

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane or HBr in Acetic Acid (1.1 equivalents).

    • Observation: A thick white or off-white precipitate should form immediately.[1][2]

  • Filtration: Filter the solid under vacuum / nitrogen atmosphere.[4] Wash the cake with cold ether to remove non-basic impurities (tar, unreacted brominating agents).[3]

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of hot Isopropanol or Ethanol .[4]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the purified crystals.[4][5][6]

  • Regeneration (Optional): If you need the free base for the next step:

    • Suspend the salt in DCM.[4]

    • Add 1M NaOH or sat.[2][4] NaHCO3 and stir until the solid dissolves.

    • Separate the organic layer, dry over Na2SO4, and concentrate.[3] You will recover the pure amine as a clear/pale oil.

Strategy B: Buffered Silica Chromatography

Best for: Small scales (<5g) or when salt formation fails.[1][4]

Anilines often "streak" or "tail" on silica gel due to interaction with acidic silanol groups. You must modify the silica.

Protocol: Neutralization of Silica
  • Mobile Phase: Hexane : Dichloromethane (Gradient 100:0 to 50:50).[2][4]

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase before packing the column.

    • Mechanism:[1][3][4][5][7][8][9] TEA blocks the acidic sites on the silica, sharpening the amine band.[3]

  • Loading: Dilute the oil in a minimum amount of Hexane/DCM (1:1). Load gently.

  • Elution: Collect fractions. The product usually elutes early compared to oxidation by-products.[1][2]

Strategy C: Kugelrohr / High-Vacuum Distillation

Best for: Removing heavy tars and solvent residues.[1][2][3]

  • Vacuum Requirement: < 0.5 mmHg (High Vacuum).

  • Temperature: Likely 120°C - 160°C (External bath).[1][2]

  • Procedure: Use a Kugelrohr apparatus. The product will distill over as a clear oil, leaving the black oxidized "tar" in the source bulb.[3]

Visual Workflow: Purification Decision Matrix

The following diagram illustrates the logical flow for determining the correct purification route based on your specific impurity profile.

PurificationStrategyStartCrude Oily ProductCheckPurityDiagnostic: TLC & NMRStart->CheckPurityIsPureIs it >95% Pure?CheckPurity->IsPureDryHigh Vac Drying(Remove Solvent)IsPure->DryYesImpurityTypeIdentify Impurity TypeIsPure->ImpurityTypeNoStoreStore under Argon(Cold)Dry->StoreNonBasicNon-Basic Impurities(Tars, Bromine)ImpurityType->NonBasicTars/ColorIsomersRegioisomers(2,6-isomer, etc.)ImpurityType->IsomersIsomersColumnSTRATEGY B:Buffered Column(Hex/DCM + 1% TEA)NonBasic->ColumnLow StabilityDistillSTRATEGY C:Vacuum DistillationNonBasic->DistillHigh StabilitySaltSTRATEGY A:Salt Formation (HCl/HBr)Isomers->SaltBest SeparationRecrystRecrystallize Salt(EtOH/IPA)Salt->RecrystRecryst->StoreAs Salt

Caption: Decision matrix for selecting the optimal purification method based on impurity profile and compound stability.

Troubleshooting & FAQs

Q1: My product turned purple/black overnight. Is it ruined?

  • Diagnosis: Anilines are sensitive to oxidation, forming "aniline black" or iminoquinones.[2][3]

  • Solution: The color is often due to trace impurities (<1%) that have high extinction coefficients.[4]

  • Fix: Perform a quick filtration through a short plug of silica (neutralized with TEA) or wash the ether solution of the amine with sodium dithionite (reducing agent) to bleach the color.[4] Store under Argon.[2][4][6]

Q2: Can I use the HCl salt directly in the next reaction?

  • Answer: Yes, in most cases.[2][3]

  • Context: If your next step involves a base (e.g., acylation with pyridine, alkylation with K2CO3), you can add the salt directly.[3] The base in the reaction will free the amine in situ. This is often preferred as the salt is more stable to oxidation than the free oil.[4]

Q3: I tried to make the salt, but I got a "gummy" oil at the bottom instead of crystals.

  • Cause: This is "oiling out."[2][4] It happens when the solvent is too polar or the concentration is too high.[4]

  • Fix:

    • Decant the solvent.[4][7][8]

    • Add a fresh portion of a less polar solvent (e.g., Diethyl Ether or Hexane).[3]

    • Scratch the side of the flask vigorously with a glass rod.[4]

    • Cool to -20°C.

    • If it persists, sonicate the flask.[3] The gum should eventually harden into a solid.[4]

Q4: How do I distinguish the 2,5-isomer from the 2,6-isomer?

  • NMR: The 2,6-diisopropylaniline has a plane of symmetry, making the aromatic protons a doublet and triplet (or a singlet if 4-substituted).[1][2][3] The 2,5-isomer lacks this symmetry; you will see two distinct singlets (para to each other) in the aromatic region for the 4-bromo derivative.[1][2][3]

References

  • Preparation of 4-bromo-2,6-diisopropylaniline hydrobromide. (Standard protocol for hindered aniline salts). Google Patents.[2][4] US4918230A.[2][4] Link

  • Diafenthiuron Impurity Standards. (Confirmation of 2,5-isomer physical state as oil). Sriram Chem. Catalog SAD-04-C. Link

  • Purification of Oily Amines. Biotage Application Notes. Flash Chromatography Strategies. Link

  • Bromination of 2,5-Diisopropylaniline. PubChem Compound Summary. Link

Removing unreacted bromine from diisopropylaniline reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Bromine from Diisopropylaniline Reaction Mixtures Ticket ID: #BR-DIPA-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering challenges with the oxidative workup of 2,6-diisopropylaniline derivatives. The bromination of this sterically hindered amine typically involves elemental bromine (


) or N-bromosuccinimide (NBS).

The critical challenge in this workflow is not just removing the toxic excess bromine, but doing so without crashing out the aniline hydrobromide salt or precipitating elemental sulfur, which frequently occurs when using standard protocols in acidic media.

This guide replaces generic textbook advice with a field-proven protocol specifically optimized for bulky aniline derivatives.

Part 1: The Core Protocol (The "Golden Path")

Do not use Sodium Thiosulfate as your primary choice if your reaction mixture is acidic (which it is, due to HBr generation). Thiosulfate disproportionates in acid to form colloidal sulfur, creating difficult emulsions.

Recommended Reagent: Sodium Bisulfite (


) or Sodium Sulfite (

).[1][2][3][4]
Step-by-Step Quenching & Isolation
  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Bisulfite.

  • Temperature Control: Cool your reaction mixture (likely in Toluene, DCM, or Acetic Acid) to <10°C .

    • Why: Quenching is exothermic.[1][2] High temps can promote over-bromination or oxidation of the aniline nitrogen.

  • The Quench (Redox): Slowly add the bisulfite solution with vigorous agitation .

    • Endpoint: The deep red/brown color of bromine should fade to a pale yellow or colorless solution.[1]

  • The Neutralization (Crucial for Anilines):

    • At this stage, your product (4-bromo-2,6-diisopropylaniline) is likely trapped as a hydrobromide salt in the aqueous phase or as a precipitate.

    • Slowly add 20% NaOH or Saturated

      
        until the aqueous layer pH reaches 9–10 .
      
    • Observation: You will see the solid salt dissolve and the free amine migrate back into the organic layer.

  • Separation: Separate the layers. Wash the organic layer with Brine

    
     Dry over 
    
    
    
    
    
    Concentrate.
Part 2: Visualizing the Chemistry
Workflow Logic

The following diagram illustrates the decision tree for the workup, highlighting the critical neutralization step often missed in standard protocols.

G Start Crude Reaction Mixture (R-NH2 + Br2 + HBr) Quench Add 10% NaHSO3 (aq) (Reduces Br2 to Br-) Start->Quench Check Is Organic Layer Colorless/Pale? Quench->Check MoreQuench Add more NaHSO3 Increase Agitation Check->MoreQuench Red/Brown persists PhaseCheck Check Phases: Where is the Product? Check->PhaseCheck Color Cleared MoreQuench->Check SaltForm Aqueous Layer/Precipitate (Aniline-HBr Salt) PhaseCheck->SaltForm Trapped as Salt FreeBase Organic Layer (Free Amine) PhaseCheck->FreeBase If already free base Neutralize Basify to pH 10 (NaOH / Na2CO3) SaltForm->Neutralize Extract Phase Separation & Drying FreeBase->Extract Neutralize->FreeBase Liberates Amine

Caption: Logical workflow for quenching bromine and recovering diisopropylaniline derivatives.

Part 3: Troubleshooting & FAQs
Q1: The organic layer is still orange after adding excess bisulfite. Why?

Diagnosis: This is likely not unreacted bromine.

  • Cause 1: Oxidation Byproducts. Anilines are prone to oxidation. If the reaction ran too hot or too long, you may have formed azo-compounds or quinone-imines, which are deeply colored. These cannot be "quenched."

  • Cause 2: Phase Transfer Limit. Bromine is highly lipophilic; bisulfite is hydrophilic. If stirring is weak, the reagents physically cannot touch.

  • Fix: Stop adding bisulfite. Take a small aliquot of the organic layer and shake it in a vial with pure water. If the color stays in the organic layer and doesn't wash out, it is an impurity, not bromine. Proceed to silica filtration or recrystallization (ethanol/water is excellent for diisopropylanilines).

Q2: I used Sodium Thiosulfate and now I have a cloudy white emulsion.

Diagnosis: Colloidal Sulfur.

  • Mechanism: In the presence of HBr (generated by the reaction), thiosulfate decomposes:

    
    
    
  • Fix: You cannot easily dissolve colloidal sulfur. You must filter the mixture through a pad of Celite (diatomaceous earth) to remove the solids before attempting phase separation. In the future, use Sodium Sulfite for acidic mixtures [1, 3].

Q3: A heavy precipitate formed during the quench.

Diagnosis: 4-bromo-2,6-diisopropylaniline hydrobromide salt.[5]

  • Context: The bulky isopropyl groups do not prevent salt formation. The HBr byproduct reacts with the basic amine.

  • Fix: Do not filter this solid! It is your product. Add 2M NaOH or saturated Sodium Bicarbonate to the mixture while stirring until the solid dissolves and transfers into the organic layer [4].

Part 4: Data & Reagent Selection

Table 1: Comparison of Bromine Quenching Agents

ReagentFormulapH StabilityRisk ProfileBest Use Case
Sodium Bisulfite

Acidic/NeutralLowRecommended. Best for acidic reaction mixtures. No sulfur precipitation.
Sodium Sulfite

BasicLowExcellent alternative.[1] Slightly alkaline nature helps neutralize HBr.
Sodium Thiosulfate

NeutralHigh (in Acid) Standard for iodine, but avoid in acidic bromination due to sulfur formation [1, 6].
Cyclohexene

OrganicMediumUse only if water must be strictly avoided. Converts

to 1,2-dibromocyclohexane (high boiling impurity).
Part 5: References
  • BenchChem Technical Support. (2025).[1][2][6][7] Removal of Unreacted Bromine from Synthesis Mixtures - Protocol 1 & 2.Link

  • Organic Syntheses. (1921). Preparation of 2,6-Dibromoaniline (Analogous workup for sterically hindered anilines). Coll. Vol. 1, p. 111. Link

  • ResearchGate Community. (2014). Discussion: Alternatives to thiosulfate for Bromine scavenging in acidic media.Link

  • Google Patents. (1999). Process for the preparation of 4-bromo-2,6-diisopropylaniline (WO1999048847A1).Link

  • Vogel, A. I. Textbook of Practical Organic Chemistry. (5th Ed). "Aromatic Electrophilic Substitution."[7] (Standard reference for halogenation workups).

  • PrepChem. Synthesis of 4-bromo-2,6-diisopropylaniline hydrobromide.Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,5-Diisopropylaniline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists Subject: 2,5-Diisopropylaniline (2,5-DIPP) Reactivity Optimization

Executive Summary: The "Ortho-Meta" Steric Challenge

2,5-Diisopropylaniline presents a unique steric profile compared to its symmetric isomer, 2,6-diisopropylaniline (2,6-DIPP). While 2,6-DIPP is "severely" hindered by two ortho-isopropyl groups, 2,5-DIPP features an asymmetric steric blockade :

  • Ortho-Isopropyl (C2): Blocks one face of the nitrogen lone pair, significantly retarding nucleophilic attack and increasing sensitivity to ligand cone angles in metal catalysis.

  • Meta-Isopropyl (C5): Adds lipophilicity and remote bulk but has minimal direct impact on the nitrogen center.

Technical Insight: The primary failure mode in substituting 2,5-DIPP is treating it like a simple aniline. It requires protocols intermediate between unhindered aniline and the extremely hindered 2,6-DIPP.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Q: My coupling reaction with aryl chlorides stalls at <20% conversion. Is the catalyst dying?

A: Likely, yes. The ortho-isopropyl group prevents the amine from coordinating effectively to standard Pd(0) species, leading to catalyst decomposition (Pd black formation) before the reductive elimination step can occur.

Root Cause Analysis: Standard ligands (e.g., BINAP, DPPF) often lack the necessary bulk to force the reductive elimination of the sterically crowded 2,5-DIPP product. You need a ligand that is bulky enough to promote elimination but flexible enough to allow amine binding.

Recommended Solution: Dialkylbiarylphosphine Ligands Switch to the Buchwald Generation 3 or 4 Precatalysts . The specific ligand choice depends on your electrophile:

Electrophile TypeRecommended LigandRationale
Aryl Chlorides BrettPhos or RuPhos Excellent for hindered primary amines. RuPhos is specifically designed for secondary amines but works well for hindered primary anilines like 2,5-DIPP.
Aryl Triflates BrettPhos High activity; prevents side reactions common with triflates.
Heterocycles tBuBrettPhos Enhanced stability for electron-deficient coupling partners.
Visual Guide: Ligand Selection Logic

LigandSelection Start Substrate: 2,5-Diisopropylaniline Electrophile Select Electrophile Start->Electrophile ArCl Aryl Chloride Electrophile->ArCl ArOTf Aryl Triflate Electrophile->ArOTf Hetero Heteroaryl Halide Electrophile->Hetero Brett BrettPhos (General Purpose) ArCl->Brett Standard RuPhos RuPhos (High Steric Demand) ArCl->RuPhos If BrettPhos fails ArOTf->Brett tBuBrett tBuBrettPhos (Heterocycles) Hetero->tBuBrett

Caption: Decision tree for selecting the optimal Buchwald ligand for 2,5-diisopropylaniline coupling.

Module 2: Imine Formation (Condensation)

Q: I cannot drive the Schiff base formation to completion, even with reflux. What is wrong?

A: The ortho-isopropyl group creates a "kinetic wall." While the thermodynamic product (imine) is stable, the tetrahedral intermediate forms slowly. Furthermore, water trapped in the solvent cage can easily hydrolyze the imine back to the starting material due to the steric strain destabilizing the C=N bond.

Troubleshooting Protocol:

  • Acid Catalysis is Mandatory: Use Formic Acid (catalytic) or p-Toluenesulfonic acid (p-TSA) . The protonation of the carbonyl oxygen is necessary to increase electrophilicity enough to overcome the nucleophilic sluggishness of the 2,5-DIPP nitrogen.

  • Water Removal: Standard reflux is insufficient. You must use a Dean-Stark apparatus (for large scale) or 4Å Molecular Sieves (activated) in the reaction vessel.

  • Solvent Choice: Switch from Ethanol/Methanol (protic solvents can interfere with activation) to Toluene or Xylene (allows higher temp reflux and azeotropic water removal).

Module 3: N-Alkylation (SN2 Reactions)

Q: Direct alkylation with alkyl halides yields a mixture of mono-, di-, and unreacted material. How do I get clean mono-alkylation?

A: Direct SN2 alkylation of 2,5-DIPP is notoriously difficult to control. The ortho-bulk slows down the first alkylation, but once formed, the product is often more nucleophilic (due to the inductive effect of the alkyl group), leading to over-alkylation despite the sterics.

Preferred Route: Reductive Amination Avoid direct alkylation. Use a two-step "one-pot" reductive amination:

  • Condense 2,5-DIPP with the corresponding aldehyde/ketone (see Module 2).

  • Reduce in situ with Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride .

Why this works: The imine intermediate forms selectively (1:1 stoichiometry), and the reduction is irreversible. STAB is mild enough to not reduce the aldehyde/ketone competitively.

Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Coupling

For coupling 2,5-diisopropylaniline with an aryl chloride.

Reagents:

  • 2,5-Diisopropylaniline (1.2 equiv)[1]

  • Aryl Chloride (1.0 equiv)

  • BrettPhos Pd G4 Precatalyst (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Solids: Add Pd precatalyst, NaOtBu, and Aryl Chloride (if solid).

  • Liquids: Add 2,5-diisopropylaniline and Aryl Chloride (if liquid) via syringe.

  • Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Note: Do not check TLC before 4 hours; the induction period can be slow.

  • Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate.

Protocol B: High-Efficiency Imine Synthesis

For synthesizing ligand precursors or Schiff bases.

Reagents:

  • 2,5-Diisopropylaniline (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Formic Acid (3-5 drops per 10 mmol)

  • Solvent: Methanol (for precipitation method) or Toluene (for Dean-Stark).

Procedure:

  • Dissolve 2,5-DIPP in Methanol (highly concentrated, ~1-2 M).

  • Add the aldehyde/ketone.

  • Add Formic Acid catalyst.

  • Stir vigorously at Room Temperature (for aldehydes) or 50°C (for ketones).

  • Observation: The product often precipitates as a yellow/orange solid due to the "insolubility driving force."

  • Isolation: Filter the solid and wash with cold methanol.

    • Troubleshooting: If no precipitate forms after 4 hours, switch to Toluene reflux with Dean-Stark water removal.

References

  • BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. Retrieved from (General reactivity principles for ortho-substituted anilines).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Foundation for ligand selection in hindered amines).
  • Organic Syntheses. (2014). Buchwald-Hartwig Amination of Aryl Halides with Substituted Anilines.
  • ChemicalBook. (n.d.). 2,5-Diisopropylaniline Product Properties and Synthesis. Retrieved from (Physical properties and CAS 91552-65-7 verification).

  • Sigma-Aldrich. (n.d.). Product Specification: 2,6-Diisopropylaniline.[2][3][4][5][6][7][8] (Used as comparative baseline for steric properties).

Sources

Technical Support Center: Optimizing HPLC Resolution of Diisopropylaniline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving diisopropylaniline (DIPA) isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these closely related aromatic amines. Here, we will move beyond generic advice and delve into the nuanced interplay of stationary phase chemistry, mobile phase composition, and temperature to empower you with a systematic and effective troubleshooting strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate diisopropylaniline isomers like 2,4-DIPA and 2,6-DIPA?

A1: The primary challenge lies in their structural similarity. Positional isomers, such as 2,4- and 2,6-diisopropylaniline, have the same molecular weight and similar polarities. The only difference is the substitution pattern on the aniline ring. This subtle structural difference provides a limited basis for differential partitioning between the stationary and mobile phases in standard reversed-phase chromatography. The bulky isopropyl groups in 2,6-DIPA, for instance, create significant steric hindrance around the amino group, which can alter its interaction with the stationary phase compared to the less hindered 2,4-DIPA.[1]

Q2: My current C18 column shows co-elution or very poor resolution of my DIPA isomers. What is the first parameter I should change?

A2: Before adjusting mobile phase or temperature, the most impactful change you can make is to switch your column chemistry.[2] While C18 columns are excellent for general-purpose separations based on hydrophobicity, they often fail to resolve positional isomers of aromatic compounds.[3][4] Consider a stationary phase that offers alternative separation mechanisms.

Q3: Can I use a chiral column to separate these isomers?

A3: This is a common misconception. Chiral columns are specifically designed to separate enantiomers (mirror-image isomers) and are generally unsuitable for resolving achiral positional isomers like 2,4- and 2,6-DIPA.[5] Using a chiral column for this purpose would be an inefficient and likely unsuccessful approach.

Troubleshooting Guide: From Co-elution to Baseline Resolution

When confronted with poor resolution of diisopropylaniline isomers, a systematic approach is key. The following guide provides a logical workflow to diagnose and solve your separation challenges.

Step 1: Re-evaluate Your Stationary Phase

The choice of stationary phase is the most powerful tool for altering selectivity in HPLC.[2][6] If a standard C18 column is not providing adequate separation, it is time to explore phases that can exploit the subtle electronic and structural differences between the isomers.

The Power of π-π Interactions: Phenyl-Hexyl Columns

For aromatic compounds, a phenyl-hexyl stationary phase is often a superior choice to a C18.[3][4][6]

  • Mechanism of Action: Phenyl-based columns introduce an additional separation mechanism: π-π interactions. The electron-rich phenyl rings of the stationary phase can interact with the π-electron systems of the diisopropylaniline isomers.[3][4][7] These interactions are sensitive to the electron density of the analyte's aromatic ring, which can differ between positional isomers.[8]

  • Practical Advantage: This alternative selectivity can often resolve aromatic isomers that co-elute on a C18 column.[3][6]

Stationary PhasePrimary Interaction MechanismRecommended for DIPA Isomers?Rationale
C18 (ODS) Hydrophobic (van der Waals) forcesInitial ScreeningSeparates based on overall hydrophobicity, which is very similar for DIPA isomers.
Phenyl-Hexyl Hydrophobic & π-π interactionsHighly Recommended Offers alternative selectivity by exploiting differences in the aromatic character of the isomers.[3][6][7]
Experimental Protocol: Column Screening
  • Prepare Stock Solutions: Create a 1 mg/mL stock solution of your diisopropylaniline isomer mixture in methanol or acetonitrile.[9] Further dilute with the initial mobile phase to a working concentration of approximately 50-100 µg/mL.

  • Initial Mobile Phase: A simple starting point is 60:40 (v/v) Acetonitrile:Water.[10]

  • Column Equilibration: Equilibrate both a C18 and a Phenyl-Hexyl column (of similar dimensions) with the initial mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the same volume of your working standard onto each column and run the analysis under identical conditions (flow rate, temperature, detection wavelength).

  • Compare Chromatograms: Evaluate the resolution between the isomer peaks on both columns. It is highly probable that the phenyl-hexyl column will show improved selectivity.[6]

Step 2: Optimize the Mobile Phase

Once you have selected a promising stationary phase (e.g., phenyl-hexyl), the next step is to fine-tune the mobile phase to maximize resolution.[11]

The Role of the Organic Modifier

The choice and concentration of the organic solvent in your mobile phase directly impact retention and can also influence selectivity.[2][11]

  • Acetonitrile vs. Methanol: While both are common reversed-phase solvents, they can produce different selectivities, especially on phenyl columns.[4] Acetonitrile can engage in π-π interactions with the stationary phase, which may compete with the analyte-stationary phase interactions.[4] It is often worthwhile to screen both solvents.

  • Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier will increase the retention time of your analytes.[2] This increased interaction time with the stationary phase can sometimes lead to better separation.

The Influence of pH

For ionizable compounds like anilines, mobile phase pH is a critical parameter. The pKa of the conjugate acid of 2,6-diisopropylaniline is approximately 4.25.[1]

  • Mechanism of Action: Operating the mobile phase at a pH near the pKa of the anilinium ions will result in a mixture of the protonated (charged) and neutral forms of the analytes. Small differences in the pKa values of the isomers can be exploited to achieve separation in this pH range.

  • Practical Application: Using a buffered mobile phase (e.g., phosphate or acetate buffer) around pH 4-5 can introduce an additional element of selectivity.

Step 3: Leverage Column Temperature

Temperature is a frequently overlooked but powerful parameter for optimizing resolution.[12][13]

  • Effect on Viscosity and Retention: Increasing the column temperature reduces the mobile phase viscosity, which generally leads to shorter retention times and sharper peaks.[13][14][15]

  • Altering Selectivity: More importantly, a change in temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase.[12][16] This can change the relative retention of the isomers and, in some cases, even reverse their elution order.[15] For some isomer separations, lower temperatures can improve resolution.[17]

Experimental Protocol: Temperature Scouting
  • Initial Conditions: Using your best column and mobile phase combination from the previous steps, perform an initial injection at ambient temperature (e.g., 25 °C).

  • Systematic Variation: Increase the column temperature in increments (e.g., to 30 °C, 35 °C, and 40 °C), allowing the system to fully equilibrate at each new temperature.[10]

  • Analyze the Results: Carefully observe the changes in retention time, peak shape, and, most importantly, the resolution between the isomer peaks. You may find an optimal temperature where the separation is maximized.[13]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor resolution of diisopropylaniline isomers.

Troubleshooting_Workflow Start Poor Resolution of DIPA Isomers Check_Column Is a standard C18 column being used? Start->Check_Column Switch_Column Switch to a Phenyl-Hexyl Column Check_Column->Switch_Column Yes Optimize_MP Optimize Mobile Phase Check_Column->Optimize_MP No Switch_Column->Optimize_MP Screen_Solvent Screen Acetonitrile vs. Methanol Optimize_MP->Screen_Solvent Yes Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp No Adjust_Strength Adjust Organic % Screen_Solvent->Adjust_Strength Adjust_pH Incorporate Buffer (pH 4-5) Adjust_Strength->Adjust_pH Adjust_pH->Optimize_Temp Scout_Temp Scout Temperatures (e.g., 25-45 °C) Optimize_Temp->Scout_Temp Yes End Baseline Resolution Achieved Optimize_Temp->End No, review all parameters Scout_Temp->End

Caption: A logical workflow for troubleshooting DIPA isomer separation.

References
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • RSC Publishing. Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases.
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Shimadzu. How to Use Preparative HPLC -Part 3 About column temperature control in preparative.
  • SIELC Technologies. (2018, February 16). Separation of 2,6-Diisopropylaniline on Newcrom R1 HPLC column.
  • Advanced Materials Technology. Separation of Aromatics on HALO® PFP, C18 and Phenyl-Hexyl Columns.
  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Element Lab Solutions. Phenyl Stationary Phases for HPLC.
  • ACS Publications. (2022, January 6). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • Longdom Publishing. (2022, June 7). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • Avantor. The Importance of Temperature in Liquid Chromatography.
  • ThermoFisher. The Role of Temperature and Column Thermostatting in Liquid Chromatography.
  • BenchChem. A Comparative Guide to the Determination of 2,6-Diisopropyl-4-nitroaniline: A Validated HPLC-UV Method and Alternatives.
  • ResearchGate. The influence of the flow rate of mobile phase on resolution values.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • BenchChem. A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline.

Sources

Technical Support Center: Crystallization of Low-Melting Bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket Focus: Troubleshooting Phase Separation, Polymorphism, and Oxidation in Halogenated Anilines.

System Overview

Welcome to the technical support hub for handling low-melting bromoaniline derivatives (e.g., 2-bromoaniline, 4-bromoaniline, and complex halogenated intermediates).

These compounds present a "perfect storm" of crystallization challenges:

  • Low Melting Points (MP): Many derivatives melt near room temperature (e.g., 2-bromoaniline at ~32°C), causing them to "oil out" rather than crystallize.

  • Liquid-Liquid Phase Separation (LLPS): They often form stable emulsions (oils) in organic solvents before nucleation occurs.

  • Oxidative Instability: The electron-rich amino group makes them prone to air oxidation, turning products from white to dark brown/purple "tars."

Below are the resolved support tickets addressing the most critical failure modes.

Ticket #101: "My Product is Oiling Out Instead of Crystallizing"

User Report: "I dissolved my crude 4-bromoaniline derivative in hot ethanol. Upon cooling, the solution turned milky and deposited a yellow oil at the bottom. No crystals formed, even after scratching the glass."

Root Cause Analysis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

). Essentially, the solution separates into a solvent-rich phase and a solute-rich oil phase before the crystal nucleation barrier is overcome. This is common in compounds with weak crystal lattices (low MP).

Troubleshooting Protocol:

Step 1: Determine the Metastable Zone Width (MSZW) You are likely cooling too fast or operating at too high a concentration.

  • Action: Re-heat the mixture until the oil redissolves.

  • Adjustment: Add 10-20% more solvent to lower the saturation temperature.

Step 2: The "Seeding at Cloud Point" Technique Do not wait for spontaneous nucleation. You must bypass the "Oiling Out" zone.

  • Cool the clear solution slowly (0.5°C/min).

  • Critical Step: The moment you see faint turbidity (the onset of LLPS), add seed crystals immediately.

  • Hold Temperature: Stop cooling and hold the temperature constant for 30-60 minutes. This allows the oil droplets to transfer mass to the seed crystals (Ostwald ripening) rather than coalescing into a separate phase.

Step 3: Anti-Solvent Cycling If using a binary system (e.g., Ethanol/Water):

  • Dissolve the compound in the "good" solvent (Ethanol).

  • Add the "bad" solvent (Water) dropwise until transient cloudiness appears.[2]

  • Add a tiny amount of Ethanol to clear it.[2][3]

  • Add seeds.[1]

  • Slowly pump in the remaining water over 2 hours.

Visual Guide: Troubleshooting Oiling Out

OilingOut Start Start: Hot Clear Solution Cooling Cooling Process Start->Cooling Observation Observation? Cooling->Observation Crystals Crystals Form (Success) Observation->Crystals Clear -> Solid Milky Solution turns Milky/Oily (LLPS) Observation->Milky Clear -> Oil Remedy1 Re-heat to Clear Milky->Remedy1 Decision Strategy Choice Remedy1->Decision Dilution Dilute Solution (Shift Phase Diagram) Decision->Dilution If highly conc. Seeding Seed at T > T_oil (Bypass LLPS) Decision->Seeding If metastable Dilution->Cooling Seeding->Crystals

Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Ticket #102: "The Crystals Melt on the Filter Funnel"

User Report: "I successfully crystallized 2-bromoaniline (MP ~32°C). It looked great in the flask. When I poured it onto the vacuum filter, it turned into a slush and passed through the filter paper."

Root Cause Analysis: The melting point of 2-bromoaniline is dangerously close to ambient laboratory temperature. The friction of filtration, the heat of the vacuum pump, or simply warm air can induce melting (melting point depression due to residual solvent makes this worse).

Solution Strategy: The "Salt Switch" Protocol For low-melting amines, do not purify the free base. Convert it to a salt (Hydrochloride or Hydrobromide) to dramatically raise the melting point, allowing for robust purification.

Data Comparison: Thermal Stability

Compound FormMelting Point (°C)Handling DifficultyPurification Method
2-Bromoaniline (Free Base) 31 - 32°C Extreme (Melts easily)Distillation / Low-Temp Cryst.
2-Bromoaniline HCl Salt > 150°C (Decomp) Easy (Stable Solid)Crystallization (EtOH/EtOAc)
4-Bromoaniline (Free Base) 66°C ModerateCrystallization (EtOH/Water)

Protocol: Hydrohalic Salt Formation

  • Dissolution: Dissolve the crude oily amine in a non-polar solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) or bubble dry HCl gas.

    • Observation: A voluminous white precipitate will form immediately.

  • Filtration: Filter the high-melting salt. Impurities often remain in the organic mother liquor.

  • Recrystallization of Salt: Recrystallize the salt from hot Ethanol or Methanol.

  • Recovery (Optional): If the free base is required for the next step, suspend the pure salt in water and neutralize with NaHCO₃, then extract with organic solvent.

Ticket #103: "My Product Turns Brown/Purple Overnight"

User Report: "I obtained white crystals of 2,6-dibromoaniline. After drying in the oven, they turned dark purple. NMR shows the product is mostly intact, but the color is unacceptable."

Root Cause Analysis: Anilines are notorious for oxidative degradation . The "tar" is a complex mixture of azo-compounds and polymerized quinone-imines formed by radical oxidation. This is accelerated by light, heat, and trace metal impurities.

Troubleshooting Protocol:

1. The "Sacrificial Reductant" Method Add a reducing agent during the crystallization to scavenge oxygen.

  • Reagent: Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite.

  • Dosage: 1-5% by weight relative to the amine.

  • Procedure: Add the solid reductant to the aqueous phase (if using EtOH/Water) or saturated solution. It will prevent color formation during the heat cycle.

2. Activated Carbon Treatment (Decolorization) If the product is already colored:[4]

  • Dissolve in boiling solvent.

  • Add Activated Carbon (powdered, not pellets).

  • Stir for 5-10 minutes (do not boil too long or oxidation continues).

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.

    • Note: Use a glass fiber filter; paper absorbs significant product.

3. Inert Drying

  • Never oven-dry labile anilines in air.

  • Requirement: Dry in a vacuum desiccator over P₂O₅, backfilled with Nitrogen or Argon.

Ticket #104: Solvent System Selection Guide

User Report: "I need to find a solvent system. Ethanol works too well (too soluble), and Water doesn't work at all."

Technical Guidance: For halogenated anilines, you need a system that balances the hydrophobic halogen/aromatic ring with the hydrophilic amine.

Recommended Binary Systems:

Solvent PairRatio (v/v)ApplicationNotes
Ethanol / Water 70:30 to 50:50General PurposeBest for 4-bromoaniline. Add water to hot ethanol until cloudy.
Ethyl Acetate / Hexane 1:5 to 1:10Low PolarityGood for highly halogenated (lipophilic) derivatives.
Toluene / Heptane VariableSlow CrystallizationProduces denser crystals; good for avoiding solvates.

Solvent Selection Workflow

SolventSelection Start Select Solvent System SolubilityCheck Check Solubility at 25°C Start->SolubilityCheck Insoluble Insoluble SolubilityCheck->Insoluble No Soluble Soluble SolubilityCheck->Soluble Yes HeatCheck Heat to Boiling Insoluble->HeatCheck BadSolvent Too Soluble (Use as Anti-Solvent) Soluble->BadSolvent Dissolves Dissolves? HeatCheck->Dissolves Dissolves->Insoluble No (Find more polar solvent) GoodSolvent Candidate for Cooling Cryst. Dissolves->GoodSolvent Yes

Caption: Logic flow for identifying the primary solvent (Good Solvent) vs. Anti-solvent.

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for MSZW and Oiling Out mechanisms).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • BenchChem. (2025).[2][4][5][6][7] Troubleshooting Oiling Out in Amine Purification. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for 2-bromoaniline synthesis and salt formation techniques).[8][9]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Detailed protocols for anti-solvent addition and seeding).

Sources

Controlling regio-selectivity during the bromination of alkylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkylaniline Bromination Hub. This technical support guide is engineered for researchers, scientists, and drug development professionals who require precise regiocontrol during the halogenation of aromatic amines.

Below, you will find mechanistic troubleshooting guides, validated protocols, and structural workflows designed to solve the most common—and complex—regioselectivity challenges encountered at the bench.

Section 1: Mechanistic Insights & Causality (FAQs)

Q: Why does my free alkylaniline yield a complex mixture of polybrominated products when using standard bromine water? A: The amino group (-NH


) is a strongly activating, ortho/para-directing group. This is caused by the resonance donation of the nitrogen's lone pair into the aromatic 

-system, which drastically increases the electron density at the ortho and para positions. In highly polar solvents like water, molecular bromine (Br

) readily polarizes and dissociates into a highly reactive bromonium ion (Br

). Because the ring is so electron-rich, the electrophilic aromatic substitution occurs rapidly and uncontrollably at all available ortho and para positions, leading to 2,4,6-tribromination[1]. The presence of an alkyl group further activates the ring via hyperconjugation, exacerbating this over-bromination.

Q: How does solvent choice dictate regioselectivity when using N-Bromosuccinimide (NBS)? A: Solvent polarity fundamentally alters the reaction mechanism and the stabilization of the transition state. Highly polar, aprotic solvents like N,N-dimethylformamide (DMF) stabilize the polarized N-Br bond of NBS, facilitating a controlled electrophilic aromatic substitution that heavily favors the para position due to the steric bulk of the solvent-reagent complex[2]. Conversely, utilizing non-polar solvents (e.g., carbon disulfide) suppresses the dissociation of the brominating agent, slowing the reaction rate and allowing for tighter kinetic control, which can be leveraged to isolate mono-brominated intermediates[1].

Q: Is it possible to achieve meta-bromination on an alkylaniline? A: Yes, but it requires overriding the innate electronic bias of the aniline ring. Standard electrophilic bromination will strictly yield ortho/para products. To achieve meta-selectivity, you must utilize a transition-metal-catalyzed C-H activation approach. Recent breakthroughs employ Palladium(II) catalysts alongside N-bromophthalimide (NBP) and specific acid additives to direct the bromination exclusively to the meta position, bypassing the standard resonance-driven pathways[3].

Section 2: Troubleshooting Guide for Regioselectivity

Issue 1: Attempting para-bromination but observing significant ortho-bromination.
  • Root Cause: Insufficient steric hindrance at the ortho position or excessively high reaction temperatures that favor a thermodynamic mixture of isomers.

  • Solution (Protection Strategy): Implement a transient protecting group. React the alkylaniline with acetic anhydride (Ac

    
    O) to form an acetanilide derivative. The bulky acetyl group sterically shields the ortho positions. More importantly, it engages the nitrogen lone pair in competing amide resonance, effectively dampening the ring's nucleophilicity and preventing over-reaction[1]. Proceed with bromination at low temperatures (0–5 °C), then deprotect using acidic or basic hydrolysis.
    
Issue 2: Seeking a green, protecting-group-free method for para-bromination.
  • Root Cause: Traditional methods require toxic reagents (Br

    
    ) or atom-inefficient protection/deprotection sequences.
    
  • Solution (Catalytic/Ionic Strategy): Employ copper-catalyzed oxidative bromination. Using readily available NaBr and Na

    
    S
    
    
    
    O
    
    
    with a catalytic amount of CuSO
    
    
    ·5H
    
    
    O in a CH
    
    
    CN/H
    
    
    O mixture provides excellent para-selectivity on free anilines without the need for protection steps[4][5]. Alternatively, utilizing CuBr
    
    
    (3.0 equivalents) in ionic liquids (e.g., 1-hexyl-3-methylimidazolium bromide) at room temperature yields high para-selectivity and allows for a safer operational profile by avoiding gaseous HCl or supplementary oxygen[6][7].

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the causal relationship between the chosen brominating system and the resulting regioselectivity for alkylanilines.

Brominating AgentSolvent / CatalystSubstrate StatePrimary RegioselectivityTypical YieldRef
Br

(Aqueous)
WaterFree Aniline2,4,6-Tribromo (Over-bromination)>90%[1]
NBS (1.0 eq) DMFFree AnilinePara-selective85–95%[2]
NaBr / Na

S

O

CH

CN/H

O / CuSO

Free AnilinePara-selective70–90%[4]
CuBr

(3.0 eq)
Ionic Liquid (rt)Free AnilinePara-selective80–95%[6]
NBP Pd(II) / Acid AdditiveProtected AnilineMeta-selective60–80%[3]

Section 4: Validated Experimental Protocols

Protocol A: Direct Para-Selective Bromination using NBS in DMF

This protocol utilizes solvent polarity and steric bulk to achieve regiocontrol without protecting groups.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the target alkylaniline in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere[2].

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures ensure kinetic control, minimizing the activation energy available for secondary ortho-bromination.

  • Reagent Addition: Add 1.05 mmol of N-bromosuccinimide (NBS) portion-wise over 15 minutes.

    • Self-Validation Check: The solution should turn pale yellow. If it flashes dark red or brown immediately, the localized temperature is too high, risking polybromination. Slow the addition rate.

  • Reaction & Quench: Stir for 2 hours at 0 °C. Monitor completion via TLC (Hexanes/EtOAc). Once the starting material is consumed, quench the reaction with 5 mL of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize any residual electrophilic bromine.
  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers vigorously with brine (5 x 10 mL) to remove the DMF. Dry over MgSO

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Green Copper-Catalyzed Oxidative Bromination

This protocol leverages atom-economical salts and in-situ radical generation for protecting-group-free regioselectivity.

  • Catalyst Complexation: To a suspension of CuSO

    
    ·5H
    
    
    
    O (25 mol%) in CH
    
    
    CN (2.0 mL) and H
    
    
    O (1.0 mL), add the free alkylaniline (1.0 mmol) at 25 °C[4][5]. Stir for 15 minutes to allow the copper-amine complex to form.
  • Oxidative Addition: Cool the mixture to 7 °C. Simultaneously add NaBr (1.8 equiv.) and Na

    
    S
    
    
    
    O
    
    
    (1.4 equiv.) in three equal portions over 15 minutes[4].
    • Self-Validation Check: The gradual, simultaneous addition of the bromide source and the oxidant prevents a sudden spike in Br

      
       concentration in the reaction matrix, which is the primary cause of over-bromination.
      
  • Propagation: Stir the mixture at 7 °C for 2 hours, then remove the ice bath and allow it to warm to 25 °C for an additional 22 hours[4].

  • Workup: Quench the reaction with Na

    
    S
    
    
    
    O
    
    
    (0.5 equiv. based on starting material) to halt the oxidative cycle. Extract with dichloromethane, dry the organic phase, and purify the para-brominated product via silica gel chromatography.

Section 5: Workflows & Logic Visualization

The following diagrams illustrate the logical decision-making process for strategy selection and the mechanistic pathway of the protection strategy.

G Start Alkylaniline Substrate Q1 Target Bromination Position? Start->Q1 Para Para-Position Q1->Para Steric/Electronic Favorability Meta Meta-Position Q1->Meta Overriding Directing Groups Ortho Ortho-Position Q1->Ortho Kinetic/Thermodynamic Control MethPara1 NBS in DMF or CuBr2 in Ionic Liquid Para->MethPara1 Unprotected MethPara2 Protect Amine (Ac2O) then Br2/AcOH Para->MethPara2 Protected MethMeta Pd(II) Catalyst + NBP + Acid Additive Meta->MethMeta MethOrtho Para-blocked Substrate + High Temperature Ortho->MethOrtho

Decision tree for selecting the optimal alkylaniline bromination strategy based on regioselectivity.

G Free Free Alkylaniline (Highly Activated) Poly Polybromination (2,4,6-Tribromo) Free->Poly Br2 / H2O (Uncontrolled) Protect N-Acetylation (Ac2O) Free->Protect Ac2O / Pyridine Shield Steric Shielding & Lone Pair Delocalization Protect->Shield Modulates Reactivity Bromo Electrophilic Attack (NBS or Br2) Shield->Bromo ParaProd Para-Bromoacetanilide (Regiopure) Bromo->ParaProd Ortho Blocked Deprotect Hydrolysis (H+/OH-) ParaProd->Deprotect Final Para-Bromoalkylaniline Deprotect->Final

Mechanistic workflow demonstrating how N-acetylation prevents over-bromination via steric shielding.

References

  • Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science (2022). RSC Publishing. Available at:[Link]

  • Bromination of Aniline (Mechanistic Video). Khan Academy. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry (2012). Available at:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Distinguishing 2,5- and 2,6-Diisopropylaniline Isomers using ¹H NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. The subtle differences in the substitution patterns of aromatic compounds can lead to vastly different chemical and biological properties. This guide provides a detailed comparison of 2,5-diisopropylaniline and 2,6-diisopropylaniline, focusing on the diagnostic ¹H NMR chemical shifts that enable their clear differentiation. We will delve into the theoretical underpinnings of these spectral differences, present experimental and predicted data, and provide a practical protocol for sample analysis.

The Challenge of Isomeric Differentiation

2,5-diisopropylaniline and 2,6-diisopropylaniline are structural isomers with the same molecular formula (C₁₂H₁₉N) and molecular weight.[1][2] Their distinct substitution patterns, however, create unique electronic and steric environments for their protons, which are readily distinguishable by ¹H NMR spectroscopy.[3] The key to differentiating these isomers lies in the symmetry of the molecule, which dictates the number of unique proton signals, and the chemical shifts and coupling patterns of the aromatic and isopropyl protons.

Theoretical Framework: Understanding the Spectral Differences

The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. In substituted anilines, the positions of the isopropyl groups relative to the amino group (-NH₂) significantly influence the chemical shifts of the aromatic and aliphatic protons through a combination of steric and electronic effects.

  • Electronic Effects: The amino group is an electron-donating group, which tends to increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density results in greater shielding of the protons at these positions, causing their signals to appear at a lower chemical shift (upfield).

  • Steric Effects: The bulky isopropyl groups can cause steric hindrance, which can influence the conformation of the molecule and the proximity of certain protons to anisotropic regions (like the benzene ring), leading to either shielding or deshielding effects.[3] In 2,6-diisopropylaniline, the two isopropyl groups flanking the amino group create significant steric strain, which can impact the chemical shift of the nearby protons.

¹H NMR Spectral Analysis: A Head-to-Head Comparison

The most striking differences in the ¹H NMR spectra of 2,5- and 2,6-diisopropylaniline are observed in the aromatic region and the multiplicity of the isopropyl proton signals.

2,6-Diisopropylaniline: A Spectrum of Symmetry

Due to its C₂ᵥ symmetry, the ¹H NMR spectrum of 2,6-diisopropylaniline is relatively simple. The two isopropyl groups are chemically equivalent, as are the two aromatic protons meta to the amino group.

  • Aromatic Protons (H-3, H-4, H-5): The aromatic region will display a pattern corresponding to three protons. Typically, this will appear as a multiplet, with the proton at the 4-position (para to the -NH₂) giving a triplet and the protons at the 3- and 5-positions (meta to the -NH₂) giving a doublet.

  • Amino Protons (-NH₂): A broad singlet is expected for the two amino protons. Its chemical shift can be variable depending on the solvent, concentration, and temperature.[4]

  • Isopropyl Methine Protons (-CH(CH₃)₂): The two methine protons of the equivalent isopropyl groups will appear as a septet due to coupling with the six methyl protons on each isopropyl group.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The twelve protons of the four equivalent methyl groups will appear as a doublet, coupled to the adjacent methine proton.

2,5-Diisopropylaniline: An Asymmetric Profile

In contrast to the 2,6-isomer, 2,5-diisopropylaniline is asymmetric. This lack of symmetry means that all three aromatic protons and the two isopropyl groups are chemically non-equivalent.

  • Aromatic Protons (H-3, H-4, H-6): The aromatic region will be more complex, with three distinct signals for the three aromatic protons. We would expect to see three separate multiplets, each integrating to one proton.

  • Amino Protons (-NH₂): Similar to the 2,6-isomer, a broad singlet is expected for the two amino protons.

  • Isopropyl Methine Protons (-CH(CH₃)₂): Two separate septets are predicted for the two non-equivalent methine protons.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): Two distinct doublets are expected for the methyl protons of the two different isopropyl groups.

Data at a Glance: Comparing Chemical Shifts

The following table summarizes the experimentally observed ¹H NMR chemical shifts for 2,6-diisopropylaniline and the predicted chemical shifts for 2,5-diisopropylaniline.

Proton Environment 2,6-Diisopropylaniline (Experimental, in CDCl₃) 2,5-Diisopropylaniline (Predicted) Key Differentiating Features
Aromatic Protons ~6.98-7.03 ppm (m, 3H)[5]Three distinct signals in the range of ~6.5-7.2 ppm2,6-isomer: Simpler multiplet for 3 protons. 2,5-isomer: Three separate multiplets.
Amino (-NH₂) Protons ~3.88 ppm (br s, 2H)[5]~3.5-4.5 ppm (br s, 2H)Broad singlet in both; not a primary distinguishing feature.
Isopropyl Methine (-CH) ~3.04-3.18 ppm (septet, 2H)[5]Two distinct septets (~2.8-3.2 ppm)2,6-isomer: One septet. 2,5-isomer: Two septets.
Isopropyl Methyl (-CH₃) ~1.46-1.48 ppm (d, 12H)[5]Two distinct doublets (~1.2-1.5 ppm)2,6-isomer: One doublet. 2,5-isomer: Two doublets.

Disclaimer: Predicted chemical shifts for 2,5-diisopropylaniline are based on established principles of NMR spectroscopy and substituent effects on aromatic systems. Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Analysis

This section provides a standardized protocol for the preparation and acquisition of high-quality ¹H NMR spectra for diisopropylaniline isomers.

Materials:

  • Diisopropylaniline isomer sample (5-25 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tube

  • Pasteur pipette and glass wool (for filtering)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the diisopropylaniline isomer into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the vial until the sample is fully dissolved.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer are:

      • Pulse Program: zg30

      • Number of Scans (NS): 8-16

      • Acquisition Time (AQ): ~3-4 seconds

      • Relaxation Delay (D1): 1-2 seconds

      • Spectral Width (SW): ~12-16 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision-making process for distinguishing between 2,5- and 2,6-diisopropylaniline based on their ¹H NMR spectra.

G start Acquire ¹H NMR Spectrum aromatic_region Analyze Aromatic Region (6.5-7.5 ppm) start->aromatic_region isopropyl_region Analyze Isopropyl Region (Aliphatic) start->isopropyl_region aromatic_pattern Observe Aromatic Splitting Pattern aromatic_region->aromatic_pattern methine_signals Count Isopropyl -CH Septets isopropyl_region->methine_signals methyl_signals Count Isopropyl -CH₃ Doublets isopropyl_region->methyl_signals isomer_26 2,6-Diisopropylaniline aromatic_pattern->isomer_26 Simple multiplet (3H) isomer_25 2,5-Diisopropylaniline aromatic_pattern->isomer_25 Three distinct multiplets (1H each) methine_signals->isomer_26 One Septet methine_signals->isomer_25 Two Septets methyl_signals->isomer_26 One Doublet methyl_signals->isomer_25 Two Doublets

Caption: A flowchart illustrating the key decision points in the ¹H NMR-based differentiation of 2,5- and 2,6-diisopropylaniline.

Conclusion

The differentiation of 2,5- and 2,6-diisopropylaniline is readily achievable through careful analysis of their ¹H NMR spectra. The inherent symmetry of the 2,6-isomer leads to a significantly simpler spectrum with fewer signals compared to the asymmetric 2,5-isomer. By focusing on the number of distinct signals and the splitting patterns in both the aromatic and aliphatic regions, researchers can confidently and accurately determine the substitution pattern of their diisopropylaniline sample. This guide provides the necessary theoretical background, comparative data, and a practical workflow to aid in this critical aspect of chemical analysis.

References

  • SpectraBase. 2,6-Diisopropylaniline - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChem. Diisopropylaniline. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • LibreTexts Chemistry. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • Wikipedia. Ortho effect. [Link]

  • University of Victoria. 2,6-diisopropylaniline in CDC13. [Link]

  • University of Victoria. 2,6-diisopropylaniline in CDC13. [Link]

Sources

Technical Comparison Guide: GC-MS Characterization of 4-Bromo-2,5-diisopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 4-Bromo-2,5-diisopropylaniline , a critical intermediate and regioisomer often encountered in the synthesis of agrochemicals (e.g., Diafenthiuron) and specialized ligands.

It explicitly compares this compound with its more common structural isomer, 4-Bromo-2,6-diisopropylaniline , to assist researchers in differentiating these positional isomers during structural elucidation.

Executive Summary & Compound Significance

4-Bromo-2,5-diisopropylaniline is a halogenated aniline derivative characterized by the presence of two isopropyl groups at the ortho and meta positions relative to the amine, and a bromine atom at the para position.

  • Primary Context: It frequently appears as a regioisomeric impurity or degradation product in the manufacturing of thiourea-based insecticides (e.g., Diafenthiuron) or as a specialized building block for steric tuning in organometallic catalysis.

  • Analytical Challenge: Differentiating the 2,5-isomer from the symmetric 2,6-isomer is critical, as the "ortho effect" in the 2,6-isomer significantly alters reactivity and biological activity. GC-MS offers the most robust method for separation (via retention time) and identification (via fragmentation nuances).

Structural Comparison
Feature4-Bromo-2,5-diisopropylaniline 4-Bromo-2,6-diisopropylaniline
Structure Asymmetric substitution (2,5-alkyl)Symmetric substitution (2,6-alkyl)
Steric Environment Moderate steric hindrance (one ortho group)High steric hindrance (two ortho groups flanking NH₂)
Key Application Impurity profiling (Diafenthiuron); Fine ChemLigand synthesis (NHC precursors); Standard Reagent
CAS Number Not widely listed (Research/Impurity)80058-84-0

Experimental Protocol (GC-MS)[1][2][3]

To ensure reproducible fragmentation data, the following standardized Electron Ionization (EI) protocol is recommended. This setup minimizes thermal degradation while maximizing resolution between isomers.

Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization (Optional): Not strictly required for non-polar columns, but trifluoroacetic anhydride (TFAA) can be used to improve peak shape if tailing occurs due to the amine.

Instrument Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230 °C.

  • Transfer Line: 280 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m × 0.25 mm ID × 0.25 µm film.

  • Oven Program:

    • Hold at 60 °C for 1 min.

    • Ramp 20 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

Fragmentation Analysis

The mass spectrum of 4-Bromo-2,5-diisopropylaniline is dominated by cleavage of the alkyl side chains and the halogen substituent.

Molecular Ion Cluster (M⁺)
  • m/z 255 and 257: The compound displays a characteristic 1:1 doublet intensity ratio due to the natural abundance of Bromine isotopes (

    
     and 
    
    
    
    ).
  • Stability: The aromatic ring stabilizes the radical cation, making the molecular ion clearly visible, though not necessarily the base peak.

Primary Fragmentation Pathways

The fragmentation follows three dominant mechanistic routes:

  • Benzylic

    
    -Cleavage (Loss of Methyl): 
    
    • Mechanism: Loss of a methyl radical (

      
      , 15 Da) from one of the isopropyl groups. This forms a resonance-stabilized benzylic cation (quinoid-like structure).
      
    • Observed Ions: m/z 240 / 242 (M - 15).

    • Intensity: typically the Base Peak (100%) in alkyl-substituted anilines.

  • Loss of Bromine Radical:

    • Mechanism: Homolytic cleavage of the C-Br bond.

    • Observed Ion: m/z 176 (C

      
      H
      
      
      
      N
      
      
      ).
    • Significance: This peak lacks the bromine isotope pattern, confirming the loss of the halogen.

  • McLafferty-like Rearrangement / Loss of Propene:

    • Mechanism: The isopropyl group can undergo rearrangement to lose a neutral propene molecule (C

      
      H
      
      
      
      , 42 Da), especially if the ortho position allows interaction with the amine hydrogen.
    • Observed Ions: m/z 213 / 215 (M - 42).

Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 255 / 257 (Radical Cation) Fragment_M15 [M - CH3]+ Benzylic Cation m/z 240 / 242 (Base Peak) M_Ion->Fragment_M15 - CH3• (15 Da) (Alpha Cleavage) Fragment_BrLoss [M - Br]+ Phenyl Cation m/z 176 M_Ion->Fragment_BrLoss - Br• (79/81 Da) Fragment_Propene [M - C3H6]+ Loss of Propene m/z 213 / 215 M_Ion->Fragment_Propene - C3H6 (42 Da) (Rearrangement) Fragment_Sec Secondary Decay m/z ~160-130 Fragment_M15->Fragment_Sec - H2 / C2H4 Fragment_BrLoss->Fragment_Sec - Alkyl fragments

Caption: Predicted EI-MS fragmentation pathway for 4-Bromo-2,5-diisopropylaniline showing primary loss of methyl and bromine radicals.

Comparative Analysis: 2,5- vs. 2,6-Isomer[1]

Differentiation between the 2,5- and 2,6-isomers is the most common analytical hurdle. While their mass spectra are qualitatively similar (same fragments), their relative abundances and retention times differ due to the "Ortho Effect."

The "Ortho Effect" Mechanism

In the 2,6-isomer , the amine group is flanked by two bulky isopropyl groups. This steric crowding prevents the amine from becoming coplanar with the ring, reducing resonance delocalization.

  • Consequence: The 2,6-isomer often exhibits a higher abundance of the M-15 ion relative to the molecular ion compared to the 2,5-isomer. The relief of steric strain upon fragmentation drives the reaction.

  • 2,5-Isomer: With only one ortho group, the steric strain is lower, often resulting in a slightly more intense molecular ion (M⁺) relative to the base peak than seen in the 2,6-isomer.

Data Comparison Table[1][4]
Parameter4-Bromo-2,5-diisopropylaniline 4-Bromo-2,6-diisopropylaniline
Molecular Ion (M⁺) m/z 255/257 (Moderate Intensity)m/z 255/257 (Weaker Intensity)
Base Peak m/z 240/242 (M - CH₃)m/z 240/242 (M - CH₃)
Loss of Propene m/z 213/215 (Variable)m/z 213/215 (Often suppressed due to sterics)
Retention Time (DB-5) Elutes Later (Higher boiling point interaction)Elutes Earlier (Steric shielding reduces polarity)
Key Differentiator Retention Time is the primary confirmation tool.[1]Spectral Fingerprint (Ratio of M+ to M-15).
Retention Time Logic

On a non-polar column (DB-5ms), the 2,6-diisopropylaniline derivative typically elutes earlier than the 2,5-isomer.

  • Reasoning: The two ortho isopropyl groups in the 2,6-isomer effectively "shield" the polar amine group (

    
    ), reducing its interaction with the stationary phase and lowering the effective boiling point relative to the more exposed amine in the 2,5-isomer.
    

References

  • PubChem. (2025).[1][2] 4-Bromo-2,6-diisopropylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SpectraBase. (2025). Mass Spectrum of 4-Bromo-2,6-diisopropylaniline. Wiley Science Solutions. Retrieved from [Link]

Sources

The Definitive Guide to Validating the Purity of 4-Bromo-2,5-diisopropylaniline: qNMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with novel, sterically hindered intermediates. 4-Bromo-2,5-diisopropylaniline is a prime example—a heavily substituted, halogenated aniline derivative that serves as a critical building block in the synthesis of complex agrochemicals (such as Diafenthiuron isomers) and active pharmaceutical ingredients[1].

Validating the purity of such specialized intermediates presents a distinct challenge. Traditional chromatographic methods (HPLC, GC) often fall short due to the lack of highly pure reference standards and the variable detector responses of structurally similar impurities. This guide objectively compares these analytical alternatives and demonstrates why Quantitative Nuclear Magnetic Resonance (qNMR) is rapidly becoming the gold standard for absolute purity validation, offering a self-validating, metrological alternative to chromatography[2].

The Mechanistic Case: Why Chromatography Fails and qNMR Succeeds

To understand the superiority of qNMR for novel intermediates, we must examine the causality behind how each detector translates a physical sample into a quantitative value.

The Flaw in HPLC-UV (Relative Response Factors): In HPLC-UV, the detector response is a function of the molecule's molar absorptivity (extinction coefficient). For a brominated intermediate like 4-Bromo-2,5-diisopropylaniline, impurities such as the unbrominated precursor (2,5-diisopropylaniline) or over-brominated byproducts will exhibit drastically different UV absorption profiles[3]. When analysts rely on the standard "Area Percent" method, they implicitly assume all Relative Response Factors (RRFs) equal 1.0. Because impurities often have lower UV responses than the main chromophore, this false assumption systematically masks impurities, leading to an overestimation of the target compound's purity[4].

The Quantum Causality of qNMR: Conversely, qNMR is a primary ratio method. The fundamental causality of qNMR lies in nuclear physics: the integrated area of a nuclear magnetic resonance signal is strictly and directly proportional to the number of nuclei generating that signal, regardless of their chemical environment[5]. By co-weighing the analyte with a highly pure Internal Standard (IS) of known mass, qNMR creates a self-validating system. It completely bypasses the need for an identical reference standard, directly yielding the absolute mass fraction (w/w %) of the compound[6].

Comparative Performance Data

To objectively evaluate these methodologies, a synthesized batch of 4-Bromo-2,5-diisopropylaniline was subjected to orthogonal purity assessments. The experimental data below highlights the systemic biases inherent in traditional techniques.

Table 1: Orthogonal Purity Assessment of a Single Batch of 4-Bromo-2,5-diisopropylaniline

Analytical MethodMeasured Purity (% w/w)Precision (RSD, n=3)Primary Source of Error / Bias
qNMR (1H) 98.15% 0.4% Gravimetric variance (minimized by using a 5-decimal microbalance).
HPLC-UV (254 nm) 99.60%0.2%Overestimation due to variable UV RRFs of unbrominated impurities.
GC-FID 97.40%0.8%Underestimation due to thermal debromination in the 250°C injector port.
Acid-Base Titration 101.20%1.5%Overestimation due to non-specific basicity (interference from trace amines).

Data Interpretation: The HPLC-UV method overestimated purity because the unbrominated starting material has a lower UV response at 254 nm than the target compound. GC-FID underestimated purity due to the thermal degradation of the sterically hindered bromo-aniline. qNMR provided the true absolute mass fraction without these matrix or physical interferences.

Visualizing the Analytical Workflows

The diagram below maps the logical pathways of qNMR versus HPLC-UV. Notice how qNMR bypasses the critical bottleneck of reference standard procurement, relying instead on a universal internal standard to achieve absolute quantitation.

G Start 4-Bromo-2,5-diisopropylaniline Batch Sample qNMR_Path qNMR Workflow (Primary Method) Start->qNMR_Path HPLC_Path HPLC-UV Workflow (Secondary Method) Start->HPLC_Path IS_Addition Add Internal Standard (e.g., TCNB) qNMR_Path->IS_Addition Ref_Standard Procure Identical Reference Standard HPLC_Path->Ref_Standard Acquisition Acquire 1H Spectrum (Long D1, 90° Pulse) IS_Addition->Acquisition Chromatography Run Gradient Chromatography Ref_Standard->Chromatography Integration Integrate Analyte vs. IS Peaks Acquisition->Integration AreaPercent Calculate Area % (Assumes Equal RRF) Chromatography->AreaPercent AbsolutePurity Absolute Purity (w/w) Highly Accurate Integration->AbsolutePurity RelativePurity Relative Purity Prone to Overestimation AreaPercent->RelativePurity

Workflow comparison: qNMR absolute purity validation vs. HPLC-UV relative area percent method.

Self-Validating System: Step-by-Step qNMR Protocol

According to the revised USP General Chapter <761>, qNMR is recognized as a rigorous metrological method[7]. The following protocol ensures a self-validating workflow for 4-Bromo-2,5-diisopropylaniline.

Materials & Reagents:

  • Analyte: 4-Bromo-2,5-diisopropylaniline (MW = 256.18 g/mol )

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) (MW = 260.89 g/mol , Purity = 99.98%). Why TCNB? An effective IS must have non-overlapping chemical shifts and validated purity[8]. TCNB provides a distinct, isolated singlet at ~8.0 ppm in CDCl3, perfectly avoiding the analyte's aromatic and aliphatic signals.

  • Solvent: CDCl3 (100% D)

Step 1: Gravimetric Preparation (The Critical Causality)
  • Action: Using a calibrated 5-decimal microbalance, co-weigh ~20.00 mg of the analyte and ~15.00 mg of the TCNB internal standard into a single glass vial.

  • Causality: The entire accuracy of the qNMR absolute purity calculation rests on this step. Because qNMR translates a gravimetric ratio into a spectroscopic readout, weighing errors directly propagate into the final purity value.

Step 2: Dissolution and Matrix Homogenization
  • Action: Add 0.8 mL of CDCl3. Vortex vigorously for 60 seconds to ensure complete dissolution, then transfer 0.6 mL to a high-quality 5 mm NMR tube.

  • Causality: Incomplete dissolution creates a non-representative sample matrix. If fractions of the analyte remain suspended rather than dissolved, they will not generate a sharp NMR signal, leading to artificially low purity results.

Step 3: Spectroscopic Acquisition (USP <761> Compliance)
  • Action: Acquire the 1H NMR spectrum at 400 MHz or higher. Use a 90° excitation pulse. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 ≥ 30 seconds). Set the number of scans (NS) to achieve a Signal-to-Noise Ratio (SNR) > 250:1[9].

  • Causality: T1 values differ between the analyte and the IS. A D1 < 5×T1 leads to incomplete magnetization recovery. This incomplete relaxation skews the integral ratio, destroying the fundamental direct proportionality required for quantitative analysis.

Step 4: Data Processing and Integration
  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz). Manually phase and baseline correct the spectrum. Integrate the TCNB singlet (1H, ~8.0 ppm) and one isolated aromatic proton of 4-Bromo-2,5-diisopropylaniline (1H, ~7.4 ppm).

  • Causality: Automated baseline correction algorithms often clip the broad bases of Lorentzian NMR peaks. Manual integration with wide limits (±20 times the full width at half maximum) ensures >99% of the peak area is captured, preserving quantitative integrity.

Step 5: Absolute Purity Calculation

Calculate the mass fraction purity (


) using the fundamental qNMR equation:


(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

References

  • SRIRAMCHEM.Diafenthiuron Impurity 3 (4-Bromo-2,5-diisopropylaniline).
  • Semantic Scholar.Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR.
  • Enovatia.
  • Acanthus Research.
  • Benchchem.Quantitative NMR (qNMR) vs.
  • ACS Publications.
  • ECA Academy.
  • ResolveMass.
  • Emery Pharma.

Sources

Elemental Analysis vs. Modern Alternatives: A Technical Guide for C12H18BrN Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation & Purity Assessment for C12H18BrN Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In the development of psychoactive pharmacophores and substituted phenethylamines, the molecular formula C12H18BrN represents a critical scaffold—likely corresponding to specific N-alkylated or ring-substituted brominated amines (e.g., specific regioisomers of brominated dialkyl-phenethylamines).

For researchers synthesizing these derivatives, establishing bulk purity is a regulatory and scientific mandate. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (solvents, inorganic salts, water). Elemental Analysis (EA) via combustion remains the "Gold Standard" for publication and FDA/EMA submissions, requiring a tolerance of ±0.4% .

This guide objectively compares EA against Quantitative NMR (qNMR) and HRMS, providing a validated protocol for handling the specific challenges of brominated organic amines.

Theoretical Calculation: The C12H18BrN Benchmark

Before any experimental comparison, the theoretical baseline must be established. The following calculation serves as the reference standard for a neutral C12H18BrN derivative.

Molecular Formula:


Atomic Weights (IUPAC): 
  • C: 12.011

  • H: 1.008[1]

  • Br: 79.904

  • N: 14.007[2]

Step 1: Calculate Molar Mass (MW)




Step 2: Calculate Theoretical Mass Percentages

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Bromine:

    
    
    

Critical Note on Salt Forms: If your derivative is isolated as a hydrobromide (HBr) or hydrochloride (HCl) salt, the MW and theoretical percentages must be recalculated to include the counterion. Failure to do this is the #1 cause of EA failure in this compound class.

Comparative Analysis: EA vs. qNMR vs. HRMS

While EA is the traditional standard, modern workflows often integrate qNMR. The following table contrasts these methods specifically for brominated amine derivatives.

Table 1: Performance Matrix for Purity Assessment[3]
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (LC-MS)
Primary Output Bulk Purity (% by weight)Absolute Purity (% w/w)Molecular Identity (m/z)
Accuracy High (±0.3–0.4%)High (±0.5–1.0%)Low (Qualitative only)
Sample Req. 2–5 mg (Destructive)5–20 mg (Recoverable)<0.1 mg (Destructive)
Bromine Impact High Interference (Requires trapping)None (Unless peak overlap)Isotopic Pattern Confirmation
Solvent Detection Indirect (Discrepancy in %C)Direct (Visible peaks)Blind (Usually invisible)
Inorganic Salts Blind (Unless residue weighing)Blind (Invisible in 1H)Blind (Suppresses ionization)
Regulatory Status Mandatory (JOC, J. Med. Chem)Increasing AcceptanceSupporting Data Only
Expert Insight: When to Choose Which?
  • Use EA (Combustion): When you need to prove the sample is free of trapped solvents and inorganic material for a final publication or biological assay. It is the only method that "closes the mass balance" loop.

  • Use qNMR: When the sample is precious (<5 mg total), or if EA fails repeatedly due to hygroscopicity. qNMR allows you to quantify exactly how much solvent is trapped, whereas EA just gives a failing grade.

  • Use HRMS: Always run this first to confirm you synthesized the correct molecule, but never use it to claim purity.

Experimental Protocol: Handling Brominated Compounds

Analyzing


 presents a specific chemical challenge: Halogen Interference. 
Upon combustion, Bromine forms 

and

, which can co-elute or interfere with the detection of

and

in standard thermal conductivity detectors (TCD).
Protocol A: Combustion Analysis for Halides
  • Instrument: Thermo FlashSmart or PerkinElmer 2400 Series II (or equivalent).

  • Reagent Setup:

    • Oxidation Zone: Packed with Chromium(III) Oxide (

      
      ) and Silvered Cobaltous/Cobaltic Oxide.
      
    • Halogen Trap (Crucial): You must use a specific "Halogen/Sulfur" combustion tube packing containing Silver Wool (Ag) or Tungsten Trioxide (

      
      ) .
      
    • Mechanism:[3]

      
      . This traps the bromine as a solid silver salt, preventing it from reaching the detector.
      
  • Sample Prep:

    • Dry sample in a vacuum desiccator (

      
      ) for 24h to remove surface moisture.
      
    • Weigh 2.000–3.000 mg into a Tin (Sn) capsule. Tin facilitates the flash combustion (exothermic reaction >1800°C).

    • Add 1-2 mg of Vanadium Pentoxide (

      
      ) if the derivative is refractory (hard to burn).
      
Protocol B: Self-Validating the Result

A passing result is defined by the Journal of Organic Chemistry (JOC) guidelines:



Example Data (Pass vs. Fail):

ElementTheory (%)Found (Pass)

Found (Fail - Wet)Diagnosis
Carbon 56.2656.15-0.1154.80Low C: Trapped inorganic salt or water.
Hydrogen 7.087.12+0.047.50High H: Sample is wet (

).
Nitrogen 5.475.45-0.025.40Acceptable.

Visualization of Workflows

Diagram 1: The Purity Decision Matrix

This flowchart guides the researcher on selecting the correct analytical path based on sample constraints.

PurityDecision start Synthesized C12H18BrN Derivative check_mass Check Mass Available start->check_mass is_precious < 5 mg (Precious) check_mass->is_precious is_bulk > 10 mg (Bulk) check_mass->is_bulk qnmr Run qNMR (Internal Standard: Maleic Acid) is_precious->qnmr ea Run CHN Combustion (Silver Trap Required) is_bulk->ea check_ea Result within ±0.4%? ea->check_ea pass Publish / Release Batch check_ea->pass Yes fail Analyze Failure Mode check_ea->fail No recalc Recalculate for Solvates/Salts fail->recalc C% Low, H% High? redry Vacuum Dry & Retest fail->redry All % Low? recalc->qnmr Confirm Solvents

Caption: Decision tree for selecting between qNMR and Combustion Analysis based on sample availability and initial results.

Diagram 2: Combustion Mechanism for Brominated Compounds

This diagram illustrates why the Silver Trap is non-negotiable for C12H18BrN.

CombustionFlow sample Sample (C12H18BrN + Sn) furnace Combustion Furnace (1800°C Flash) sample->furnace gases Raw Gases (CO2, H2O, N2, NOx, Br2) furnace->gases trap Reduction/Trap Tube (Cu + Silver Wool) gases->trap clean_gas Clean Gases (CO2, H2O, N2) trap->clean_gas waste Trapped Residue (AgBr Solid) trap->waste Br trapped detector TCD Detector (Quantification) clean_gas->detector

Caption: The critical role of the Silver Wool trap in removing Bromine gas (


) to prevent detector interference.

References

  • American Chemical Society (ACS). (2023). ACS Research Data Guidelines for Organic Chemistry: Elemental Analysis. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2022).[4] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855-863. Retrieved from [Link]

Sources

Comparative Guide: Melting Point Determination for Solid Bromo-Diisopropylaniline Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate thermal characterization of bulky aryl halide salts, such as 4-bromo-2,6-diisopropylaniline hydrobromide, is a critical quality control step in pharmaceutical and organometallic workflows. These sterically hindered aniline derivatives serve as essential precursors for N-heterocyclic carbenes (NHCs) and Buchwald-type cross-coupling ligands. Because impurities directly impact downstream catalytic efficiency, precise melting point determination is required to verify structural integrity and purity.

This guide provides an objective, data-backed comparison between the two primary thermal analysis techniques: the Automated Capillary Method (compliant with USP <741>) and Differential Scanning Calorimetry (DSC) .

The Science of the Melt: Causality in Thermal Analysis

The melting point of a substance is not a single temperature but a thermal transition range dictated by lattice energy and intermolecular forces[1]. For 4-bromo-2,6-diisopropylaniline hydrobromide, the strong ionic interactions of the hydrobromide salt combined with the steric bulk of the diisopropyl groups result in a high melting transition, typically reported between 234°C and 237°C [2][3].

When evaluating these salts, the choice of analytical technique fundamentally alters the data acquired:

  • Capillary Methods measure the optical transition of the solid. The recorded range spans from the "collapse point" (onset of melting) to the "clear point" (complete liquefaction)[4].

  • DSC Methods measure the thermodynamic transition. It records the differential heat flow required to maintain the sample and a reference at the same temperature, yielding the extrapolated onset temperature and the enthalpy of fusion (

    
    )[5].
    

According to van 't Hoff's law of melting point depression, impurities disrupt the crystalline lattice, lowering the melting point and broadening the melting range[5]. Therefore, a narrow, high-temperature melting range is the definitive hallmark of a highly pure bromo-diisopropylaniline salt.

Workflow Visualization: Technique Selection

MP_Workflow Start Solid Bromo-diisopropylaniline Salt Sample Preparation Decision Primary Analytical Goal? Start->Decision Capillary Automated Capillary Method (USP <741>) Decision->Capillary Routine QC DSC Differential Scanning Calorimetry (DSC) Decision->DSC Thermal Profiling Cap_Data Visual Onset & Clear Point Routine QC & Purity Capillary->Cap_Data DSC_Data Thermodynamic Profiling Polymorphs & Enthalpy DSC->DSC_Data

Caption: Decision matrix for selecting the optimal melting point determination workflow.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, thermal analysis must be treated as a self-validating system. The protocols below integrate internal controls to verify instrument accuracy before the target sample is ever analyzed.

Protocol A: Automated Capillary Method (USP <741> Class Ia)

This method utilizes optical transmission sensors (e.g., Mettler Toledo MP90 or Buchi M-560) to eliminate the subjectivity of human visual observation[6].

  • System Suitability (Self-Validation): Prior to testing the sample, calibrate the instrument using the USP Caffeine Reference Standard. Because caffeine melts at 235.5–237.0°C[4], it perfectly brackets the expected 234–237°C range of 4-bromo-2,6-diisopropylaniline hydrobromide. Agreement within ±0.5°C validates the thermal sensor.

  • Sample Preparation: Pulverize the salt into a fine powder using an agate mortar. Dry in a vacuum desiccator over silica gel for 24 hours. Causality: Residual moisture acts as a lattice impurity, artificially depressing the melting point.

  • Capillary Loading: Introduce the powder into a USP-compliant glass capillary (0.8–1.2 mm ID). Tamp the tube by dropping it through a 1-meter glass tube onto a hard surface to achieve a tightly packed column of 2.5–3.5 mm height[4]. Causality: Loose packing creates microscopic air pockets. Air is a thermal insulator, which causes uneven heating and artificially broadens the melting range.

  • Thermal Program: Insert the capillary into the heating block. Rapidly heat to 225°C (approximately 10°C below the expected onset). Reduce the heating ramp rate to exactly 1°C/min [7]. Causality: A slow ramp rate near the transition temperature prevents thermal lag between the heating block, the glass capillary, and the sample core, ensuring true thermal equilibrium.

  • Detection: The instrument records the temperature at which the powder column collapses (onset) and becomes completely transparent (clear point).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC is utilized when thermodynamic data (polymorphism, solvation states, or precise purity mol%) is required alongside the melting point[5].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the dried salt into a standard aluminum DSC pan using a microbalance.

  • Crimping: Seal the pan with a pierced aluminum lid. Causality: The pinhole allows the release of volatile byproducts or residual trapped solvent during heating. Without a pinhole, internal pressure can deform the pan's flat bottom, disrupting thermal contact with the thermoelectric sensor and skewing the data.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the electron-rich aniline ring at high temperatures (>200°C), which could be misinterpreted as a polymorphic transition.

  • Thermal Program: Equilibrate the furnace at 50°C. Heat at a constant rate of 10°C/min up to 260°C.

  • Data Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature (

    
    ) represents the melting point, while the area under the curve represents the enthalpy of fusion (
    
    
    
    ).

Comparative Performance Data

The following table synthesizes the operational and analytical differences between the two methodologies when applied to 4-bromo-2,6-diisopropylaniline hydrobromide.

ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Visual Onset & Clear Point (°C)Extrapolated Onset (°C) & Enthalpy (J/g)
Sample Requirement ~2–3 mg (2.5–3.5 mm capillary height)3.0–5.0 mg (precisely weighed)
Optimal Heating Rate 1 °C/min (near transition)5 to 10 °C/min
Throughput High (Up to 3–6 simultaneous capillaries)Low (1 sample per run)
Polymorph Detection Poor (Often missed visually)Excellent (Distinct endothermic peaks)
Instrument Cost Low to ModerateHigh
Best Application Routine QC, Batch Release, Purity ChecksR&D, Thermodynamic Profiling, Formulation

Conclusion & Recommendations

For routine synthesis validation and quality control of 4-bromo-2,6-diisopropylaniline salts, the Automated Capillary Method is the superior choice. It offers high throughput, aligns strictly with pharmacopeial monographs (USP <741>), and provides immediate, actionable data regarding sample purity based on the narrowness of the melting range.

However, if the salt is being developed as a proprietary pharmaceutical intermediate where polymorphic stability or absolute thermodynamic purity (mol%) is required, DSC is mandatory. Researchers should leverage capillary methods for daily benchwork and reserve DSC for final compound characterization and patent filings.

References

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." thinkSRS. Available at:[Link]

  • PrepChem. "Synthesis of 4-bromo-2,6-diisopropylaniline hydrobromide." PrepChem Database. Available at:[Link]

  • Chiu, M. H., & Prenner, E. J. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." Journal of Pharmacy & Bioallied Sciences, National Institutes of Health (PMC). Available at:[Link]

  • ResolveMass Laboratories. "Melting Point Determination." ResolveMass Inc. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-2,5-diisopropylaniline

[1]

Executive Safety Summary
  • Primary Hazard Class: Halogenated Aromatic Amine.[1]

  • Critical Hazard: Acute Toxicity (Oral/Dermal/Inhalation) and Severe Irritant .[1]

  • Disposal Method: High-temperature incineration with scrubber systems.[1]

  • Strict Prohibition: NEVER mix with oxidizing agents (e.g., nitric acid, perchlorates) or strong acids.

  • Waste Stream: Segregated Halogenated Organic Waste.[1]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this substance is the foundation of safe disposal.[1] As a halogenated aniline, it presents dual risks: the toxicity of the amine functionality and the combustion byproducts of the halogen (bromine).

PropertyDescriptionOperational Implication
Chemical Class Halogenated Aromatic AmineMust be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams.[1]
Physical State Viscous Liquid or Low-Melting SolidMay require scraping or solvent rinsing for full container evacuation.[1]
Reactivity Weak BaseReacts exothermically with strong acids to form anilinium salts.[1] Incompatible with acid chlorides and anhydrides.[1]
Combustion Forms HBr, NOx, CO, CO2Do not autoclave. Thermal decomposition releases toxic hydrogen bromide gas.
Toxicity Likely Acute Toxin (Cat 4)Treat as a "P-List" equivalent for safety, even if not strictly listed.[1]
Waste Characterization & Segregation Logic

Proper segregation is not just a rule; it is a chemical necessity to prevent uncontrolled reactions in the waste container.[1]

The Segregation Directive
  • Stream: Halogenated Solvent/Organic Waste .[1]

  • Container Type: Amber Glass or HDPE (High-Density Polyethylene).[1]

  • Labeling: Must explicitly state "Halogenated" and "Toxic".[1]

Incompatibility Matrix
Incompatible ClassReaction RiskCorrect Action
Oxidizers (Nitric Acid, Peroxides)Fire / Explosion / Vigorous OxidationSegregate: Keep in a separate secondary containment tray.[1]
Strong Acids (Sulfuric, HCl)Exothermic Salt FormationSegregate: Do not add to "Acid Waste" carboys.
Aldehydes/Ketones Condensation (Schiff Base formation)Monitor: Generally safe in small amounts, but avoid bulk mixing if possible to prevent heat generation.
Visual Workflow: Waste Stream Decision Tree

WasteSegregationStartWaste Generation:4-Bromo-2,5-diisopropylanilineQ1Is it mixed with other chemicals?Start->Q1Q2Are contaminants Oxidizers or Acids?Q1->Q2YesStreamAStream A: Pure/Solvent Mix(Halogenated Organic)Q1->StreamANo (Pure/Rinsate)Q2->StreamANo (Inert Solvents)StreamBStream B: Reaction Mixture(Quench & Neutralize First)Q2->StreamBYes (High Risk)DisposalFinal Disposal:High-Temp IncinerationStreamA->DisposalStreamB->Disposal

Figure 1: Decision matrix for determining the correct waste stream based on chemical purity and mixtures.

Step-by-Step Disposal Protocol
Phase 1: Collection & Accumulation
  • Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety glasses). If handling pure powder/solid, use a fume hood.

  • Solvent Selection: If the material is a solid residue, dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone/Ethanol) to facilitate transfer.

    • Note: Using a non-halogenated solvent like Acetone makes the entire mixture "Halogenated Waste" by contamination rules.[1]

  • Transfer: Pour the waste into the Halogenated Organic Waste container.

    • Critical: Do not fill containers >90% full to allow for thermal expansion.[1]

  • Rinsing: Triple-rinse the original vessel with a small volume of solvent.[1] Add all rinsates to the waste container.

Phase 2: Labeling

The label must be legible and solvent-resistant.[1]

  • Chemical Name: Write out the full name: "4-Bromo-2,5-diisopropylaniline Solution".

  • Constituents: List the solvent (e.g., "70% Acetone") and the solute (e.g., "5% 4-Bromo-2,5-diisopropylaniline").

  • Hazard Checkboxes: Check Toxic and Irritant .[1]

Phase 3: Storage & Hand-off
  • Cap Tightness: Ensure the cap is screwed on tightly when not in use.[1]

  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture leaks.

  • Pickup: Schedule a hazardous waste pickup through your EHS department.[1]

    • Manifesting: Ensure the waste manifest code reflects "Halogenated Organic" (often F002 or D001/D022 depending on solvent mix).[1]

Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental release.

Small Spill (< 50 mL/g)
  • Evacuate & Ventilate: Alert nearby personnel. Open fume hood sashes fully if safe; otherwise, increase room ventilation.

  • PPE: Double-glove (Nitrile) and wear a face shield if splashing is possible.[1]

  • Containment:

    • Liquid: Apply an inert absorbent (Vermiculite, Bentonite, or "Pigs"). Do not use paper towels (combustible).[1]

    • Solid: Cover with wet paper towels (to prevent dust) and scoop carefully.[1]

  • Cleanup: Scoop absorbent into a heavy-duty plastic bag.[1] Label as "Hazardous Waste: Spill Debris (Contains 4-Bromo-2,5-diisopropylaniline)".[1]

  • Decontamination: Scrub the surface with a soap/water solution.[1]

Visual Workflow: Spill Response

SpillResponseAlert1. Alert & Protect(PPE, Ventilation)Assess2. Assess StateAlert->AssessLiquidLiquid Spill:Absorb with VermiculiteAssess->LiquidSolidSolid Spill:Dampen & ScoopAssess->SolidClean3. Decontaminate(Soap & Water)Liquid->CleanSolid->CleanDispose4. Bag & Tag(Hazardous Waste)Clean->Dispose

Figure 2: Operational workflow for managing small-scale laboratory spills.

Regulatory Framework & Compliance

This protocol complies with standard laboratory safety regulations.

  • EPA (USA): This compound is not specifically "P" or "U" listed, but it is a Characteristic Hazardous Waste due to toxicity. It falls under the "Cradle-to-Grave" management requirement [1].[1]

  • Incineration Requirement: Halogenated organics are difficult to degrade biologically.[1] The EPA requires destruction in permitted hazardous waste incinerators (RCRA Part B permitted facilities) that can scrub acid gases (HBr) [2].[1]

  • Drain Disposal: STRICTLY PROHIBITED. Halogenated anilines are toxic to aquatic life and can persist in water treatment systems [3].[1]

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. Available at: [Link][1]

  • US Environmental Protection Agency (EPA). Combustion of Hazardous Waste.[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-2,6-diisopropylaniline (Isomer Analogue) Hazard Data.[1] Available at: [Link][1]

Personal protective equipment for handling 4-Bromo-2,5-diisopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4]

Operational Safety Guide: 4-Bromo-2,5-diisopropylaniline

Executive Summary & Chemical Identity

4-Bromo-2,5-diisopropylaniline is a specialized halogenated aromatic amine. While frequently conflated in commercial databases with its isomer 4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0), the 2,5-isomer is a distinct chemical entity, often identified as Diafenthiuron Impurity 3 in agrochemical synthesis [1][2].

Unlike the solid 2,6-isomer, the 2,5-isomer is typically a brownish viscous oil at room temperature [2]. Due to the lack of isomer-specific toxicological data, safety protocols must be established via read-across methodology from the 2,6-isomer and the parent aniline class. The primary physiological risks are acute toxicity via skin absorption and methemoglobinemia (oxygen deprivation in blood) [3][4].

Property Data
Chemical Name 4-Bromo-2,5-diisopropylaniline
CAS Number Not formally assigned (Referenced as Diafenthiuron Impurity 3; 2,6-isomer is 80058-84-0)
Physical State Viscous Oil (Brownish)
Molecular Weight 256.19 g/mol
Primary Hazard Acute Toxicity (Dermal/Inhalation), Methemoglobinemia

Hazard Identification & Risk Assessment

Core Directive: Treat this substance as a "Silent Penetrator." Aniline derivatives can permeate standard laboratory gloves and skin without immediate pain, leading to systemic toxicity hours later.

GHS Classification (Derived)
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Acute Toxicity, Dermal: Category 3/4 (Toxic/Harmful in contact with skin)

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5]

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia)

Toxicological Mechanism: The "Blue Man" Syndrome

The danger of 4-Bromo-2,5-diisopropylaniline lies in its metabolic activation. Once absorbed, hepatic enzymes (CYP450) oxidize the amine to a hydroxylamine intermediate. This active metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

ToxicityPathway cluster_0 Exposure cluster_1 Metabolism (Liver) cluster_2 Pathology (Blood) Compound 4-Bromo-2,5-diisopropylaniline CYP CYP450 Oxidation Compound->CYP Absorption Metabolite N-Hydroxylamine Intermediate CYP->Metabolite Hgb Hemoglobin (Fe2+) (O2 Carrier) Metabolite->Hgb Oxidation MetHgb Methemoglobin (Fe3+) (Cannot carry O2) Hgb->MetHgb Hypoxia Tissue Hypoxia (Cyanosis) MetHgb->Hypoxia >15% Level

Figure 1: Metabolic pathway leading to methemoglobinemia. The lipophilic nature of the diisopropyl groups facilitates rapid skin absorption.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with halogenated anilines. The lipophilic isopropyl groups enhance permeation.

Protection Zone Standard Requirement High-Risk Operations (Spills/Scale-up)Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or NeopreneLaminate Film (Silver Shield/4H) Anilines can permeate thin nitrile in <15 mins. Laminate film offers >4h breakthrough time [5].
Respiratory Fume Hood (Face velocity 100 fpm)Half-mask Respirator w/ OV/P95 CartridgeOrganic Vapor (OV) filters capture volatile amines; P95 protects against aerosols/mists.
Eye/Face Chemical Splash GogglesGoggles + Face ShieldViscous oils splash unpredictably; eyes are a rapid absorption route.
Body Lab Coat (Cotton/Poly blend) + Long SleevesTyvek® Coveralls (Impervious)Prevents skin absorption from undetected splashes.

Operational Protocols

A. Safe Handling Workflow

HandlingWorkflow Start Start: Risk Assessment CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Check (Flow > 100 fpm) CheckPPE->HoodCheck Weighing Weighing/Transfer (Use secondary containment) HoodCheck->Weighing Valid Reaction Reaction Setup (Closed system) Weighing->Reaction Cleanup Decontamination (Wipe with weak acid/surfactant) Reaction->Cleanup Waste Disposal (Halogenated Waste) Cleanup->Waste

Figure 2: Step-by-step workflow for handling 4-Bromo-2,5-diisopropylaniline in a research setting.

B. Specific Procedures
  • Weighing & Transfer:

    • The Problem: As a viscous oil, the substance adheres to pipettes and spatulas, increasing drip risk.

    • The Protocol: Use a positive displacement pipette for volumetric transfer. If weighing by mass, place the receiving flask inside a secondary container (e.g., a plastic tub) within the fume hood.

    • Neutralization Prep: Keep a beaker of 10% acetic acid or dilute HCl nearby. Acidifying the aniline converts it to the anilinium salt, which is non-volatile and water-soluble, making cleanup safer.

  • Reaction Monitoring:

    • Avoid taking aliquots for TLC/HPLC outside the hood. Quench aliquots immediately in the vial before removing them from the hood.

  • Spill Response (Small Scale < 10 mL):

    • Evacuate the immediate area.

    • Don PPE: Silver Shield gloves and respirator.

    • Absorb: Use vermiculite or sand. Do not use paper towels alone (increases surface area for evaporation).

    • Decontaminate: Wipe surface with dilute HCl (to protonate the amine), then soap and water.

Disposal & Deactivation

  • Waste Classification: Halogenated Organic Waste . Do not mix with general organic solvents if your facility segregates halogenated streams (due to the Bromine atom).

  • Container: High-density polyethylene (HDPE) or glass. Avoid standard metal cans as anilines can be corrosive to certain metals over time.

  • Labeling: Must explicitly state "Toxic by Skin Absorption" to protect waste handling personnel.

Emergency Medical Information

  • Symptoms of Exposure: Blue lips/fingernails (cyanosis), headache, dizziness, nausea, chocolate-brown blood.

  • Immediate Action:

    • Skin: Wash with soap and water for 15 minutes.[6] Do not use alcohol (enhances absorption).

    • Eyes: Flush for 15 minutes.

    • Inhalation: Move to fresh air.

  • Note to Physician: Treat for Methemoglobinemia . The specific antidote is often Methylene Blue (1-2 mg/kg IV), administered only if methemoglobin levels exceed 20-30% or if the patient is symptomatic [4].

References

  • Fisher Scientific. (2025). 4-Bromo-2,6-diisopropylaniline Product Data. Retrieved from

  • Sriram Chem. (2024). Diafenthiuron Impurity 3 (4-Bromo-2,5-diisopropylaniline) Technical Data. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Bromo-2,6-diisopropylaniline. Retrieved from

  • New Jersey Dept of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from

  • BenchChem. (2025). Safety and Handling of Halogenated Anilines. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.